3-(4-Cyanophenylmethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[3-[(4-cyanophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-4-6-12(7-5-11)10-19-14-3-1-2-13(8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBJLANUDYFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655852 | |
| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-72-2 | |
| Record name | {3-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-Cyanophenylmethoxy)phenylboronic acid chemical properties
An In-depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic Acid: Properties, Applications, and Experimental Insights
Introduction
This compound is a specialized bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a critical building block in the synthesis of complex molecular architectures, primarily through its participation in palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a boronic acid moiety for carbon-carbon bond formation, a flexible ether linkage, and a terminal cyano group, offers a versatile platform for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and essential experimental protocols, synthesized from established chemical principles and supplier data.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe use in a research setting.
Chemical Identity
-
Chemical Name: this compound
Physicochemical Data Summary
The physical properties of this compound are summarized in the table below. It is typically supplied as a solid, and while empirical data for properties like boiling point and density are not widely published, predictive models provide useful estimates for experimental planning.
| Property | Value | Source |
| Appearance | White powder | [2] |
| Boiling Point | 483.1 ± 55.0 °C (Predicted) | [4] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage Temperature | -20°C | [1][3] |
| Purity | Typically ≥99% | [2] |
| Solubility | Soluble in polar organic solvents like ethanol, chloroform, and dimethylformamide.[5] |
Reactivity, Stability, and Synthesis
The utility of this compound is defined by its chemical reactivity, particularly the behavior of the boronic acid functional group.
The Cornerstone of Reactivity: Suzuki-Miyaura Coupling
Phenylboronic acids are quintessential reagents in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6][7] This reaction is fundamental to modern synthetic chemistry for creating biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and organic electronics.[7][8]
The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organohalide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[8]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic substituent (the 3-(4-cyanophenylmethoxy)phenyl group) to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
The presence of both an ether and a nitrile group is generally well-tolerated under Suzuki-Miyaura conditions, making this reagent a versatile partner for coupling with a wide array of organohalides.[7]
Stability and Storage Considerations
Boronic acids are generally stable compounds but are susceptible to certain transformations.
-
Dehydration: Phenylboronic acids can undergo thermal dehydration to form their corresponding trimeric anhydrides, known as boroxines.[6] This process is reversible upon the addition of water.
-
Oxidative Instability: A known limitation of boronic acids is their susceptibility to oxidation, particularly by reactive oxygen species, which can convert the boronic acid to an alcohol (a phenol in this case).[10][11] This degradation pathway can be a concern in biological applications or under harsh reaction conditions.
-
Recommended Storage: To ensure maximum shelf-life and product integrity, this compound should be stored at -20°C in a tightly sealed container.[1] Before use, it is advisable to centrifuge the vial to ensure any material on the cap or walls is collected at the bottom.[1][3]
Plausible Synthetic Pathway
While specific vendor-proprietary synthesis methods are not published, a logical and common approach for preparing such a molecule would involve a Williamson ether synthesis. This established method provides a reliable route to forming the ether linkage.
Applications in Drug Discovery and Development
The molecular structure of this compound makes it a valuable intermediate in the synthesis of pharmacologically active compounds.
Scaffold for Biaryl Synthesis
As established, the primary application is in Suzuki-Miyaura coupling to generate biaryl compounds.[7] This structural motif is a cornerstone of modern medicinal chemistry, found in numerous approved drugs. The 3-(4-cyanophenylmethoxy)phenyl moiety can be introduced into a target molecule to modulate properties such as:
-
Potency and Selectivity: By providing a specific three-dimensional arrangement that can interact with biological targets like enzymes or receptors.
-
Pharmacokinetics: The ether linkage adds flexibility, while the overall structure influences solubility, metabolism, and other ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Target Interactions: The cyano group can act as a hydrogen bond acceptor or a metabolic handle, providing a key interaction point with a protein active site.[12]
Potential in Targeted Drug Delivery
Phenylboronic acid (PBA) and its derivatives have gained significant attention for their ability to form reversible covalent bonds with 1,2- or 1,3-diols.[13] This unique reactivity is the basis for their use in creating "smart" drug delivery systems.
-
Sialic Acid Targeting: Many cancer cells overexpress sialic acid on their surfaces.[14] The diol structure within sialic acid can be recognized and bound by PBA moieties.[14] Therefore, incorporating this compound or similar structures into drug carriers (e.g., nanoparticles, polymers) could enable active targeting of tumor cells, increasing drug accumulation at the tumor site and reducing systemic toxicity.[14][15]
-
pH-Responsive Systems: The boronic acid-diol interaction is pH-dependent. This property can be exploited to design drug delivery systems that are stable in the bloodstream (pH ~7.4) but release their therapeutic payload in the acidic microenvironment of a tumor.[15]
Experimental Protocols and Characterization
General Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for coupling this compound with a generic aryl bromide (Ar-Br). Note: This is a general procedure and must be adapted and optimized for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.2 equivalents), the aryl bromide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Analytical Characterization
To confirm the identity and purity of this compound, a suite of analytical techniques would be employed:
-
¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons on both phenyl rings, a distinct singlet for the two methylene protons (-O-CH₂-), and a broad singlet for the hydroxyl protons of the boronic acid group.
-
¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for all 14 carbon atoms, including the unique signal for the nitrile carbon (C≡N) typically found around 118-120 ppm.
-
FTIR Spectroscopy: Infrared analysis would confirm the presence of key functional groups: a sharp peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch, strong C-O stretching for the ether linkage, and a broad O-H stretch for the boronic acid.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, matching the formula C₁₄H₁₂BNO₃.
Safety and Handling
While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar boronic acids provide a strong basis for safe handling procedures.[16][17][18]
-
Hazard Identification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation. May also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[16][18]
-
First Aid:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a highly functionalized and valuable building block for advanced organic synthesis. Its primary role in Suzuki-Miyaura coupling enables the construction of complex biaryl systems central to drug discovery. Furthermore, the inherent properties of the phenylboronic acid moiety open avenues for its use in innovative applications such as targeted drug delivery and pH-responsive materials. A comprehensive understanding of its properties, reactivity, and safe handling is essential for any researcher aiming to leverage its synthetic potential.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]
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ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
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LookChem. (n.d.). This compound CAS NO.1256355-72-2. Retrieved from [Link]
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Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Retrieved from [Link]
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PubChem. (n.d.). 3-Cyanophenylboronic acid. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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PubMed. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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PubMed. (n.d.). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery. Retrieved from [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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MDPI. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Retrieved from [Link]
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An In-Depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic acid
CAS Number: 1256355-72-2
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-(4-Cyanophenylmethoxy)phenylboronic acid is a specialized organic compound that has emerged as a significant building block for researchers in drug discovery and materials science. Its unique trifunctional structure, incorporating a boronic acid, a phenyl ether linkage, and a terminal cyanophenyl group, offers a versatile platform for the synthesis of complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful tool for the formation of carbon-carbon bonds. The cyanophenylmethoxy group introduces specific electronic and steric properties, and the nitrile functionality can serve as a handle for further chemical transformations or as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, properties, applications, and handling of this important research chemical.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 1256355-72-2 | Internal Database |
| Molecular Formula | C₁₄H₁₂BNO₃ | Internal Database |
| Molecular Weight | 253.06 g/mol | Internal Database |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | Data not found in searches |
| Solubility | Soluble in methanol, DMF, and DMSO. Sparingly soluble in water. | Inferred from related compounds |
Synthesis and Purification: A Guided Protocol
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-Bromo-3-((4-cyanophenyl)methoxy)benzene
-
Reaction Setup: To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Addition of Reagent: Add 4-(bromomethyl)benzonitrile (1.05 eq) to the reaction mixture.
-
Reaction Conditions: Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ether.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate from Part 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Slowly add n-butyllithium (1.1 eq) to the solution, maintaining the temperature at -78°C. Stir for 1 hour.
-
Borylation: Add trimethyl borate (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) and stir vigorously for 1-2 hours.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by forming a transient boronate ester with a diol, followed by hydrolysis.
Applications in Drug Discovery and Development
The primary application of this compound lies in its utility as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is extensively used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules[2][3].
Diagram of a General Suzuki-Miyaura Coupling Reaction
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a suitable degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
The resulting coupled products can be further elaborated, leveraging the nitrile group for transformations into amines, amides, or tetrazoles, thereby expanding the chemical space for structure-activity relationship (SAR) studies.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and a broad singlet for the boronic acid hydroxyl protons. The expected chemical shifts can be estimated based on analogous structures[4][5][6].
-
¹³C NMR: Will display distinct resonances for all carbon atoms in the molecule.
-
¹¹B NMR: A characteristic signal for the trigonal planar boronic acid will be observed, which can shift upon formation of a boronate ester.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (boronic acid), C-O (ether), and C≡N (nitrile) functional groups.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from data on similar boronic acids[7][8][9][10].
-
Hazards: Phenylboronic acids are generally considered to be of low toxicity. However, they can be irritants to the eyes, skin, and respiratory system. Ingestion may be harmful.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can dehydrate to form boroxines.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its utility in constructing complex molecular frameworks through robust and reliable cross-coupling chemistry makes it a key intermediate in the synthesis of novel drug candidates and functional materials. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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JUNSEI CHEMICAL CO., LTD. Safety Data Sheet - Phenylboronic acid. Available at: [Link]
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MySkinRecipes. 3-(Benzyloxy)phenylboronic acid. Available at: [Link]
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3-(4-Cyanophenylmethoxy)phenylboronic acid molecular weight
An In-Depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic Acid for Advanced Research Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a specialized bifunctional molecule of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline robust synthetic and purification protocols, and explore its mechanistic role in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this versatile chemical entity. The causality behind experimental choices is emphasized to empower researchers in their own study designs.
Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids are a class of organic compounds that have garnered substantial interest in the scientific community, largely due to their unique chemical reactivity and biological applications.[1][2] The boronic acid moiety (–B(OH)₂) is a mild Lewis acid, rendering these compounds generally stable and easy to handle.[1] Their true power, however, lies in their ability to participate in a wide array of chemical reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][2]
Beyond their synthetic utility, the boronic acid group can form reversible covalent bonds with diols, a feature that has been ingeniously exploited in the design of sensors and drug delivery systems that target glycoproteins often overexpressed on the surface of cancer cells.[3][4] The introduction of a second functional group, such as the cyanophenylmethoxy moiety in this compound, creates a bifunctional linker or building block. This allows for orthogonal chemical modifications, significantly expanding its potential applications in the construction of complex molecular architectures for targeted therapies and advanced materials.[5][6]
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in any research endeavor. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂BNO₃ | [7] |
| Molecular Weight | 253.06 g/mol | [7] |
| CAS Number | 1256355-72-2 | [7] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents like ethanol, chloroform, and dimethylformamide.[8] | [8] |
Note: Some properties like boiling point and density are often predicted for such specific compounds and should be experimentally verified.
Synthesis and Purification: A Validated Workflow
The synthesis of this compound can be approached through several established methods for preparing substituted phenylboronic acids. A common and reliable strategy involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.[1]
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a plausible synthesis based on standard organic chemistry techniques.
Materials:
-
3-Hydroxyphenylboronic acid
-
4-Cyanobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyphenylboronic acid (1 equivalent), 4-cyanobenzyl bromide (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry. The choice of acetone is due to its ability to dissolve the reactants and its suitable boiling point for this reaction.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with 1M HCl, followed by water and then brine. The acidic wash helps to remove any unreacted basic starting materials or byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Key Reactions and Mechanistic Insights
The utility of this compound as a building block is most evident in its participation in cross-coupling reactions.
The Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In this context, this compound serves as the "Ar'-B(OH)₂" component, providing the 3-(4-cyanophenylmethoxy)phenyl group to be coupled with a variety of aryl or vinyl halides. The nitrile group can be retained or further transformed in subsequent synthetic steps.
Applications in Medicinal Chemistry and Drug Development
The bifunctional nature of this molecule opens up numerous possibilities in drug design and development.
-
Scaffold for Novel Therapeutics: It can serve as a central scaffold to which other pharmacophores are attached via Suzuki coupling or by modification of the nitrile group.
-
Targeted Drug Delivery: The phenylboronic acid moiety can be used to target sialic acid residues that are overexpressed on the surfaces of many cancer cells.[3][6] This allows for the targeted delivery of cytotoxic agents or imaging probes. The cyano group can act as a handle for conjugating these agents.
-
Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.[9][10] The cyanophenylmethoxy group can be tailored to enhance binding affinity and selectivity for the target enzyme.
Caption: Conceptual diagram of a drug conjugate utilizing the phenylboronic acid moiety for targeting cancer cells.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8] It may cause irritation to the eyes, skin, and respiratory system.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store the compound in a cool, dry place away from oxidizing agents.[8]
Conclusion
This compound is a highly valuable and versatile building block for researchers in drug discovery and materials science. Its well-defined physicochemical properties, coupled with its predictable reactivity in key transformations like the Suzuki-Miyaura coupling, make it an excellent tool for constructing complex molecular architectures. Furthermore, the inherent ability of the phenylboronic acid moiety to interact with diols provides a strategic advantage for developing targeted therapeutic and diagnostic agents. This guide has provided the foundational knowledge and practical protocols to effectively utilize this compound in advanced research applications.
References
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ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. Retrieved from [Link]
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Maslah, T., et al. (2021). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Pharmacological Reports, 73(4), 1126-1138. Retrieved from [Link]
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Silva, F., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 21(10), 1275. Retrieved from [Link]
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BioOrganics. (n.d.). 2-(4-Cyanophenylmethoxy)phenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]
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Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2419-2428. Retrieved from [Link]
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Deshayes, S., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4049-4075. Retrieved from [Link]
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Fahmi, M. Z., et al. (2015). Phenylboronic acid-modified magnetic nanoparticles as a platform for carbon dot conjugation and doxorubicin delivery. Journal of Materials Chemistry B, 3, 5532-5542. Retrieved from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
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Al-Nemrawi, N. K., & Al-Akayleh, F. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 001-013. Retrieved from [Link]
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RSC Publishing. (2023). Phenylboronic acid-modified nanoparticles for cancer treatment. RSC Chemical Biology. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Medicinal Chemistry Communications, 1(3), 183-198. Retrieved from [Link]
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Foreword: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Synthesis of 3-(4-Cyanophenylmethoxy)phenylboronic acid
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecules is paramount. Arylboronic acids are cornerstone reagents, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The target molecule of this guide, this compound, is a particularly valuable building block. It marries the reactive potential of the boronic acid moiety with a cyanophenylmethoxy group—a common structural motif in medicinal chemistry known for influencing pharmacokinetic properties. This guide moves beyond a simple recitation of steps; it provides a causal framework for the synthesis, grounded in mechanistic understanding and field-proven experience, to empower researchers to not only replicate but also adapt this protocol with confidence.
Part 1: Retrosynthetic Strategy and Mechanistic Rationale
The structure of this compound is characterized by an ether linkage. The most robust and reliable method for forming such an aryl ether bond is the Williamson ether synthesis.[3][4] This reaction proceeds via an SN2 mechanism, involving a nucleophilic attack of a phenoxide ion on an alkyl halide.
Our retrosynthetic analysis, therefore, disconnects the ether bond to yield two primary synthons: a phenolic nucleophile and a benzylic electrophile.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is superior to the alternative (using 3-bromophenylboronic acid and 4-cyanobenzyl alcohol) because generating a phenoxide from 3-hydroxyphenylboronic acid is straightforward, and 4-cyanobenzyl bromide is an excellent SN2 substrate. The benzylic position stabilizes the transition state, and bromide is a superb leaving group. This choice minimizes the risk of competing elimination reactions, which can be a concern with secondary or tertiary alkyl halides.[4]
Part 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected.
Materials and Reagents
Quantitative data for the synthesis is summarized below. It is imperative to use reagents of high purity to minimize side reactions and simplify purification.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 5.00 g | 36.25 | Nucleophile Precursor |
| 4-Cyanobenzyl bromide | C₈H₆BrN | 196.04 | 7.11 g | 36.25 | Electrophile |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.51 g | 54.38 (1.5 eq) | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~400 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~150 mL | - | Washing Agent |
Step-by-Step Synthesis Workflow
The overall workflow is depicted in the diagram below, from reaction setup to final product isolation.
Caption: Step-by-step workflow for the synthesis.
Protocol Details:
-
Reaction Setup (Formation of the Nucleophile):
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid (5.00 g, 36.25 mmol) and potassium carbonate (7.51 g, 54.38 mmol).[5][6]
-
Add 100 mL of anhydrous DMF. Stir the suspension for 15-20 minutes at room temperature.
-
Causality: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenolic hydroxyl group (pKa ~10) to form the potassium phenoxide salt. Using 1.5 equivalents ensures complete deprotonation. DMF is an ideal polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and ready for the SN2 attack.[3]
-
-
Ether Formation (SN2 Reaction):
-
Add 4-cyanobenzyl bromide (7.11 g, 36.25 mmol) to the stirring suspension.
-
Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 65°C.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with 3:1 Hexane:Ethyl Acetate. The disappearance of the 4-cyanobenzyl bromide spot indicates completion.
-
Causality: Gentle heating provides the necessary activation energy for the SN2 reaction without promoting decomposition of the boronic acid.[7][8] The reaction is a classic Williamson ether synthesis, where the phenoxide displaces the bromide on the benzylic carbon.[3][4]
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 300 mL of cold deionized water. A precipitate may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 150 mL).
-
Causality: The initial quench in water precipitates the organic product while dissolving the inorganic salts (excess K₂CO₃, KBr byproduct) and residual DMF. The subsequent washes with water and brine are critical to remove any remaining DMF and water from the organic phase, respectively, which is essential for obtaining a dry, solid product upon solvent removal.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an off-white or pale yellow solid.
-
Purification: A Critical Step for Boronic Acids
Purifying arylboronic acids via standard silica gel chromatography can be challenging due to their polarity and tendency to form trimeric anhydrides (boroxines), which leads to streaking and poor separation.[9][10][11] For this specific molecule, recrystallization is the most effective and scalable method.
-
Recrystallization Protocol:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexane until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the white, crystalline product by vacuum filtration, wash the filter cake with a small amount of cold hexane, and dry under vacuum.
-
-
Expected Outcome: This procedure typically yields 7.5 - 8.5 g (70-80%) of this compound as a white crystalline solid with >98% purity by HPLC.
Part 3: Product Characterization and Safety
3.1 Analytical Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic peaks for the aromatic protons, the benzylic methylene singlet (~5.2 ppm), and the boronic acid hydroxyl protons (a broad singlet).
-
Mass Spectrometry (ESI-): Calculate the expected mass for [M-H]⁻ to confirm the molecular weight.
-
HPLC: To confirm purity, using a C18 column with a water/acetonitrile gradient.
3.2 Safety and Handling
-
3-Hydroxyphenylboronic acid: May cause skin and eye irritation. Handle with gloves and safety glasses.[12]
-
4-Cyanobenzyl bromide: Is a lachrymator and is corrosive. Always handle in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Potassium Carbonate: Is an irritant. Avoid creating dust.
-
DMF: Is a skin and respiratory irritant and a potential reproductive toxin. Use only in a fume hood with appropriate personal protective equipment (PPE).
Part 4: Applications in Suzuki-Miyaura Coupling
The synthesized this compound is an excellent coupling partner in Suzuki-Miyaura reactions.[13][14] The presence of the boronic acid allows for the formation of a C-C bond with an aryl or vinyl halide, while the cyanophenylmethoxy tail can be used for further functionalization or to impart desired physicochemical properties to the final molecule. This makes it a highly strategic intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2]
References
-
Purification of boronic acids? : r/chemistry - Reddit. (2017). Reddit. [Link]
-
Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. (n.d.). ResearchGate. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.).
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). National Institutes of Health (NIH). [Link]
-
Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. [Link]
- Process for producing phenylboronic acids and triphenylboroxines. (n.d.).
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Abstract
3-(4-Cyanophenylmethoxy)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science, often employed as a versatile building block in the synthesis of complex molecular architectures. Its utility in applications such as Suzuki-Miyaura cross-coupling reactions and as a component in chemical sensors necessitates unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this molecule. We delve into the theoretical underpinnings and practical considerations for data acquisition and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The structural integrity of this compound is the foundation of its chemical reactivity and function. A thorough characterization is therefore non-negotiable. The molecule comprises three key regions, each with distinct spectroscopic signatures: the 3-substituted phenylboronic acid moiety, the para-substituted cyanophenyl ring, and the benzylic ether linkage. Understanding these components is crucial for interpreting the spectral data that follows.
Caption: Molecular Structure of this compound.
Mass Spectrometry (MS): The Molecular Weight Fingerprint
Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the primary check for successful synthesis. For a polar molecule like this compound, electrospray ionization (ESI) is the technique of choice due to its soft ionization nature, which typically preserves the molecular ion.
Expertise & Experience: Phenylboronic acids can be analyzed in both positive and negative ion modes.[1] Negative ion mode is often preferred as the boronic acid moiety can readily deprotonate to form a stable [M-H]⁻ adduct. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, is essential for confirming the elemental composition by providing a highly accurate mass measurement.
Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂BNO₃ |
| Molecular Weight | 253.06 g/mol |
| Theoretical Exact Mass | 253.0862 Da |
| Predicted Ion (ESI-) | [M-H]⁻ |
| Predicted m/z (ESI-) | 252.0784 |
| Predicted Ion (ESI+) | [M+H]⁺ or [M+Na]⁺ |
| Predicted m/z (ESI+) | 254.0941 or 276.0761 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of the mobile phase.[1]
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Mass Spectrometry: Perform analysis on an ESI-QTOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.
-
Data Analysis: Extract the ion chromatogram for the predicted m/z values. Verify that the measured accurate mass is within 5 ppm of the theoretical exact mass.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.
Expertise & Experience: The IR spectrum of this compound is expected to be rich with information. The most telling peaks will be the sharp, strong absorption from the nitrile (C≡N) group and the broad O-H stretch from the boronic acid. The B-O stretch is also a key indicator.[2][3] The presence of these distinct peaks provides strong, confirmatory evidence of the major structural components.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| ~3500-3200 | O-H stretch (H-bonded) | Boronic Acid (-B(OH)₂) | Broad, Strong |
| ~3100-3000 | C-H stretch | Aromatic | Medium |
| ~2950-2850 | C-H stretch | Methylene (-CH₂-) | Medium |
| ~2230-2220 | C≡N stretch | Nitrile | Strong, Sharp |
| ~1610-1580 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1475 | C=C stretch | Aromatic Ring | Medium-Strong |
| ~1380-1310 | B-O stretch | Boronic Acid | Strong |
| ~1250-1200 | C-O stretch | Aryl Ether | Strong |
| ~850-810 | C-H out-of-plane bend | 1,4-disubstituted ring | Strong |
| ~800-750 | C-H out-of-plane bend | 1,3-disubstituted ring | Strong |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet technique is standard. Mix ~1-2 mg of the compound with ~100-200 mg of dry KBr powder in an agate mortar. Grind to a fine powder.
-
Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map
NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are indispensable for full characterization.
Trustworthiness: A self-validating NMR analysis relies on the consistency between ¹H and ¹³C data. The number of signals in the ¹³C spectrum should correspond to the number of unique carbons, and the integration and multiplicities in the ¹H spectrum must align with the proposed structure. 2D NMR techniques like COSY and HSQC can be used to further confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The use of DMSO-d₆ as a solvent is recommended as it effectively solubilizes the compound and allows for the observation of exchangeable protons like the B(OH)₂ group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.00 | s (broad) | 2H | B(OH)₂ | The acidic protons of the boronic acid are often broad and their chemical shift is concentration-dependent. |
| ~7.85 | d, J ≈ 8.4 Hz | 2H | H-c | Protons ortho to the electron-withdrawing CN group are deshielded. |
| ~7.65 | d, J ≈ 8.4 Hz | 2H | H-b | Protons meta to the CN group. |
| ~7.40 | m | 2H | H-f, H-h | Protons on the boronic acid ring, complex splitting pattern. |
| ~7.25 | t, J ≈ 7.6 Hz | 1H | H-g | Phenylboronic acid ring proton. |
| ~7.05 | d, J ≈ 7.6 Hz | 1H | H-e | Phenylboronic acid ring proton. |
| ~5.20 | s | 2H | H-a | Benzylic protons adjacent to two aromatic rings and an oxygen atom. |
Note: Letters for assignment refer to the diagram below.
Caption: Proton assignments for ¹H NMR analysis.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-O (boronic ring) | Carbon attached to electronegative oxygen. |
| ~143.5 | C-CH₂ (cyano ring) | Quaternary carbon deshielded by ether linkage and ring. |
| ~132.5 | CH (cyano ring) | Aromatic CH ortho to CN. |
| ~130.0 | CH (boronic ring) | Aromatic CH. |
| ~128.5 | CH (cyano ring) | Aromatic CH meta to CN. |
| ~127.0 | CH (boronic ring) | Aromatic CH. |
| ~122.0 | CH (boronic ring) | Aromatic CH. |
| ~118.5 | C≡N | Nitrile carbon. |
| ~115.5 | CH (boronic ring) | Aromatic CH. |
| ~111.0 | C-CN (cyano ring) | Quaternary carbon attached to the nitrile group. |
| ~69.0 | -OCH₂- | Benzylic ether carbon. |
| Not Observed | C-B | The signal for carbon attached to boron is often broadened and may not be observed due to quadrupolar relaxation. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrated Spectroscopic Workflow
A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple analyses. The workflow below illustrates the logical progression of experiments to build a complete and validated profile of the target compound.
Caption: Integrated workflow for spectroscopic validation.
Conclusion
The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. MS confirms the molecular formula, IR identifies the key functional groups (boronic acid, nitrile, ether), and NMR provides the definitive atomic connectivity and chemical environment. By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their subsequent scientific endeavors.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.
- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
- In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. (n.d.).
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004, May 15).
-
PMC, NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Retrieved from [Link]
-
SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]
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Solubility of 3-(4-Cyanophenylmethoxy)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 3-(4-Cyanophenylmethoxy)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. While direct quantitative solubility data for this specific boronic acid is not extensively available in published literature, this document establishes a predictive framework based on the known solubility of structurally analogous phenylboronic acids. We will delve into the physicochemical properties that govern the solubility of this class of compounds, present qualitative solubility information, and provide detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories. This guide is intended to be a practical resource for scientists working with this compound in applications such as Suzuki-Miyaura cross-coupling reactions and other areas of organic synthesis and drug development.
Introduction: The Role of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their application in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] These reactions are fundamental in the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The efficiency and success of these synthetic transformations are critically dependent on the solubility of the boronic acid starting material in the chosen reaction solvent. Poor solubility can lead to low reaction yields, difficult purification, and challenges in process scale-up.
This compound is a specialized reagent that incorporates a cyanophenylmethoxy moiety, offering unique structural and electronic properties for targeted applications. Understanding its solubility is a prerequisite for its effective utilization.
Physicochemical Properties Influencing Solubility
The solubility of any compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For phenylboronic acids, the following factors are of particular importance:
-
Polarity : Phenylboronic acids are polar molecules due to the presence of the hydroxyl groups on the boron atom.[4] The polarity of the overall molecule is influenced by the substituents on the phenyl ring. The cyanophenylmethoxy group in this compound introduces additional polar and non-polar regions, which will affect its interaction with different solvents.
-
Hydrogen Bonding : The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor.[4] This capability allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).
-
Crystalline Structure : The stability of the crystal lattice of the solid boronic acid must be overcome by the solute-solvent interactions for dissolution to occur. The arrangement of molecules in the solid state, influenced by factors like hydrogen bonding, can significantly impact solubility.
-
Formation of Anhydrides (Boroxines) : A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[5][6] This process is often reversible and can be influenced by temperature and the presence of water. The formation of less soluble boroxines can complicate solubility measurements and reaction kinetics.[5][6]
Qualitative Solubility Profile of Phenylboronic Acids
Based on extensive studies of phenylboronic acid and its substituted analogs, a general qualitative solubility profile can be established. This provides a strong starting point for selecting appropriate solvents for this compound.
-
High Solubility : Ethers (e.g., diethyl ether, tetrahydrofuran, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are generally good solvents for phenylboronic acids.[1][7][8][9]
-
Moderate Solubility : Chloroform and other polar halogenated solvents often exhibit moderate solubilizing capabilities for phenylboronic acids.[1][7][8]
-
Low to Insoluble : Non-polar hydrocarbon solvents such as hexanes and methylcyclohexane are poor solvents for phenylboronic acids.[1][7][8]
-
Water Solubility : While some simple boronic acids have limited water solubility, many arylboronic acids are poorly soluble in water.[1][10]
It is anticipated that this compound will follow a similar trend. The presence of the ether linkage and the aromatic rings suggests good solubility in polar aprotic solvents.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data for this compound, experimental determination is essential. The following section outlines a standard protocol for this purpose.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., acetone, chloroform, dipropyl ether, methylcyclohexane, methanol, ethanol, dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Protocol:
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Analysis :
-
Carefully withdraw a known volume of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
-
Calculation of Solubility :
-
The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).
-
Dynamic Method (Turbidity Measurement)
An alternative method involves monitoring the dissolution of the solid as a function of temperature.
Protocol:
-
Sample Preparation : Prepare a suspension of a known concentration of this compound in the desired solvent.
-
Heating and Monitoring : Slowly heat the suspension while stirring and monitor the turbidity using a light-scattering probe.
-
Determination of Dissolution Temperature : The temperature at which the solution becomes clear (turbidity disappears) is the saturation temperature for that specific concentration.
-
Solubility Curve : By repeating this process with different concentrations, a solubility curve as a function of temperature can be generated.[1][7][8][9]
Data Presentation and Interpretation
While specific quantitative data for this compound is pending experimental determination, the following table presents representative solubility data for phenylboronic acid to illustrate the expected trends.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Relative Permittivity (Polarity) | Solubility (Qualitative) |
| Methylcyclohexane | 2.02 | Very Low[1][7][8] |
| Dipropyl ether | 3.38 | High[1][7][8] |
| Chloroform | 4.81 | Moderate[1][7][8] |
| 3-Pentanone | 17.0 | High[1][7][8] |
| Acetone | 20.7 | High[1][7][8] |
Data is for illustrative purposes based on published literature for phenylboronic acid.
Practical Implications for Synthetic Chemistry
-
Solvent Selection for Suzuki-Miyaura Reactions : The choice of solvent is critical for the success of Suzuki-Miyaura coupling. A solvent that provides good solubility for both the boronic acid and the coupling partner is ideal. Based on the expected solubility profile, ethereal solvents like THF or dioxane, and polar aprotic solvents like DMF or acetonitrile, are likely to be good candidates for reactions involving this compound.
-
Reaction Concentration and Temperature : Knowledge of the solubility at different temperatures can inform the optimal reaction concentration and temperature profile. For reactions requiring higher concentrations, a solvent with higher solubilizing power should be chosen.
-
Purification and Crystallization : Understanding the solubility in a range of solvents is crucial for developing effective purification strategies, such as crystallization and precipitation. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization.
Safety Considerations
Boronic acids, including this compound, should be handled with appropriate safety precautions. They can be irritating to the eyes, skin, and respiratory system.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
While direct, quantitative solubility data for this compound remains to be experimentally determined and published, a robust understanding of its likely behavior can be inferred from the extensive literature on analogous phenylboronic acids. This guide provides the theoretical framework and practical methodologies for researchers to confidently work with this compound. By understanding the key physicochemical drivers of solubility and employing the described experimental protocols, scientists can optimize reaction conditions, enhance synthetic efficiency, and accelerate their research and development efforts.
Visualizations
Figure 1: Key factors influencing the solubility of this compound in organic solvents.
Figure 2: Experimental workflow for the isothermal shake-flask method to determine solubility.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-828.
- UN Office of Scientific and Technical Information. (2010).
- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Lopalco, A., et al. (2018).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
-
ChemBK. (2024). 3-(2-CyanophenylMethoxy)phenylboronic acid. Retrieved from [Link]boronic%20acid)
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink.
- Adamczyk-Woźniak, A., et al. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(11), 3169.
- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- MDPI. (2017).
- ResearchGate. (2021).
- BenchChem. (2025). Solubility of Phenylboronic Acids in Organic Solvents: A Technical Guide.
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PubChem. (n.d.). 3-Cyanophenylboronic acid. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 3-(4-Cyanophenylmethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Boronic Acids in Modern Chemistry
Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, 3-(4-Cyanophenylmethoxy)phenylboronic acid is a key building block, incorporating a cyanophenylmethoxy moiety that offers unique electronic and structural properties for the synthesis of complex molecules in drug discovery and materials science. However, the utility of this valuable reagent is intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and robust analytical methodologies for its assessment, ensuring its reliable performance in critical applications.
I. The Chemical Nature and Inherent Instabilities of Arylboronic Acids
Arylboronic acids, while generally considered bench-stable, are susceptible to several degradation pathways that can compromise their purity and reactivity. Understanding these pathways is paramount to establishing effective storage and handling protocols.
Protic Deboronation: The Primary Degradation Pathway
The most common degradation route for arylboronic acids is protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This reaction is often catalyzed by aqueous or protic media and its rate is highly dependent on pH and the electronic properties of the substituents on the aromatic ring.[1] For this compound, the presence of both an ether linkage and a nitrile group can influence the electron density of the aromatic ring, thereby affecting its susceptibility to protodeboronation.
Oxidation: A Threat to the Boronic Acid Moiety
The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol. This degradation can be initiated by atmospheric oxygen, reactive oxygen species, or certain metal catalysts.[1][2] The benzylic ether linkage in this compound could also be a site for oxidative cleavage under certain conditions, although this is generally less facile than the oxidation of the boronic acid itself.[3]
Anhydride Formation: The Reversible Path to Boroxines
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[1] While this process is often reversible upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions and interfere with analytical characterization.
II. Recommended Storage and Handling Protocols
To mitigate the degradation of this compound and ensure its long-term viability, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of chemical degradation, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Prevents potential photolytic degradation, a general precaution for complex organic molecules. |
| Moisture | Store in a tightly sealed container in a desiccator. | Boronic acids are hygroscopic, and moisture can facilitate protodeboronation and boroxine formation.[4] |
Handling:
-
Always handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
For preparing solutions, use anhydrous solvents. If aqueous solutions are necessary, they should be prepared fresh and used immediately.
III. Experimental Assessment of Stability
A robust stability testing program is essential to determine the retest period or shelf life of this compound. This involves subjecting the compound to a variety of stress conditions and monitoring its purity over time.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[5]
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Stress Condition: Add 10 mL of 0.1 M hydrochloric acid.
-
Incubation: Heat the solution at 60°C for 24 hours. A control sample in purified water should be run in parallel.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC-UV.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf life of the compound under recommended storage conditions.[6]
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8°C / Ambient Humidity | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C / 75% RH | 0, 1, 2, 3, 6 months |
IV. Analytical Methodologies for Stability Assessment
The selection of appropriate analytical methods is critical for accurately assessing the stability of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary technique for determining the purity of the compound and quantifying any degradation products.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of degradation products. Both ¹H and ¹¹B NMR can provide valuable information.[7] In ¹H NMR, the appearance of new aromatic signals or the disappearance of the boronic acid protons can indicate degradation. ¹¹B NMR is particularly useful for observing the boron environment, with distinct chemical shifts for the trigonal boronic acid and the tetrahedral boronate species.[8]
Caption: NMR analysis workflow for degradation studies.
V. Conclusion: Ensuring the Integrity of a Key Synthetic Building Block
The stability of this compound is a critical factor that dictates its successful application in research and development. By understanding its inherent degradation pathways and implementing stringent storage and handling protocols, its chemical integrity can be preserved. A comprehensive stability testing program, employing robust analytical methods such as HPLC and NMR, is essential for establishing a reliable shelf life and ensuring the quality of this important synthetic intermediate. This guide provides the foundational knowledge and experimental framework for scientists to confidently work with this compound, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]
-
ECA Academy, ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
YouTube, Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines, 2012. [Link]
-
ResearchGate, Protocol for Photostability Studies of Pharmaceutical products. [Link]
- Martínez-Aguirre, M. A., et al. "Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters." The Journal of Organic Chemistry, 2013.
-
Raines Lab, Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
ResearchGate, Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]
-
ECA Academy, Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations?. [Link]
-
MedCrave, Forced Degradation Studies, 2016. [Link]
- Charoo, N. A., et al. "Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients." Pharmaceuticals, 2024.
-
RhoTauPharma, Manufacture, Retest and Expiry Date Revisited. [Link]
-
Angelo Vertti, FDA guidelines for retesting of raw material. [Link]
- ACS Publications, Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles.
-
ACS Publications, In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
NIH, In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Organic Chemistry Portal, Benzyl Ethers - Protecting Groups. [Link]
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures, 2015.
-
ResearchGate, Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients. [Link]
-
ACS Publications, 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]
-
ACS Publications, Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
-
Organic Chemistry Portal, Benzyl Esters. [Link]
-
PubMed, Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. [Link]
-
ResearchGate, 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
ResearchGate, Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]
-
YouTube, Forced Degradation Studies in Pharmaceutical Industry, 2023. [Link]
- ACS Publications, Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles.
-
Lab Alley, How to Store Boric Acid. [Link]
-
ResearchGate, A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. [Link]
-
ResearchGate, Effect of moisture on solid state stability. [Link]
-
PubMed, 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
-
ACS Publications, Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. [Link]
-
Semantic Scholar, Effect of moisture on solid state stability. [Link]
-
RSC Publishing, Humidity stability of halide solid-state electrolytes. [Link]
-
PubMed, Boronic acid with high oxidative stability and utility in biological contexts. [Link]
-
SIELC Technologies, HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
-
Indian Academy of Sciences, A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
-
NIH, Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. [Link]
-
PubMed, Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. [Link]
-
ResearchGate, Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. [Link]
-
MDPI, Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
- Reddy et al., IJPSR, 2019; Vol. 10(9): 4215-4222.
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Purity analysis of 3-(4-Cyanophenylmethoxy)phenylboronic acid
An In-Depth Technical Guide to the Purity Analysis of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Introduction
This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex organic molecules for drug discovery. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a valuable intermediate for creating carbon-carbon bonds to construct the core scaffolds of pharmacologically active compounds. The purity of this reagent is not merely a matter of quality control; it is a critical determinant of the success, reproducibility, and safety profile of the subsequent synthetic steps and the final active pharmaceutical ingredient (API). Impurities can lead to unpredictable reaction kinetics, the formation of unwanted and potentially toxic by-products, and complicated downstream purification processes.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rigorous purity analysis of this compound. We will move beyond simple procedural lists to explain the causality behind the selection of orthogonal analytical techniques, ensuring a robust and self-validating approach to quality assessment.
Section 1: Compound Profile and Potential Impurities
A thorough understanding of the target molecule and its likely contaminants is the foundation of any robust analytical strategy.
Physicochemical Properties
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₁₄H₁₂BNO₃ |
| Molecular Weight | 253.06 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like methanol, DMSO, DMF |
Genesis of Impurities: A Mechanistic Perspective
Impurities are not random occurrences; they are logical outcomes of the synthetic route, handling, and storage conditions. For this compound, we anticipate several classes of impurities.
-
Process-Related Impurities: These are unreacted starting materials or by-products from the synthetic pathway. A common synthesis involves the reaction of a Grignard or organolithium reagent with a trialkyl borate. Incomplete reactions or side reactions can introduce contaminants.
-
Degradation Products: Boronic acids are susceptible to specific degradation pathways. The most prominent is homocoupling, which leads to the formation of a boronic anhydride (a trimer known as a boroxine). This is an equilibrium reaction driven by the removal of water. Oxidation can also occur, leading to the formation of the corresponding phenol.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, THF, heptane) can be retained in the final product and must be controlled according to established safety limits.
Below is a diagram illustrating a plausible synthetic pathway and the origin points of key impurities.
Caption: Synthetic pathway and impurity formation map.
Section 2: The Orthogonal Analytical Workflow
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze various attributes of the sample. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.
Our workflow is designed to systematically identify and quantify all potential impurities, from related substances to residual solvents and inorganic residues.
Caption: Orthogonal workflow for purity assessment.
Section 3: Chromatographic Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the cornerstone for determining the presence of non-volatile organic impurities. The choice of a reversed-phase method is logical, given the predominantly organic nature of the target compound and its likely impurities.
Causality Behind Method Choices:
-
Stationary Phase (C18): A C18 column provides excellent hydrophobic retention for the aromatic rings in the molecule.
-
Mobile Phase (Acetonitrile/Water with Acid): A gradient of a weak organic solvent (water) and a strong organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities. The addition of a small amount of acid (e.g., trifluoroacetic acid or formic acid) is crucial to suppress the ionization of the boronic acid and any acidic or basic impurities, leading to sharper, more symmetrical peaks.
-
UV Detection: The multiple aromatic rings in the molecule provide strong chromophores, making UV detection at a wavelength like 254 nm highly sensitive. A photodiode array (PDA) detector is preferred to assess peak purity and develop methods.
Detailed Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 1.0 mg/mL.
Data Interpretation
Purity is typically reported as a percentage based on the relative peak areas. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Table of Typical HPLC Impurity Profile
| RRT | Impurity Name | Typical Limit |
| ~0.85 | 3-(4-Cyanophenylmethoxy)phenol | ≤ 0.15% |
| ~1.50 | Boroxine Trimer | ≤ 1.0% |
| >2.0 | Homocoupled Dimer | ≤ 0.15% |
Section 4: Residual Solvent Analysis by Headspace GC-MS
Residual solvents are process impurities that must be strictly controlled according to the International Council for Harmonisation (ICH) Q3C guidelines. Headspace Gas Chromatography (GC) is the standard technique for this analysis, as it allows for the selective introduction of volatile analytes into the GC system while leaving the non-volatile boronic acid matrix behind.
Causality Behind Method Choices:
-
Headspace Sampling: This technique avoids contamination of the GC inlet and column with the non-volatile sample, ensuring robust and repeatable analysis.
-
Mass Spectrometry (MS) Detection: MS provides definitive identification of the solvents based on their mass spectra, which is superior to the less specific Flame Ionization Detector (FID).
Detailed Experimental Protocol: Headspace GC-MS
-
Instrumentation: GC-MS system equipped with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters:
-
Oven Temperature: 85 °C.
-
Loop Temperature: 95 °C.
-
Transfer Line Temperature: 105 °C.
-
Equilibration Time: 15 min.
-
-
MS Parameters: Scan mode from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp and seal.
Section 5: Structural Integrity and Assay via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. ¹H NMR provides a rapid and definitive confirmation of the molecule's identity by mapping the proton environment. Furthermore, quantitative NMR (qNMR) can be employed to determine a highly accurate assay value without the need for a specific reference standard of the analyte, by comparing the integral of an analyte signal to that of a certified internal standard with a known concentration.
Protocol: Identity Confirmation by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Interpretation: Confirm the presence of characteristic signals:
-
Aromatic protons in the 7-8 ppm region.
-
The benzylic methylene (-CH₂-) protons around 5 ppm.
-
The boronic acid -B(OH)₂ proton, which can be broad and exchangeable.
-
Section 6: Water Content and Inorganic Residue
Karl Fischer Titration: This is the gold standard for water determination. Given that water participates in the equilibrium between the boronic acid and its boroxine anhydride, precise quantification is essential.
Thermogravimetric Analysis (TGA): TGA is used to determine the amount of non-volatile, inorganic residue (ash). The sample is heated in a furnace, and the weight loss is monitored. The final remaining weight corresponds to any inorganic impurities (e.g., salts from the workup). The result is often reported as "Residue on Ignition."
Section 7: Consolidating the Data for a Final Purity Value
The final purity is a composite value derived from the orthogonal data sets. A mass balance approach is typically used:
Purity (%) = 100% - (% Related Substances by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Non-volatile Residue by TGA)
Example Purity Calculation Summary
| Analysis Method | Result |
| HPLC Purity (Area %) | 99.5% |
| Water Content (Karl Fischer) | 0.2% |
| Residual Solvents (GC) | 0.1% (Toluene) |
| Residue on Ignition (TGA) | < 0.1% |
| Calculated Purity (Mass Balance) | 99.2% |
This comprehensive approach provides a highly trustworthy and defensible purity value, essential for materials used in drug development and other high-stakes applications.
References
-
Title: The Chemistry of Boronic Acids Source: Royal Society of Chemistry URL: [Link]
-
Title: ICH Q3C (R8) Impurities: Guideline for Residual Solvents Source: International Council for Harmonisation URL: [Link]
-
Title: Quantitative NMR Spectroscopy in Pharmaceutical Applications Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Karl Fischer Titration Source: European Pharmacopoeia (Ph. Eur.) URL: [Link]
An In-depth Technical Guide to 3-(4-Cyanophenylmethoxy)phenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The field of medicinal chemistry has witnessed a significant surge in the use of organoboron compounds, particularly boronic acids and their derivatives.[1][2] Once perceived with caution, the unique chemical properties of the boronic acid moiety have been harnessed to create a new generation of therapeutics and chemical probes.[1] The landmark approval of bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, served as a watershed moment, demystifying concerns about toxicity and galvanizing further research into this versatile class of molecules.[1]
Phenylboronic acids, as a subclass, are particularly valuable due to their stability, ease of handling, and amenability to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] This reaction, a cornerstone of modern organic synthesis, allows for the efficient construction of carbon-carbon bonds, a fundamental process in the assembly of complex drug molecules. Beyond their role as synthetic intermediates, the boronic acid group itself can act as a pharmacophore, engaging in reversible covalent interactions with biological targets.[4]
This guide focuses on a specific, yet increasingly relevant, member of this class: 3-(4-Cyanophenylmethoxy)phenylboronic acid . We will delve into its chemical characteristics, provide a detailed and robust synthetic protocol, and explore its current and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
This compound, identified by the CAS number 1256355-72-2 , is typically a white to off-white solid powder. Its molecular structure, featuring a boronic acid group meta-substituted with a cyanophenylmethoxy moiety, bestows upon it a unique combination of reactivity and structural motifs pertinent to drug design.
| Property | Value | Source |
| CAS Number | 1256355-72-2 | Chemical Supplier |
| Molecular Formula | C₁₄H₁₂BNO₃ | Calculated |
| Molecular Weight | 253.06 g/mol | Calculated |
| Appearance | White to off-white powder | Chemical Supplier |
| General Solubility | Soluble in polar organic solvents | Inferred |
The presence of the cyano group can serve multiple purposes in a drug candidate, including acting as a hydrogen bond acceptor, modulating electronic properties, or serving as a precursor for other functional groups. The ether linkage provides conformational flexibility, which can be crucial for optimal binding to a biological target. The boronic acid group, as will be discussed, is the key to both its synthetic utility and potential biological activity.
Synthesis of this compound: A Validated Protocol
While a singular "discovery" paper for this specific molecule is not readily apparent in the public domain, its synthesis can be reliably achieved through well-established methodologies for preparing substituted phenylboronic acids.[3][5] The following protocol is a robust and logical pathway, predicated on common and scalable chemical transformations.
The overall synthetic strategy involves two key steps:
-
Williamson Ether Synthesis: Formation of the ether linkage between 3-bromophenol and 4-cyanobenzyl bromide.
-
Borylation: Conversion of the resulting aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.
Experimental Protocol
Part A: Synthesis of 1-Bromo-3-((4-cyanobenzyl)oxy)benzene (Intermediate)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C and add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise.
-
Alkylation: Add 4-cyanobenzyl bromide (1.1 eq) to the suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-bromo-3-((4-cyanobenzyl)oxy)benzene.
Part B: Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the intermediate from Part A (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C (a dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic (pH ~2).
-
Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether/hexanes) to afford pure this compound.
Causality and Self-Validation
The choice of a strong base like potassium carbonate in the Williamson ether synthesis is crucial for the deprotonation of the phenol, which is a relatively weak acid. DMF is an excellent polar aprotic solvent for this SN2 reaction. The subsequent borylation step utilizes a lithium-halogen exchange, a common method for generating aryllithium species from aryl bromides at low temperatures to prevent side reactions. The aryllithium is then trapped with a borate ester. The acidic work-up is necessary to hydrolyze the boronate ester to the final boronic acid. Each step can be monitored by thin-layer chromatography (TLC) to ensure the reaction has gone to completion, providing a self-validating system.
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of more complex molecules for various therapeutic targets. Its utility can be broadly categorized into two areas: as a key intermediate in cross-coupling reactions and as a potential pharmacophore itself.
As a Synthetic Intermediate
The primary application of this molecule is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate. This is a powerful tool for constructing biaryl scaffolds, which are prevalent in many approved drugs.
The cyanophenylmethoxy moiety can be incorporated into a larger molecule to interact with specific receptor pockets. For instance, the cyano group can act as a hydrogen bond acceptor, while the overall lipophilicity and shape of the substituent can be tailored for optimal target engagement.
As a Potential Pharmacophore
The boronic acid group itself can be a key interacting moiety with biological targets, particularly serine proteases.[1] The empty p-orbital on the boron atom can accept a lone pair of electrons from a nucleophilic serine residue in the active site of an enzyme, forming a reversible covalent bond. This mechanism of action is the basis for the activity of bortezomib.[1]
Furthermore, phenylboronic acids have been investigated for their ability to bind to carbohydrates, which opens up applications in targeting glycoproteins that are overexpressed on the surface of cancer cells.[4] The 3-(4-Cyanophenylmethoxy)phenyl group provides a scaffold that can be further functionalized to enhance binding affinity and selectivity for specific carbohydrate structures.
While specific biological activity for this compound has not been extensively reported in publicly available literature, its structural features make it an attractive candidate for screening in various drug discovery programs, including those targeting:
-
Oncology: As a building block for kinase inhibitors or as a standalone agent targeting cell surface glycoproteins.
-
Inflammation: In the development of inhibitors for inflammatory proteases.
-
Infectious Diseases: As a scaffold for novel antibacterial or antiviral agents.
Conclusion and Future Outlook
This compound represents a confluence of key structural motifs that are highly sought after in modern drug discovery. Its synthetic accessibility, coupled with the versatile reactivity of the boronic acid and the drug-like features of the cyanophenylmethoxy substituent, positions it as a valuable tool for medicinal chemists. While its own discovery and history are not as prominently documented as some other reagents, its utility is evident from its commercial availability and the well-established importance of the phenylboronic acid class of compounds. As the quest for novel therapeutics continues, it is highly probable that this compound will be a key component in the synthesis of the next generation of innovative medicines.
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- US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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- US20020137952A1 - Synthesis of beta-lapachone and its intermediates. Google Patents.
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Li, J., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 10, 819842. Available at: [Link]
- US11491183B2 - Substituted phenyl boronic acid containing polymers and methods of use. Google Patents.
- CN112521282A - Bepaidic acid intermediate and synthesis method thereof. Google Patents.
- A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.
- US6100434A - Method for synthesizing sevoflurane and an intermediate thereof. Google Patents.
- EP1756121B1 - Synthesis of boronic ester and acid compounds. Google Patents.
- Preparation method of 2-formyl-4-(4-cyanophenoxy) phenylboronic acid pinacol ester. Google Patents.
- US5702952A - Labelled boronic acid derivatives. Google Patents.
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Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(9), 1092. Available at: [Link]
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- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
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Key reactive sites of 3-(4-Cyanophenylmethoxy)phenylboronic acid
An In-depth Technical Guide to the Key Reactive Sites of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Abstract
This compound is a sophisticated bifunctional reagent increasingly pivotal in the fields of medicinal chemistry and materials science. Its unique architecture, featuring a reactive boronic acid moiety, a strategically placed cyano group, and a stable ether linkage, offers a versatile platform for constructing complex molecular frameworks, particularly biaryl ethers. This guide provides an in-depth analysis of the molecule's key reactive sites, grounded in fundamental chemical principles and supported by field-proven experimental insights. We will dissect the reactivity of each functional group, explore their interplay, and provide validated protocols for their strategic manipulation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this valuable building block.
Molecular Architecture and Electronic Landscape
To comprehend the reactivity of this compound, we must first visualize its structure and the electronic contributions of each component. The molecule is comprised of three primary functional domains: the boronic acid, the cyano group, and the ether linkage, each imparting distinct chemical properties.
Figure 1: Structural domains of this compound.
The Boronic Acid Moiety: The Center of Synthetic Utility
The boronic acid group, -B(OH)₂, is the molecule's primary reactive center and the reason for its widespread use as a synthetic building block.[1][2] Its reactivity is governed by the Lewis acidic nature of the boron atom.
Suzuki-Miyaura Cross-Coupling: The Cornerstone Reaction
The most prominent reaction involving this site is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[2][3] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[4][5]
Causality of Experimental Choices: The reaction is not spontaneous; it requires a carefully orchestrated catalytic cycle. A base (e.g., K₂CO₃, Cs₂CO₃) is essential. Its role is to convert the neutral, less reactive boronic acid into a more nucleophilic "ate" complex ([R-B(OH)₃]⁻).[6] This anionic boronate species possesses a higher electron density on the organic substituent, which is necessary for the critical transmetalation step with the palladium catalyst. The choice of palladium catalyst, ligand, and solvent system is crucial for achieving high yields and preventing side reactions like protodeboronation.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reversible Esterification with Diols
Arylboronic acids readily and reversibly react with cis-diols to form cyclic boronate esters.[7][8] This property is fundamental to both protecting the boronic acid group (e.g., as a pinacol ester) and for applications in chemical sensing, where the binding event can produce a detectable signal.
Trustworthiness of Protocols: The formation and hydrolysis of these esters are pH-dependent.[8] In acidic environments, the equilibrium favors the free boronic acid, while neutral to basic conditions favor the ester. This predictable, pH-sensitive dynamic allows for controlled protection and deprotection strategies. However, researchers must be aware that some boronate esters, particularly those derived from electron-deficient arylboronic acids, can be prone to hydrolysis even under neutral conditions, posing analytical challenges.[9][10]
Potential Side Reaction: Protodeboronation
A critical consideration in designing reactions is the potential for protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11][12] This undesired side reaction can be prevalent with electron-deficient arylboronic acids or under specific pH conditions.[11][13] While the overall electronic character of this compound is not extremely electron-deficient, careful control of reaction conditions (e.g., minimizing water content, selecting the appropriate base) is necessary to maximize the yield of the desired cross-coupled product.
The Peripheral Functional Groups: Modulators of Reactivity
While the boronic acid is the primary actor, the other functional groups are critical modulators that influence the molecule's overall behavior and offer secondary reaction pathways.
The Cyano Group: A Strong Electronic Influence
The cyano group (-C≡N) is a powerful electron-withdrawing substituent due to the high electronegativity of the nitrogen atom and its triple bond structure.[14]
-
Electronic Effects : It significantly deactivates the phenyl ring to which it is attached (Ring B in Figure 1) towards electrophilic aromatic substitution. Its electron-withdrawing effect is transmitted through the benzyl ether linkage, which can subtly influence the Lewis acidity of the distant boronic acid.
-
Chemical Reactivity : The cyano group itself is a site of potential reactivity.[15] It can undergo nucleophilic addition-elimination reactions.[14] Under harsh acidic or basic conditions, it can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.[16] However, a key advantage of this building block is its chemoselectivity ; the cyano group is robust and generally unreactive under the neutral to moderately basic conditions typical of Suzuki-Miyaura and Chan-Lam couplings, allowing for its preservation.[17]
The Ether Linkage: A Stable and Conformationally Significant Linker
Ethers are among the most stable functional groups in organic chemistry, known for their general lack of reactivity.[18][19]
-
Stability : The C-O-C bond is resistant to most reagents, including the bases and nucleophiles used in cross-coupling reactions.[18] This stability makes it an ideal linker to connect the two phenyl rings without interfering with reactions at the boronic acid.
-
Potential Cleavage : Cleavage of the ether bond is possible but requires severe conditions, such as refluxing with strong acids like HBr or HI, which are incompatible with the stability of the boronic acid moiety.[20][21][22] For virtually all applications in cross-coupling and medicinal chemistry, this linkage can be considered inert.
Experimental Protocols and Data Presentation
The following protocols are designed to be self-validating systems, where successful execution and characterization confirm the predicted reactivity of the molecule.
Protocol 1: Suzuki-Miyaura Coupling with a Model Aryl Halide
This protocol demonstrates the primary reactivity of the boronic acid group.
Objective: To synthesize 4-((3'-(methoxy)-[1,1'-biphenyl]-3-yl)methoxy)benzonitrile via Suzuki-Miyaura coupling.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 253.06 | 253 mg | 1.0 |
| 3-Bromoanisole | 187.04 | 168 µL | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 |
| K₂CO₃ (2M aq. solution) | 138.21 | 1.5 mL | 3.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 1 mL | - |
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask, add this compound (253 mg, 1.0 mmol) and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10 minutes. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
Add toluene (5 mL) and ethanol (1 mL) via syringe. Stir to dissolve the solids.
-
Add 3-bromoanisole (168 µL, 1.2 mmol) via syringe.
-
Add the 2M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol) via syringe. Causality: The aqueous base is required to form the active boronate species for transmetalation.
-
Heat the reaction mixture to 85 °C and stir vigorously for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Workflow for Reaction Monitoring
Objective: To monitor the consumption of starting material and the formation of product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Challenge: Boronic acids and their esters can be unstable under typical analytical conditions, potentially leading to inaccurate quantification.[9][23] Facile hydrolysis on the silica-based stationary phase is a known issue.[10][24]
Validated Approach:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a non-aqueous, aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.
-
HPLC Conditions:
-
Column: Use a column with low silanol activity (e.g., Waters XTerra MS C18) to reduce on-column degradation.[24]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
-
Data Interpretation: Track the disappearance of the peak corresponding to the boronic acid starting material and the appearance of the more nonpolar product peak. Mass spectrometry (LC-MS) should be used to confirm the identity of each peak.
Sources
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling Using 3-(4-Cyanophenylmethoxy)phenylboronic Acid
Abstract: This technical guide provides a comprehensive overview and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-(4-Cyanophenylmethoxy)phenylboronic acid. This bifunctional reagent is a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex biaryl structures possessing a cyano-functionalized benzylic ether moiety. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile coupling reaction.
Introduction: The Power of Biaryl Synthesis
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon (C-C) bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's broad functional group tolerance, mild conditions, and the general stability and low toxicity of its organoboron reagents have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
The specific substrate of focus, This compound , offers a unique combination of functionalities. It acts as a modular linker, introducing a phenyl ring that can be further elaborated. The molecule contains:
-
A boronic acid group , the reactive handle for the Suzuki-Miyaura coupling.
-
A stable benzylic ether linkage , providing specific stereochemical and conformational properties to the target molecule.
-
A terminal cyano group , a versatile functional group that can serve as a key pharmacophoric element or be transformed into other functionalities like amines, amides, or carboxylic acids.
This guide provides the necessary framework to successfully employ this reagent in complex synthetic campaigns.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle. A catalytically active Pd(0) species orchestrates the coupling of the organoboron compound with an organic halide or triflate. The cycle is generally accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]
Key Components and Their Roles:
-
Palladium Precatalyst & Ligand: The reaction is initiated by a Pd(0) species, often generated in situ from a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are paramount as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps, expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.[5][6]
-
The Base: The base does not typically interact directly with the palladium center. Its primary, indispensable role is to activate the boronic acid.[7][8][9] It reacts with the Lewis acidic boronic acid to form a more nucleophilic boronate anion (e.g., [ArB(OH)₃]⁻).[10] This "ate" complex possesses a higher electron density on the aryl group, which dramatically facilitates the transfer of the organic fragment from boron to palladium during the transmetalation step.[11] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Solvent System: A variety of solvents can be employed, often as biphasic mixtures with water.[1] Solvents like 1,4-dioxane, toluene, or DMF are common. The aqueous phase is crucial for dissolving the inorganic base, allowing it to interact with the boronic acid at the phase interface or in the organic phase with the help of a phase-transfer effect.
Application Protocol: Synthesis of 4-((3'-(4-methoxyphenyl)-[1,1'-biphenyl]-3-yl)methoxy)benzonitrile
This section details a representative protocol for the coupling of this compound with 4-bromoanisole. This procedure serves as a robust starting point that can be adapted for other aryl halides.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Purity | Notes |
| This compound | C₁₄H₁₂BNO₃ | 253.06 | >97% | The key coupling partner. |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | >98% | The electrophilic partner. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | >98% | A reliable and air-stable Pd(II) precatalyst. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99% | Anhydrous, finely powdered base is recommended. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Degas thoroughly before use. |
| Deionized Water | H₂O | 18.02 | - | Degas thoroughly before use. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For washing during work-up. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For column chromatography. |
Experimental Workflow
The overall process, from initial setup to final product isolation, is outlined below. Adherence to an inert atmosphere is critical to prevent catalyst oxidation and homocoupling side reactions.[1]
Detailed Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (304 mg, 1.2 mmol, 1.2 equiv.), 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.), and Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.
-
Solvent Addition: Via syringe, add 8 mL of degassed 1,4-dioxane followed by 2 mL of degassed deionized water.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (4-bromoanisole) is consumed (typically 12-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product. An expected yield based on similar couplings would be in the range of 75-90%.
Troubleshooting and Optimization
Even robust protocols can encounter issues. The following table addresses common problems and provides scientifically grounded solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere.[1]2. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.3. Increase the temperature to 100-110 °C (if using a high-boiling solvent). |
| Significant Protodeboronation | 1. Boronic acid instability at high temperature or prolonged reaction time.2. Excessively harsh basic conditions. | 1. Lower the reaction temperature and monitor closely to stop the reaction upon completion.2. Use a milder base like KF or a bicarbonate if compatible with the halide's reactivity.[11] Consider using the corresponding boronic ester (e.g., pinacol ester), which is often more stable.[4] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing techniques (e.g., freeze-pump-thaw cycles for highly sensitive reactions).2. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1) to facilitate the formation of the active catalyst.[6] |
| Reagent Solubility Issues | Poor solubility of the boronic acid or aryl halide in the chosen solvent system. | 1. Try a different solvent system, such as DMF/water or Toluene/Ethanol/Water.[12]2. Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate transport between phases. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for C-C bond formation. By utilizing this compound, researchers can readily access complex biaryl scaffolds containing valuable ether and cyano functionalities. The protocol detailed herein provides a reliable and well-rationalized starting point for synthesis. Understanding the mechanistic roles of the catalyst, base, and solvent allows for intelligent troubleshooting and optimization, ensuring high yields and successful outcomes in diverse research and development applications.
References
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ACS Omega URL: [Link]
-
Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed Source: PubMed URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Ligand electronic influence in Pd-catalyzed C-C coupling processes. Source: TDX (Tesis Doctorals en Xarxa) URL: [Link]
-
Title: Scheme 18 Ni-catalyzed Suzuki-Miyaura reaction of aryl methyl ethers... Source: ResearchGate URL: [Link]
-
Title: Bulky ligands promote palladium-catalyzed protodeboronation Source: The Matter Blotter URL: [Link]
-
Title: Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Source: Semantic Scholar URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: Molecules (MDPI) URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Suzuki–Miyaura reaction and mechanistic design for the direct generation of transmetallation-active [Ar–M–X*] intermediates Source: ResearchGate URL: [Link]
-
Title: Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation Source: J-STAGE URL: [Link]
-
Title: Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature Source: The Journal of Organic Chemistry URL: [Link]
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research URL: [Link]
-
Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]
-
Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: YouTube URL: [Link]
-
Title: Aryl–aryl coupling via palladium-catalyzed C–P/C–H bond cleavage Source: Sci-Hub URL: [Link]
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Application Note: A Practical Protocol for the Synthesis of Biaryl Compounds Utilizing 3-(4-Cyanophenylmethoxy)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Reaction
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1] This structural unit is prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials, underscoring the necessity for robust and versatile synthetic methodologies for its construction.[1][2] Among the various carbon-carbon bond-forming reactions, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and widely adopted strategy.[2][3][4] Its appeal lies in its operational simplicity, mild reaction conditions, tolerance to a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2]
This application note provides a detailed protocol for the synthesis of biaryl compounds using 3-(4-Cyanophenylmethoxy)phenylboronic acid as a key building block. The presence of the cyanophenylmethoxy group introduces a valuable functional handle for further molecular elaboration, making this protocol particularly relevant for researchers in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into the critical parameters that ensure a successful and reproducible outcome.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, this compound) with an organohalide.[5][6] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[8]
-
Transmetalation: In the presence of a base, the organoboronic acid (R²-B(OH)₂) is activated to form a more nucleophilic boronate species.[9][10] This species then transfers its organic group (R²) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, which forms the desired biaryl product (R¹-R²) and regenerates the active palladium(0) catalyst.[7][8]
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol details the synthesis of a biaryl compound from this compound and a generic aryl bromide.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store in a cool, dry place. May cause skin and eye irritation.[11] |
| Aryl Bromide | Synthesis Grade | Various | The choice of aryl bromide will determine the final product structure. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various | A common and effective palladium precursor.[12] |
| Tricyclohexylphosphine (PCy₃) | Ligand Grade | Various | An electron-rich, bulky phosphine ligand that can enhance catalytic activity.[9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Various | A common and effective base for Suzuki couplings.[4][13] Ensure it is finely powdered and dry. |
| 1,4-Dioxane | Anhydrous | Various | A common solvent for Suzuki reactions.[4][7] Other solvents like toluene or THF can also be used.[4][7] |
| Deionized Water | High Purity | In-house | Degassed water is recommended to minimize oxidation of the catalyst. |
| Diethyl Ether | ACS Grade | Various | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | Flash Chromatography | Various | For purification of the final product. |
| Hexanes and Ethyl Acetate | HPLC Grade | Various | For thin-layer chromatography and column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Add finely powdered anhydrous potassium carbonate (2.0 mmol).[13]
-
The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (1 mL) via syringe. The addition of a small amount of water is often beneficial for the reaction.[7]
-
The reaction mixture is then heated to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl bromide.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[14]
-
-
Workup:
-
Once the reaction is complete (typically indicated by the disappearance of the limiting starting material on TLC), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).[13]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[15]
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[14]
-
The purified product should be characterized by appropriate analytical techniques, such as NMR and mass spectrometry, to confirm its identity and purity.
-
Figure 2: Experimental workflow for the biaryl synthesis.
Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium precursor like Pd(OAc)₂ in combination with an electron-rich and bulky phosphine ligand such as PCy₃ is crucial for promoting the oxidative addition of a wide range of aryl halides, including the less reactive aryl chlorides.[9][16]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation.[9] Inorganic bases like potassium carbonate are commonly used due to their effectiveness and ease of handling.[4][13]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed.[4][7] The organic solvent solubilizes the organic reactants, while water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
-
Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation and deactivation of the palladium(0) catalyst, which is sensitive to oxygen, especially at elevated temperatures.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents.[2] The reaction temperature and time may also need optimization.
-
Protodeboronation: A common side reaction is the protodeboronation of the boronic acid, where the boron group is replaced by a hydrogen atom.[17] This can be minimized by using carefully dried reagents and solvents and by avoiding prolonged reaction times at high temperatures.
-
Homocoupling: Homocoupling of the boronic acid or the aryl halide can also occur. This can often be suppressed by carefully controlling the reaction stoichiometry and catalyst loading.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds. This application note provides a robust and reproducible protocol for the use of this compound as a versatile building block in this transformation. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently apply and adapt this protocol to synthesize a diverse range of complex biaryl molecules for applications in drug discovery and materials science.
References
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Gehlot, P. S., et al. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. Applied Organometallic Chemistry, 31(12), e3838. Available at: [Link]
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... Retrieved from [Link]
-
Goetz, A. E., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2465-2476. Available at: [Link]
-
ChemHelp ASAP. (2020, February 13). The Suzuki Cross-Coupling Reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ali, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2275-2289. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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Chemistry Channel. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Available at: [Link]
- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.
-
ResearchGate. (n.d.). The suggested mechanism for the synthesis of cyano biphenyl. Retrieved from [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
PubChem. (n.d.). 3-Cyanophenylboronic acid. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 248(21-24), 2291-2354. Available at: [Link]
-
Li, Y., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 158. Available at: [Link]
-
Ser, C.-T., et al. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]
-
Li, Y., et al. (2024). Thiol-yne click post-synthesis of phenylboronic acid-functionalized magnetic cyclodextrin microporous organic network for selective and efficient extraction of antiepileptic drugs. Analytica Chimica Acta, 1297, 342371. Available at: [Link]
-
Chemical Review and Letters. (2021). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters, 4(3), 111-125. Available at: [Link]
-
PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]
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- 11. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Palladium Catalysts for 3-(4-Cyanophenylmethoxy)phenylboronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3] Among these, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly valued for its versatility and the low toxicity of its boron-containing reagents.[1][2][4][5] This reaction has become one of the most common in synthetic organic chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][6][7]
This guide provides an in-depth exploration of the palladium-catalyzed coupling of 3-(4-Cyanophenylmethoxy)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, discuss critical parameters for reaction optimization, and provide detailed protocols for successful implementation in a laboratory setting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4][8] The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states.[1]
-
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[4][8] This is often the rate-determining step in the catalytic cycle.[8] The reactivity of the halide typically follows the trend I > Br > OTf > Cl.[1][8]
-
Transmetalation: In this step, the organic group from the boronic acid (Ar'-B(OH)2) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][8]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the Pd(II) complex, which regenerates the catalytically active Pd(0) species and releases the desired biaryl product.[1][4][8]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Coupling of this compound
The successful coupling of this compound with an aryl halide partner depends on the careful selection and optimization of several key reaction parameters.[6]
Catalyst Selection: The Heart of the Reaction
The choice of palladium source and its associated ligands is paramount for achieving high yields and reaction efficiency.
-
Palladium Precatalysts: Modern cross-coupling reactions often employ well-defined palladium(II) precatalysts.[9][10][11] These are typically air- and moisture-stable complexes that are readily reduced in situ to the active Pd(0) species under the reaction conditions.[9][10][12] This approach offers advantages over traditional Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃, which can be unstable or contain ligands that inhibit the reaction.[9][12] Buchwald and PEPPSI-type precatalysts are popular choices, often used with N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands.[1][13]
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle.[7][14] For coupling reactions involving less reactive aryl chlorides, bulky and electron-donating phosphine ligands are often necessary to promote the oxidative addition step.[14][15] The steric and electronic properties of the ligand can significantly impact the reaction outcome.[16]
Key Reaction Parameters
| Parameter | Importance & Considerations | Typical Range/Options |
| Palladium Catalyst | The choice of palladium source and ligand is critical for catalytic activity. Precatalysts are often preferred for their stability and ease of use.[9][10] | Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts, PEPPSI precatalysts.[9][13] |
| Ligand | Influences catalyst stability and reactivity. Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) are often used.[10][14] | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppf. |
| Base | Essential for the transmetalation step. The choice of base can affect reaction rate and yield, and must be compatible with the substrates.[5] | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, t-BuOK.[4][17] |
| Solvent | Can influence catalyst solubility, reactivity, and the rate of reaction steps.[18][19] Aprotic polar solvents or ethereal solvents, often with water as a co-solvent, are common.[1][20] | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures.[1][18] |
| Temperature | Affects reaction kinetics. Higher temperatures can increase reaction rates but may also lead to side reactions. | Room temperature to 120 °C.[6] |
| Reaction Time | Monitored to ensure complete conversion of starting materials and to minimize the formation of byproducts. | 1 to 24 hours. |
Common Side Reactions
Understanding potential side reactions is crucial for troubleshooting and optimizing the coupling process.
-
Protodeborylation: This is the hydrolysis of the boronic acid, which can be accelerated in aqueous conditions, especially for certain heteroaryl boronic acids.[1]
-
Homocoupling: Symmetrical biaryls can form from the self-coupling of the arylboronic acid, particularly when the desired cross-coupling is slow.[21][22]
-
Dehalogenation: The aryl halide substrate can be reduced, leading to a dehalogenated side product.[1]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific aryl halide coupling partner.
General Experimental Workflow
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Round-bottom flask with a stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive pressure of inert gas.
-
Attach the condenser and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[23]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protocol for Challenging Couplings (e.g., with Aryl Chlorides)
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Buchwald G3 Precatalyst (e.g., XPhos Pd G3) (0.02 equiv)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the aryl chloride, this compound, potassium phosphate, and the palladium precatalyst to a Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Monitoring and Analysis
Careful monitoring of the reaction is essential to determine the endpoint and to identify any potential issues.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more detailed information about the reaction progress, including the relative amounts of starting materials, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time and provides quantitative data on the conversion of reactants to products.[24]
Conclusion
The palladium-catalyzed coupling of this compound is a powerful tool for the synthesis of complex biaryl structures. A thorough understanding of the Suzuki-Miyaura reaction mechanism, careful selection of the catalyst system and reaction conditions, and diligent monitoring are key to achieving high yields and purity. The protocols provided herein serve as a robust starting point for researchers, and with appropriate optimization, can be adapted for a wide range of aryl halide coupling partners.
References
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Application Notes: 3-(4-Cyanophenylmethoxy)phenylboronic acid as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Value of Boronic Acids in Modern Medicinal Chemistry
The landscape of medicinal chemistry has been significantly shaped by the advent and application of boronic acids and their derivatives.[1][2] Once viewed with skepticism, the approval of pioneering drugs such as the proteasome inhibitor bortezomib has catalyzed a surge of interest in boron-containing compounds.[2][3][4] These versatile reagents have proven to be more than mere synthetic intermediates; they are key enablers in the quest for novel therapeutics, offering pathways to modulate selectivity, improve physicochemical properties, and enhance pharmacokinetic profiles.[5] Among the vast arsenal of available building blocks, 3-(4-Cyanophenylmethoxy)phenylboronic acid emerges as a compound of significant strategic importance.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its chemical attributes, provide detailed protocols for its application in the cornerstone Suzuki-Miyaura cross-coupling reaction, and discuss the pharmacophoric contributions of its unique structural motifs.
Physicochemical Properties and Handling
This compound (CAS No. 1256355-72-2) is a white crystalline powder with a molecular weight of 253.06 g/mol and a molecular formula of C₁₄H₁₂BNO₃.[6] Its structure features a phenylboronic acid at the 3-position, linked via an ether to a 4-cyanobenzyl group. This unique arrangement offers both a reactive handle for carbon-carbon bond formation and a scaffold with desirable electronic and hydrogen-bonding properties.
Table 1: Physicochemical and Safety Data
| Property | Value | Source/Comment |
| CAS Number | 1256355-72-2 | --- |
| Molecular Formula | C₁₄H₁₂BNO₃ | --- |
| Molecular Weight | 253.06 g/mol | --- |
| Appearance | White to off-white powder | [7] |
| Purity | Typically ≥95% | [6] |
| Storage | Store in a cool, dry place. Keep container tightly sealed and protect from moisture. For long-term storage, refrigeration under an inert atmosphere (e.g., Nitrogen or Argon) is recommended. | [7][8] |
| Handling | Handle in a well-ventilated area, preferably a fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][10] |
Causality Behind Handling Procedures: Boronic acids are susceptible to decomposition via several pathways. Protodeboronation, the cleavage of the C-B bond, can occur in the presence of moisture.[4] Additionally, under anhydrous conditions or upon heating, boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[11] While often reversible, this can complicate reaction stoichiometry. Proper storage in a dry, inert environment is therefore critical to ensure the integrity and reactivity of the reagent. Standard PPE is necessary to mitigate risks associated with inhaling fine powders and potential skin or eye irritation.[10][12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[7] This capability is fundamental to constructing the bi-aryl and heteroaryl scaffolds prevalent in many classes of therapeutic agents.[12][13]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which transfers its organic group (Ar') to the palladium center.[7] The final step is reductive elimination, where the two organic groups are coupled to form the bi-aryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, representative protocol for the coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.2 equiv.)
-
Aryl Bromide (e.g., 4-Bromo-N,N-dimethylaniline) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1 v/v)
-
Inert Gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Expert Insight: The use of a slight excess (1.1-1.5 equiv.) of the boronic acid helps to drive the reaction to completion, compensating for any potential homo-coupling or protodeboronation side reactions. Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst often effective for a wide range of substrates, including those with electron-withdrawing groups.[1]
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl bromide).
-
Expert Insight: A mixed solvent system is often beneficial. The organic solvent (dioxane, THF, or DME) solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[11] For electron-deficient boronic acids, the presence of water can sometimes be beneficial.[1]
-
-
Reaction Execution: Place the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and boron-containing byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final bi-aryl product.
Table 2: Representative Reaction Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%) | Bulky, electron-rich phosphine ligands like SPhos can accelerate oxidative addition and reductive elimination, especially for sterically hindered or electron-poor partners.[14] |
| Base | K₂CO₃ (2.5 equiv.) | Cs₂CO₃ (2.0 equiv.) | Cesium carbonate is more soluble in organic solvents and can be a more effective base for less reactive substrates. |
| Solvent | Dioxane/H₂O (4:1) | Toluene or CPME | Anhydrous conditions may be required if either coupling partner is sensitive to hydrolysis. |
| Temperature | 90 °C | 110 °C | Higher temperatures can overcome the activation barrier for less reactive aryl chlorides or hindered substrates. |
Role as a Pharmacophore: Designing for Target Interaction
The structure of this compound provides two key pharmacophoric elements that can be strategically employed in drug design.
-
The Bi-Aryl Scaffold: The core utility of this building block is to generate a bi-aryl or heteroaryl-aryl ether linkage. This motif is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors where it can span two hydrophobic pockets or position other functional groups for key interactions (e.g., hydrogen bonding) with the hinge region of the kinase.
-
The Cyanophenyl Group: The terminal cyano (nitrile) group is not merely a passive substituent. It is a potent electron-withdrawing group, which influences the electronics of the entire molecule.[15] More importantly, it is an excellent hydrogen bond acceptor. In a protein active site, the nitrogen atom can form crucial hydrogen bonds with backbone amides or specific amino acid side chains (e.g., asparagine, glutamine), significantly enhancing binding affinity and selectivity.
Conclusion
This compound is a high-value building block for modern drug discovery programs. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex bi-aryl scaffolds. Furthermore, the integrated cyanophenyl moiety provides a strategic tool for chemists to engineer specific, high-affinity interactions with biological targets through hydrogen bonding. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and effectively incorporate this reagent into their synthetic workflows, accelerating the discovery of next-generation therapeutics.
References
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dos Santos, F. P., & de Fatima, A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5375. Available from: [Link]
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Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Available from: [Link]
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Das, S., & Bhanja, P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. Available from: [Link]
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Silva, M., Saraiva, L., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(17), 3943. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boc-(R)-3-Amino-3-(4-cyanophenyl)propionic acid. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Protecting Groups. Available from: [Link]
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Chen, I. H., & Xian, M. (2014). Synthesis of biologically active boron-containing compounds. RSC Advances, 4(69), 36561-36574. Available from: [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available from: [Link]
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dos Santos, F. P., & de Fatima, A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
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Wyrębek, P., et al. (2017). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Oncotarget, 8(42), 71936–71951. Available from: [Link]
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Al-Zoubi, R. M., & Marion, O. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112425. Available from: [Link]
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Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. Available from: [Link]
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Cárdenas-Valenzuela, A. J., et al. (2018). Crystal structure and Hirshfeld surface analysis of 3-cyanophenylboronic acid. Acta Crystallographica Section E, 74(4), 441-444. Available from: [Link]
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Zhu, F., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 64(17), 12487-12549. Available from: [Link]
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Zhang, Y., et al. (2019). Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry, 10(23), 3028-3036. Available from: [Link]
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El-Ghandour, A. H. H., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. Available from: [Link]
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Chem-Impex. (n.d.). 4-(Cyanomethyl)phenylboronic acid. Available from: [Link]
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ResearchGate. (n.d.). Representative drug molecules containing cyano groups. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 5-Cyanouracil in Modern Pharmaceutical Synthesis. Available from: [Link]
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Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 9, 801650. Available from: [Link]
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Application Notes and Protocols for 3-(4-Cyanophenylmethoxy)phenylboronic Acid in Medicinal Chemistry
Introduction:
In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors remain a cornerstone of therapeutic innovation. Phenylboronic acids are a class of exceptionally versatile reagents, primarily due to their stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions.[1] Among these, 3-(4-Cyanophenylmethoxy)phenylboronic acid emerges as a sophisticated building block, offering a unique combination of structural features conducive to potent and selective target engagement.
This document provides an in-depth guide to the application of this compound in the synthesis of a hypothetical kinase inhibitor. The rationale for its use lies in the established importance of the biaryl motif in kinase inhibition and the unique electronic and steric properties imparted by the cyanophenylmethoxy substituent. The cyano group can act as a hydrogen bond acceptor, while the overall moiety can occupy hydrophobic pockets within an enzyme's active site, contributing to enhanced binding affinity and selectivity.
Part 1: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in medicinal chemistry.[2] This protocol details the synthesis of a hypothetical biaryl kinase inhibitor scaffold by coupling this compound with 2,4-dichloropyrimidine. The pyrimidine core is a common feature in many approved kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
-
Base: A base, such as potassium carbonate, is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.[3]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 2-Chloro-4-(3-(4-cyanophenylmethoxy)phenyl)pyrimidine
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 269.08 | 269 mg | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 149 mg | 1.0 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Procedure:
-
To a 25 mL round-bottom flask, add this compound (269 mg, 1.0 mmol), 2,4-dichloropyrimidine (149 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Seal the flask with a rubber septum and purge with dry nitrogen gas for 10-15 minutes.
-
Using syringes, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.
Part 2: Biological Application in Kinase Inhibition
The synthesized biaryl pyrimidine scaffold is a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6]
Mechanism of Action:
The hypothetical inhibitor is designed to target the ATP-binding site of the EGFR kinase domain. The 3-(4-cyanophenylmethoxy)phenyl moiety is postulated to extend into a hydrophobic pocket, with the terminal cyano group potentially forming a key hydrogen bond with a backbone amide or a critical water molecule in the active site. The pyrimidine core mimics the adenine ring of ATP, and further substitution at the 2-position could enhance potency and selectivity. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of EGFR and subsequent activation of downstream signaling cascades, such as the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to an anti-proliferative effect.[5]
EGFR Signaling Pathway and Point of Inhibition:
Caption: Simplified EGFR signaling pathway and the inhibitory action of the synthesized compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of complex organic molecules in the field of medicinal chemistry. Its application in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry to biaryl scaffolds that are central to the development of targeted therapies, such as kinase inhibitors. The protocols and conceptual framework provided herein are intended to guide researchers in leveraging the unique properties of this reagent for the discovery of novel therapeutic agents.
References
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Oda, K. et al. A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology5 , 263 (2009). Available at: [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. Available at: [Link]
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Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available at: [Link]
-
RSC Publishing. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. (2017). Available at: [Link]
-
MDPI. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. (2021). Available at: [Link]
-
NIH. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Available at: [Link]
-
NIH. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022). Available at: [Link]
-
Cambridge Open Engage. Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. (2025). Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Available at: [Link]
-
PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Available at: [Link]
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ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [Link]
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LookChem. Cas 865-48-5,Sodium tert-butoxide. Available at: [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Available at: [Link]
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ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. Available at: [Link]
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ACS Publications. A Photodeactivatable Antagonist for Controlling CREB-Dependent Gene Expression. (2020). Available at: [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available at: [Link]
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Application Notes and Protocols for 3-(4-Cyanophenylmethoxy)phenylboronic Acid in Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 3-(4-Cyanophenylmethoxy)phenylboronic acid in advanced materials science. This document explores the unique properties of this compound and offers detailed protocols for its application in sensing and drug delivery systems.
Introduction: The Versatility of Phenylboronic Acids
Phenylboronic acid (PBA) and its derivatives are a class of compounds that have garnered significant interest in biomedical and materials science.[1][2] Their defining characteristic is the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols to create five- or six-membered cyclic esters.[3][4] This interaction is the foundation for a wide range of applications, including the development of glucose-responsive systems for insulin delivery, biosensors for detecting cis-diol-containing biomolecules, and materials for targeted drug delivery.[1][3][5][6] The specific properties and reactivity of a PBA derivative can be finely tuned by modifying the phenyl ring with various substituents.
This compound is a specific derivative that features a cyanophenylmethoxy group. The cyano (C≡N) group is strongly electron-withdrawing, which can influence the Lewis acidity of the boron atom and, consequently, the pKa of the boronic acid. This modulation can affect the pH range at which it effectively binds to diols. The overall molecular structure also provides a scaffold for further functionalization and incorporation into larger material systems. While specific literature on this compound is emerging, its potential applications can be extrapolated from the extensive research on analogous PBA derivatives.
Physicochemical Properties and Synthesis
Properties of this compound
A summary of the known and predicted properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1256355-72-2 | [7] |
| Molecular Formula | C14H12BNO3 | [7] |
| Appearance | White powder | [8] |
| Purity | ≥95% | [7] |
| Storage | Sealed and preserved in a dry, cool, and well-ventilated place. | [8][9] |
General Synthesis of Phenylboronic Acids
The synthesis of phenylboronic acids can be achieved through several established methods. A common approach involves the reaction of a Grignard reagent (formed from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[10][11] Another method is the coupling of aryl halides or triflates with diboronyl reagents using a transition metal catalyst.[10]
The synthesis of 4-cyanophenylboronic acid, a related compound, has been documented via the reaction of 4-bromobenzonitrile with n-butyllithium and subsequent treatment with trimethyl borate.[12] It is plausible that a similar synthetic strategy could be adapted for this compound, likely starting from 3-bromo-1-((4-cyanophenyl)methoxy)benzene.
Application in Fluorescent Biosensors
The diol-binding property of boronic acids makes them excellent candidates for the development of fluorescent biosensors.[4][13] The binding event with a target analyte, such as glucose or other carbohydrates, can be designed to trigger a change in fluorescence intensity. The cyanophenyl group in this compound can potentially act as a fluorophore or modulate the fluorescence of an adjacent dye, making it a promising building block for such sensors.
Principle of a FRET-Based Glucose Sensor
A hypothetical Förster Resonance Energy Transfer (FRET) based glucose sensor can be constructed using a polymer backbone incorporating this compound and a fluorescent dye. In the absence of glucose, the boronic acid may interact with a quencher molecule, leading to low fluorescence. Upon the addition of glucose, the boronic acid preferentially binds to the diol groups of glucose, causing a conformational change that separates the fluorophore from the quencher, resulting in an increase in fluorescence.
Caption: FRET-based glucose sensing mechanism.
Protocol: Synthesis of a Glucose-Responsive Fluorescent Polymer
This protocol describes the synthesis of a copolymer of N-isopropylacrylamide (NIPAM) and a custom-synthesized acrylamide monomer of this compound, followed by labeling with a fluorescent dye.
Materials:
-
This compound
-
Acryloyl chloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
N-isopropylacrylamide (NIPAM)
-
Azobisisobutyronitrile (AIBN)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 3.5 kDa)
Step 1: Synthesis of Acrylamide-functionalized Boronic Acid Monomer
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA to the solution.
-
Slowly add acryloyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude monomer. Purify by column chromatography.
Step 2: Copolymerization
-
Dissolve the acrylamide-functionalized boronic acid monomer and NIPAM in anhydrous DMF.
-
Add AIBN as the initiator.
-
Degas the solution by bubbling with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Precipitate the polymer by adding the reaction mixture to cold diethyl ether.
-
Collect the polymer by filtration and dry under vacuum.
Step 3: Fluorescent Labeling
-
Dissolve the obtained copolymer in DMF.
-
Add FITC and a catalytic amount of DIPEA.
-
Stir the reaction in the dark at room temperature for 48 hours.
-
Dialyze the reaction mixture against deionized water for 3 days to remove unreacted FITC and other small molecules.
-
Lyophilize the purified polymer to obtain a fluorescently labeled, glucose-responsive polymer.
Application in Targeted Drug Delivery
Phenylboronic acid-functionalized materials have shown great promise in targeted drug delivery, particularly for cancer therapy.[2][14][15] This is due to the overexpression of sialic acid (a cis-diol-containing sugar) on the surface of many cancer cells.[15] PBA-functionalized nanoparticles can selectively bind to these sialic acid residues, leading to enhanced cellular uptake of the encapsulated drug at the tumor site.[15] The this compound can be incorporated into nanoparticles for this purpose.
Caption: Targeted drug delivery to cancer cells.
Protocol: Formulation and Drug Loading of PBA-Functionalized Nanoparticles
This protocol describes the formulation of nanoparticles from a PBA-containing amphiphilic block copolymer via self-assembly and the subsequent loading of a model anticancer drug, doxorubicin (DOX).
Materials:
-
Amphiphilic block copolymer (e.g., PBA-poly(ethylene glycol)-block-poly(lactic acid)) synthesized with this compound.
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Step 1: Preparation of Drug-Loaded Nanoparticles
-
Dissolve the amphiphilic block copolymer and DOX·HCl in DMSO.
-
Add TEA to neutralize the DOX·HCl.
-
Stir the solution at room temperature for 1 hour.
-
Add deionized water dropwise to the DMSO solution under vigorous stirring to induce nanoparticle self-assembly and drug encapsulation.
-
Continue stirring for 4 hours to allow for the complete formation of nanoparticles.
-
Transfer the nanoparticle suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove DMSO and unloaded drug.
-
Collect the purified drug-loaded nanoparticle suspension.
Step 2: Characterization of Nanoparticles
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in DMSO to disrupt the nanoparticles and release the drug.
-
Quantify the amount of DOX using a UV-Vis spectrophotometer or fluorescence spectrometer.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Protocol: In Vitro Cell Uptake Study
This protocol outlines a method to evaluate the targeted uptake of the PBA-functionalized nanoparticles in cancer cells.
Materials:
-
PBA-functionalized, DOX-loaded nanoparticles.
-
Control nanoparticles (without PBA functionalization).
-
Cancer cell line known to overexpress sialic acid (e.g., MCF-7).
-
Normal cell line with low sialic acid expression (e.g., MCF-10A).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Fluorescence microscope.
Step 1: Cell Culture
-
Culture the cancer and normal cells in their respective recommended media supplemented with FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Step 2: Cellular Uptake Experiment
-
Seed the cells in culture plates with glass coverslips and allow them to adhere overnight.
-
Treat the cells with fresh medium containing either the PBA-functionalized nanoparticles or the control nanoparticles at a specific DOX concentration.
-
Incubate the cells for a defined period (e.g., 4 hours).
-
For a competitive inhibition study, pre-incubate a set of cancer cells with free this compound before adding the PBA-functionalized nanoparticles.
Step 3: Fluorescence Microscopy
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells again with PBS.
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides.
-
Observe the cellular uptake of the nanoparticles using a fluorescence microscope. The red fluorescence of DOX will indicate the location of the nanoparticles within the cells.
Conclusion
This compound is a promising building block for the development of advanced functional materials. Its unique electronic and structural properties, derived from the cyanophenylmethoxy substituent, can be harnessed to create sophisticated biosensors and targeted drug delivery systems. The protocols provided herein offer a foundation for researchers to explore the potential of this compound in their specific applications. Further research is warranted to fully elucidate the specific advantages and applications of this particular PBA derivative.
References
- RSC Publishing. (n.d.). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing.
- MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI.
- SciEngine. (n.d.). Advances of phenylboronic acid-containing materials in drug delivery. SciEngine.
- RSC Publishing. (n.d.). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- ACS Publications. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
- MDPI. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI.
- PMC - NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH.
- (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence.
- RSC Publishing. (n.d.). Electrochemical sensing using boronic acids. Chemical Communications.
- ACS Publications. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. ACS Applied Nano Materials.
- ChemicalBook. (n.d.). 4-(3-CyanophenylMethoxy)phenylboronic acid CAS#: 1256355-78-8. ChemicalBook.
- (n.d.). This compound - CAS:1256355-72-2.
- ChemicalBook. (2023). Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- (n.d.). This compound CAS NO.1256355-72-2.
- Sigma-Aldrich. (n.d.). 3-Cyanophenylboronic acid = 95.0 150255-96-2. Sigma-Aldrich.
- ChemBK. (n.d.). 3-(2-CyanophenylMethoxy)phenylboronic acid. ChemBK.
- PubChem. (n.d.). 3-Cyanophenylboronic acid. PubChem.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids. Google Patents.
- ChemicalBook. (n.d.). 3-Cyanophenylboronic acid CAS#: 150255-96-2. ChemicalBook.
- ChemicalBook. (n.d.). 4-Cyanophenylboronic acid synthesis. ChemicalBook.
- PMC - NIH. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH.
- BLD Pharm. (n.d.). 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm. BLD Pharm.
- PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. PubMed.
- MDPI. (n.d.). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. MDPI.
- (2025). Phenylboronic Acid (PBA): A Versatile Chemical in Synthetic Organic Chemistry.
- PubMed. (n.d.). Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery. PubMed.
- ResearchGate. (n.d.). a) phenylboronic acid; b) 3‐aminophenylboronic acid; c).... ResearchGate.
- Semantic Scholar. (2022). Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption. Semantic Scholar.
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- 3. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]
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Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling for C-C Bond Formation Using 3-(4-Cyanophenylmethoxy)phenylboronic Acid
Introduction: The Strategic Importance of Biaryl Scaffolds
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors.[1] Among the myriad of available methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile tools, particularly for the synthesis of biaryl and substituted aromatic compounds.[2][3] This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[2]
The broad utility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, exceptional functional group tolerance, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[4] These features have made it an indispensable reaction in the pharmaceutical, agrochemical, and materials science industries.[3][5]
This application note provides a comprehensive, field-proven protocol for the C-C bond formation between 3-(4-Cyanophenylmethoxy)phenylboronic acid and a representative aryl halide. We will delve into the mechanistic underpinnings of the reaction, explain the causal logic behind the selection of reagents and conditions, and provide a detailed, step-by-step workflow designed for reproducibility and success. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to construct complex biaryl structures efficiently.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (e.g., a boronic acid) with an organohalide or triflate.[6] The transformation is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (Ar¹-X). This irreversible step forms a square-planar Pd(II) intermediate.[6] This is often the rate-determining step of the cycle.
-
Transmetalation : The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).[4] This boronate then exchanges its organic group with the halide on the Pd(II) center.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product (Ar¹-Ar²). This final step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[2]
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Design: Causality Behind Component Selection
A successful cross-coupling reaction depends on the judicious selection of four key components: the catalyst (pre-catalyst and ligand), base, solvent, and temperature. The functional groups on the specific boronic acid—an ether and a nitrile—are generally stable under typical Suzuki conditions.
-
Palladium Pre-catalyst : While Pd(0) is the active catalyst, more stable and air-tolerant Pd(II) pre-catalysts are commonly used.[3] These are reduced in situ to Pd(0). We have selected [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) , commonly known as Pd(dppf)Cl₂ . This pre-catalyst is a robust, commercially available, and highly effective choice for a wide range of substrates. The dppf ligand (discussed next) is built-in, simplifying the reaction setup.[8]
-
Ligand : Phosphine ligands are critical for stabilizing the palladium center, preventing its decomposition into inactive palladium black, and tuning its reactivity.[6] The dppf ligand in our chosen catalyst is both electron-rich and has a large bite angle, which facilitates the crucial reductive elimination step.[9]
-
Base : The base activates the boronic acid, forming the boronate anion necessary for transmetalation.[4] An inorganic base is preferred for its strength and compatibility. We select Potassium Carbonate (K₂CO₃) . It is effective, inexpensive, and its solubility in water makes it ideal for a biphasic solvent system, which often accelerates the reaction.[10]
-
Solvent System : A mixture of an organic solvent and water is standard. The organic solvent solubilizes the substrates and the palladium complex, while water dissolves the inorganic base.[2][9] 1,4-Dioxane and water (e.g., in a 4:1 ratio) is a high-boiling, effective solvent system that ensures all components can interact at the interface of the two phases upon heating.[8]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a model aryl halide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Role | Purity |
| This compound | 267.08 | Nucleophile | >97% |
| 4-Bromoanisole | 187.04 | Electrophile | >98% |
| Pd(dppf)Cl₂ • CH₂Cl₂ complex | 816.64 | Catalyst Precursor | >98% |
| Potassium Carbonate (K₂CO₃) | 138.21 | Base | >99% |
| 1,4-Dioxane, Anhydrous | 88.11 | Solvent | >99.8% |
| Deionized Water | 18.02 | Solvent | - |
| Ethyl Acetate | 88.11 | Extraction Solvent | ACS |
| Brine (Saturated NaCl solution) | - | Washing Agent | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | >98% |
| Silica Gel | - | Stationary Phase | 230-400 mesh |
Reaction Stoichiometry (Example Scale)
| Reagent | M.W. | Equivalents | Amount (mg) | Moles (mmol) |
| 4-Bromoanisole | 187.04 | 1.0 | 187 | 1.0 |
| This compound | 267.08 | 1.2 | 321 | 1.2 |
| Pd(dppf)Cl₂ • CH₂Cl₂ complex | 816.64 | 0.03 | 24.5 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 346 | 2.5 |
| 1,4-Dioxane | - | - | 8.0 mL | - |
| Water | - | - | 2.0 mL | - |
Experimental Workflow Visualization
Caption: Figure 2: Experimental Workflow.
Step-by-Step Procedure
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (321 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
Solvent Addition and Degassing: 3. Through the septum, add anhydrous 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. 4. Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes. Alternatively, subject the mixture to three freeze-pump-thaw cycles. This step removes dissolved oxygen, which can degrade the catalyst.
Reaction Execution: 5. After degassing, add the Pd(dppf)Cl₂ complex (24.5 mg, 0.03 mmol) to the flask against a positive flow of argon. The mixture will typically turn dark red or brown. 6. Replace the septum with a reflux condenser under the inert gas line. 7. Immerse the flask in a preheated oil bath at 95 °C and stir vigorously overnight (8-16 hours).
Reaction Monitoring: 8. Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw a small aliquot, dilute with ethyl acetate, and spot on a silica gel plate. A suitable eluent system might be 30% ethyl acetate in hexanes. Visualize the spots under UV light. The reaction is complete upon the disappearance of the limiting reagent (4-bromoanisole).
Workup and Extraction: 9. Once the reaction is complete, cool the flask to room temperature. 10. Dilute the mixture with ethyl acetate (25 mL) and deionized water (25 mL). 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). 12. Combine the organic layers and wash sequentially with water (25 mL) and then brine (25 mL). The brine wash helps to remove residual water from the organic phase. 13. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: 14. Purify the resulting crude residue by flash column chromatography on silica gel. The product can be eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30%). 15. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final biaryl product as a solid or oil.
Key Considerations and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficient heating.3. Poor quality reagents. | 1. Ensure thorough degassing of the solvent and maintain a positive inert gas pressure.[8]2. Verify oil bath temperature.3. Use fresh, anhydrous solvents and high-purity reagents. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acid/base impurities.2. Prolonged heating.3. Certain bulky ligands can promote this side reaction.[11] | 1. Use anhydrous solvent and ensure base is not excessively hydrated.2. Monitor reaction closely and stop once the starting material is consumed.3. If persistent, screen other catalyst/ligand systems. |
| Homocoupling of Aryl Halide | Formation of Ar¹-Ar¹. This can occur if the transmetalation step is slow relative to other pathways. | 1. Ensure the boronic acid is active and used in slight excess.2. Consider a different ligand or base to accelerate transmetalation. |
| Difficult Purification | Product co-elutes with byproducts (e.g., from homocoupling or residual starting materials). | 1. Optimize the chromatography eluent system using TLC.2. If necessary, consider an alternative purification method like recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile method for constructing C-C bonds. The protocol detailed herein provides a robust framework for the successful coupling of this compound with aryl halides. By understanding the mechanistic principles and the critical role of each reaction component, researchers can confidently apply and adapt this methodology to synthesize a wide array of complex biaryl molecules for applications in drug discovery, materials science, and beyond.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
MDPI. (2026). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC. Retrieved from [Link]
-
ACS Publications. (2025). Pd-Catalyzed C–O Bond Formation: Coupling of Aryl Boronic Acids with O-Electrophiles. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. Retrieved from [Link]
-
LinkedIn. (2025). The Role of Palladium Catalysts in Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 10. researchgate.net [researchgate.net]
- 11. aspuru.substack.com [aspuru.substack.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 3-(4-Cyanophenylmethoxy)phenylboronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 3-(4-Cyanophenylmethoxy)phenylboronic acid. The unique electronic and steric properties of this reagent can present specific hurdles, which we will address in detail.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in Suzuki coupling are a common frustration. This guide provides a systematic approach to diagnosing and resolving these issues, with a focus on the specific challenges posed by this compound.
Issue 1: Low to No Conversion of Starting Materials
You've set up your reaction, but analysis (TLC, LC-MS, GC-MS) shows predominantly unreacted starting materials. Here’s a checklist of potential causes and solutions.
Question: My Suzuki coupling reaction is not working. What are the first things I should check?
Answer: When a Suzuki coupling fails, begin by evaluating these critical parameters:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1][2] Ensure your palladium source and phosphine ligand are from a reliable source and have been stored correctly to prevent degradation. Some precatalysts are air-sensitive.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Base Activation: The base is essential for activating the boronic acid to facilitate transmetalation.[4] For this compound, which has an electron-withdrawing cyano group, a moderately strong base is often required.
Detailed Troubleshooting Steps:
-
Verify Catalyst and Ligand Integrity:
-
Action: If possible, test your catalyst and ligand in a well-established, high-yielding Suzuki reaction to confirm their activity. Consider using a more robust, commercially available precatalyst like a palladacycle.
-
Rationale: Palladium(II) sources require reduction to the active Pd(0) state. This is often accomplished by the phosphine ligand or the boronic acid itself.[1] If the catalyst or ligand has degraded, this initial step may fail.
-
-
Ensure Rigorous Inert Conditions:
-
Action: Degas your solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[5] Assemble your reaction under a positive pressure of inert gas.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote the oxidative homocoupling of the boronic acid, leading to undesired byproducts and reduced yield.[3]
-
-
Optimize the Base:
-
Action: If you are using a mild base like K₂CO₃ and seeing low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[5][6] The base must be finely powdered and anhydrous for non-aqueous reactions.
-
Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8] The pKa of the boronic acid influences the choice of base; electron-deficient boronic acids may require stronger bases.[8]
-
dot
Caption: Initial troubleshooting for low conversion.
Issue 2: Protodeboronation and Homocoupling Side Reactions
You observe the formation of byproducts, specifically the arene corresponding to your boronic acid (protodeboronation) and/or a biaryl derived from the coupling of two boronic acid molecules (homocoupling).
Question: I'm seeing significant amounts of cyanophenylmethoxybenzene and a homocoupled biaryl in my reaction mixture. What causes this and how can I prevent it?
Answer: These side reactions are common challenges, especially with electron-deficient boronic acids like the one you are using.
-
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[9] This is often catalyzed by acidic or basic conditions and can be exacerbated by the presence of water.[1][10] The electron-withdrawing nature of the cyano group can make your boronic acid more susceptible to this side reaction.
-
Homocoupling is the palladium-catalyzed coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.
Strategies to Minimize Side Reactions:
-
Use Anhydrous Conditions:
-
Action: Dry your solvents and reagents thoroughly. For reactions that are particularly sensitive to water, consider using anhydrous bases like K₃PO₄ and adding a drying agent like trimethyl borate.
-
Rationale: Water can act as a proton source, facilitating protodeboronation, especially under basic conditions where a boronate anion is formed.[9][11]
-
-
Choose the Right Solvent:
-
Action: Non-polar aprotic solvents like dioxane or toluene are often preferred as they can minimize the solubility of water and disfavor protodeboronation pathways.
-
Rationale: The choice of solvent can influence reaction rates and selectivity.[12] While polar aprotic solvents can sometimes be effective, they may also increase the rate of undesired side reactions.[13][14]
-
-
Employ a "Slow-Release" Strategy:
-
Action: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a MIDA boronate ester.[9][11] These derivatives slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing side reactions.
-
Rationale: By maintaining a low concentration of the active boronic acid, the rate of the desired cross-coupling can be favored over bimolecular side reactions like homocoupling and decomposition pathways like protodeboronation.[11]
-
-
Accelerate the Catalytic Cycle:
-
Action: Use a highly active catalyst system, such as one employing a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos).[6]
-
Rationale: If the rate of the desired Suzuki coupling is significantly faster than the rates of side reactions, the formation of byproducts will be minimized.[1] Highly active catalysts can ensure that the transmetalation step is efficient, thus consuming the boronic acid productively.[15]
-
dot
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions with 3-(4-Cyanophenylmethoxy)phenylboronic acid
Welcome to the technical support center for 3-(4-Cyanophenylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing Suzuki-Miyaura cross-coupling reactions involving this versatile reagent. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and general use of this compound.
Q1: What are the key structural features of this compound that I should consider in my reaction setup?
A1: this compound possesses three key functional groups that can influence its reactivity in Suzuki-Miyaura coupling reactions:
-
The Boronic Acid Group: This is the reactive moiety for the cross-coupling reaction. Like other boronic acids, it is prone to side reactions such as protodeboronation and homocoupling.
-
The Benzylic Ether Linkage: The C-O bond of the benzyl ether is generally stable but can be susceptible to cleavage under harsh reaction conditions, particularly with certain palladium catalysts and ligands.
-
The Cyano Group: This electron-withdrawing group can affect the electronic properties of the molecule, potentially influencing the rate of transmetalation. It is generally stable under typical Suzuki-Miyaura conditions but can be sensitive to strongly acidic or basic environments, or harsh reducing conditions not typically employed in this reaction.
Q2: How should I store and handle this compound to ensure its stability?
A2: To maintain the integrity of your boronic acid, it is recommended to store it at -20°C.[1] Before use, allow the vial to warm to room temperature and centrifuge it briefly to ensure all the material is at the bottom. Boronic acids can be sensitive to air and moisture, which can promote decomposition pathways like oxidation and protodeboronation. While many boronic acids are bench-stable for the duration of a reaction setup, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is good practice.
Q3: Can I use this boronic acid directly, or should I convert it to a boronate ester?
A3: this compound can often be used directly in Suzuki-Miyaura couplings. However, if you encounter issues with stability, such as significant protodeboronation, converting it to a more stable boronate ester (e.g., a pinacol ester) can be a beneficial strategy.[2] Boronic esters often exhibit improved stability towards protodeboronation.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired biaryl product is a common issue in Suzuki-Miyaura couplings. The following troubleshooting workflow can help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Product Yield
Caption: Initial steps for troubleshooting low product yield.
Q4: I'm observing a low yield with significant amounts of unreacted starting materials. What should I do?
A4: This scenario suggests that the reaction is not proceeding to completion. Here are several factors to investigate:
-
Catalyst Activity: Your palladium catalyst may be inactive.
-
Solution: Ensure you are using a fresh, high-quality palladium source. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Insufficient reduction can lead to low activity. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system.
-
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For a substrate with some steric hindrance and electron-withdrawing character, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition and reductive elimination steps.[3]
-
-
Base Selection: The base is crucial for activating the boronic acid for transmetalation.[4][5]
-
Solution: If you are using a weak base (e.g., NaHCO₃), switching to a stronger base like K₂CO₃, K₃PO₄, or Cs₂CO₃ can increase the reaction rate. The choice of base should also be compatible with your solvent system. For instance, inorganic bases have better solubility in aqueous or polar aprotic solvents.
-
-
Solvent and Temperature: The solvent influences the solubility of reagents and the stability of intermediates. The reaction may also require more thermal energy.
-
Solution: Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water.[2] If your reagents are not fully dissolved, consider a different solvent system. Increasing the reaction temperature can also significantly increase the reaction rate, but be mindful of the thermal stability of your substrates.
-
Optimization of Reaction Parameters
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), or modern precatalysts (e.g., G3-XPhos) | Ensures efficient formation of the active Pd(0) catalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Promotes oxidative addition and reductive elimination, especially with potentially challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger bases facilitate the formation of the reactive boronate species. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O | A biphasic system or a polar aprotic solvent can aid in dissolving the inorganic base and the organic substrates. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Problem 2: Significant Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of your desired product. The most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
Common Side Reactions in Suzuki-Miyaura Coupling
Caption: Key reaction pathways for a boronic acid in a Suzuki coupling.
Q5: I am observing a significant amount of the protodeboronated side product, 3-(4-cyanophenylmethoxy)benzene. How can I minimize this?
A5: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. It is often promoted by excess water, high temperatures, and prolonged reaction times.
-
Minimize Water Content: While a small amount of water is often beneficial, excess water can promote protodeboronation.
-
Solution: Use anhydrous solvents and ensure your reagents are dry. If a biphasic system is necessary, use the minimum amount of water required to dissolve the base.
-
-
Use a Milder Base: Strong bases can sometimes accelerate protodeboronation.
-
Solution: If you are using a very strong base like NaOH or KOH, consider switching to a carbonate or phosphate base.
-
-
Protect the Boronic Acid: As mentioned earlier, converting the boronic acid to a boronate ester can increase its stability.
-
Solution: React this compound with pinacol to form the corresponding pinacol boronate ester before the coupling reaction.
-
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of side reactions.
-
Solution: Monitor your reaction by TLC or LC-MS to determine the point of maximum product formation and avoid unnecessarily long reaction times. If possible, try running the reaction at a lower temperature.
-
Q6: I am seeing a significant amount of the homocoupled product, 3,3'-bis(4-cyanophenylmethoxy)biphenyl. What is causing this and how can I prevent it?
A6: Homocoupling is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and Pd(II) species.[6]
-
Ensure Anaerobic Conditions: Oxygen can facilitate the oxidative homocoupling of boronic acids.
-
Solution: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the palladium catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source can sometimes lead to higher levels of homocoupling as the Pd(II) is reduced to Pd(0) by the boronic acid.
-
Solution: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source, ensure efficient reduction to Pd(0) at the start of the reaction.
-
Experimental Protocols
The following is a general, optimized starting protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and further optimization may be necessary for your specific substrate.
Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if necessary) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun. 1979, (19), 866-867.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed. 2006, 45 (21), 3484-3488.
- Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. J. Am. Chem. Soc. 2000, 122 (17), 4020-4028.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc. 2011, 133 (7), 2116-2119.
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Slower, More Selective Reaction of Pinacol Boronates in Suzuki-Miyaura Coupling. J. Am. Chem. Soc. 2012, 134 (18), 7431-7441.
- Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. J. Am. Chem. Soc. 2006, 128 (21), 6829-6836.
Sources
Side reactions of 3-(4-Cyanophenylmethoxy)phenylboronic acid in palladium catalysis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for common side reactions encountered when using 3-(4-Cyanophenylmethoxy)phenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The unique structure of this reagent, featuring a cyano group and a benzylic ether, presents specific challenges that require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
FAQ 1: Protodeboronation
Question: I'm observing significant formation of 4-((3-methoxyphenyl)methoxy)benzonitrile, the product of C-B bond cleavage (protodeboronation). Why is this happening and how can I prevent it?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][2] This process consumes your boronic acid, leading to lower yields of the desired cross-coupled product and recovery of the corresponding arene.
Mechanistic Insight: The reaction is most often base-catalyzed. The base (e.g., hydroxide) attacks the electron-deficient boron atom to form a more reactive boronate species.[3][4] This intermediate is more susceptible to protonolysis by a proton source in the reaction mixture (often water or an alcohol solvent), leading to the cleavage of the C-B bond.[4] Boronic acids with electron-withdrawing groups, like the cyano group in your reagent's benzyl moiety, can be particularly prone to this decomposition pathway under basic conditions.[4][5] While the cyano group is not directly on the phenylboronic acid ring, its influence can be transmitted electronically.
Furthermore, some palladium species themselves can catalyze protodeboronation, complicating the issue. This is especially true if the catalytic cycle is stalled or inefficient.
Troubleshooting Protocol 1: Mitigating Protodeboronation
-
Choice of Base: The strength and nature of the base are critical.
-
Recommendation: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often excellent choices.[6][7] They are sufficiently basic to activate the boronic acid for transmetalation but less aggressive in promoting protodeboronation.
-
Action: Replace bases like NaOH, KOH, or even Na₂CO₃/K₂CO₃ in aqueous solutions with 2-3 equivalents of finely ground, anhydrous K₃PO₄.
-
-
Solvent System: The presence of protic solvents can accelerate protodeboronation.
-
Recommendation: Use anhydrous aprotic solvents.
-
Action: Rigorously dry your solvents (e.g., Toluene, Dioxane, THF) before use. While a small amount of water is sometimes necessary for the activity of certain bases like K₃PO₄, excess water should be avoided.[8]
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times provide more opportunity for decomposition.
-
Recommendation: Use a highly active catalyst system that allows for lower temperatures and shorter reaction times.
-
Action: Screen modern, highly active catalysts (see Ligand Selection Guide below) to find one that promotes rapid coupling at temperatures ≤ 80 °C, or even room temperature if possible.[9][10] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
-
Slow-Release Strategy: Convert the boronic acid to a more stable derivative that releases the active species slowly under the reaction conditions.
-
Recommendation: Use an air-stable MIDA boronate or a pinacol boronate ester instead of the free boronic acid.[11][12] These derivatives are more resistant to premature protodeboronation. The MIDA boronates, in particular, hydrolyze slowly in the presence of a base to release the boronic acid in low concentrations, which is immediately consumed in the productive catalytic cycle.[11]
-
Table 1: Comparison of Bases for Suppressing Protodeboronation
| Base | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |
|---|---|---|---|---|
| K₃PO₄ | Toluene, Dioxane | 80-110 | Highly effective for sensitive substrates, low protodeboronation.[8] | Can be slow, requires anhydrous conditions (though trace H₂O helps).[8] |
| Cs₂CO₃ | Dioxane, THF | 60-100 | Highly soluble, often promotes fast reactions. | Can be aggressive; may still cause protodeboronation with very sensitive substrates. |
| K₂CO₃ | Toluene/H₂O, DME | 80-100 | Inexpensive, common. | Aqueous conditions can promote significant protodeboronation.[3] |
| KF | THF, Toluene | 80-100 | Mild, good for base-sensitive functional groups.[6][7] | Can lead to slower reaction rates.[7] |
FAQ 2: Homocoupling
Question: My analysis shows a significant peak corresponding to the symmetrical biaryl, 3,3'-bis(4-cyanophenylmethoxy)biphenyl. What is causing this homocoupling side reaction?
Answer: The formation of a symmetrical biaryl from the boronic acid is known as oxidative homocoupling. This side reaction is particularly problematic as it consumes two equivalents of your valuable boronic acid to form one molecule of byproduct.
Mechanistic Insight: The primary culprit for this side reaction is often the presence of molecular oxygen.[13][14] Palladium(0), the active catalytic species, can react with O₂ to form a palladium peroxo complex, (η²-O₂)PdL₂.[14][15] This peroxo species can then react with two molecules of the boronic acid, ultimately leading to the formation of the homocoupled product and regenerating a palladium species that can re-enter a catalytic cycle.[13] This pathway completely bypasses the intended cross-coupling cycle with your aryl halide.
Caption: Oxidative homocoupling pathway via a palladium peroxo complex.
Troubleshooting Protocol 2: Preventing Homocoupling
-
Rigorous Degassing: The most effective way to prevent this side reaction is to eliminate oxygen from the reaction mixture.
-
Recommendation: Use robust degassing techniques.
-
Action:
-
Solvents: Degas all solvents immediately before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use several freeze-pump-thaw cycles for the most rigorous oxygen removal.
-
Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Purge the vessel containing your solid reagents with the inert gas for several minutes before adding the degassed solvents via cannula or syringe. Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
-
Catalyst Choice: While less common, some Pd(II) precatalysts, if not efficiently reduced to Pd(0), can participate in pathways that lead to homocoupling.
-
Recommendation: Use a Pd(0) source directly or a highly efficient precatalyst.
-
Action: Consider using a catalyst like Pd(PPh₃)₄, which is already in the active Pd(0) oxidation state. Alternatively, use modern precatalysts (see Table 2) that are known to rapidly and cleanly generate the active Pd(0) species.
-
FAQ 3: Catalyst Inhibition by the Cyano Group
Question: My reaction is sluggish or stalls completely, even after addressing protodeboronation and homocoupling. Could the cyano group be poisoning the palladium catalyst?
Answer: Yes, this is a distinct possibility. The cyano group (-C≡N) can act as a ligand and coordinate to the palladium center. Cyanide ions (CN⁻), which can form under certain conditions, are potent inhibitors of palladium catalysts.[16][17]
Mechanistic Insight: Excess cyanide can disrupt every key step of the catalytic cycle by coordinating to palladium intermediates and forming highly stable, catalytically inactive complexes such as [(CN)₄Pd]²⁻ or [(CN)₃PdAr]²⁻.[16] While your reagent has a nitrile group and not a free cyanide salt, hydrolysis or other decomposition pathways could potentially generate cyanide ions. More directly, the nitrile's lone pair can coordinate to the electron-deficient palladium center, potentially interfering with ligand association/dissociation or substrate binding, thereby slowing down the catalytic turnover.[18]
Caption: Troubleshooting flowchart for common Suzuki coupling issues.
Troubleshooting Protocol 3: Overcoming Catalyst Inhibition
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich ligands can form stable complexes with palladium that protect the metal center from inhibition and accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[19][20][21]
-
Recommendation: Switch from simple ligands like PPh₃ to modern dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[20][22]
-
Action: Employ a ligand such as SPhos, XPhos, or RuPhos. These ligands are designed to promote the coupling of challenging substrates and are more resistant to deactivating pathways.
-
-
Use of Precatalysts: Modern precatalysts are designed to generate the active, monoligated Pd(0) species cleanly and rapidly upon exposure to a base.[9] This efficiency minimizes the lifetime of palladium species that might be susceptible to poisoning.
-
Recommendation: Use a well-defined palladium precatalyst.
-
Action: Instead of sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction and ligand association, use a G3 or G4 Buchwald precatalyst (e.g., XPhos-Pd-G3).
-
Table 2: Ligand Selection Guide
| Ligand Class | Examples | Characteristics | Best For... |
|---|---|---|---|
| Triarylphosphines | PPh₃ | Simple, inexpensive, classic ligand. | Simple, unchallenging couplings. Often insufficient for complex substrates. |
| Dialkylbiaryl Phosphines (Buchwald) | XPhos, SPhos, RuPhos | Bulky, electron-rich, promote fast oxidative addition and reductive elimination.[20] | Overcoming catalyst inhibition, coupling challenging substrates (e.g., aryl chlorides), reducing side reactions.[19][20] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI catalysts | Very strong σ-donors, form highly stable Pd complexes.[22] | High-temperature reactions, preventing catalyst decomposition.[18] |
References
-
Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, [Link]
-
Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega, [Link]
-
Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, [Link]
-
Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate, [Link]
-
A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate, [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv, [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH), [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate, [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry, [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate, [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH), [Link]
-
Suzuki Coupling. Organic Chemistry Portal, [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate, [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH), [Link]
-
Suzuki reaction. Wikipedia, [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate, [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts, [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit, [Link]
-
Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various... ResearchGate, [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. National Institutes of Health (NIH), [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health (NIH), [Link]
-
The Suzuki Reaction. Myers Group, Harvard University, [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI, [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed, [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate, [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH), [Link]
-
Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. PubMed, [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH), [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, [Link]
-
ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate, [Link]
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- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Yoneda Labs [yonedalabs.com]
- 20. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]
Preventing protodeboronation of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Welcome to the dedicated technical support guide for 3-(4-Cyanophenylmethoxy)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with in-depth troubleshooting strategies and foundational knowledge to help you mitigate a common yet critical side reaction: protodeboronation . By understanding the underlying mechanisms and implementing the robust protocols detailed herein, you can significantly improve reaction yields, product purity, and experimental reproducibility.
Troubleshooting Guide: Addressing Protodeboronation in Real-Time
This section is structured to address specific experimental observations and provide actionable solutions grounded in mechanistic principles.
Q1: My reaction is generating a significant amount of 4-((3-methoxyphenyl)methoxy)benzonitrile as a major byproduct. What is happening and how can I fix it?
Answer:
This is a classic signature of protodeboronation, an undesired side reaction where the C–B bond of your boronic acid is cleaved and replaced by a C–H bond from a proton source in your reaction medium.[1] This process consumes your starting material, leading to reduced yields of the desired cross-coupled product. The core of the problem is that the rate of protodeboronation is competing with, or even exceeding, the rate of your desired Suzuki-Miyaura cross-coupling.
The key to preventing this is to ensure the productive catalytic cycle (cross-coupling) is significantly faster than the decomposition pathway (protodeboronation).
Immediate Corrective Actions:
-
Re-evaluate Your Base: Strong bases and high pH (>10) are known to accelerate protodeboronation by promoting the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[2][3]
-
Solution: Switch from strong bases like NaOH or KOH to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often superior choices as they provide sufficient basicity for the catalytic cycle while minimizing the rate of protodeboronation.
-
-
Optimize Your Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.
-
Solution: Employ a highly active catalyst system to accelerate the cross-coupling. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, or RuPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[4] While bulky ligands can sometimes promote Pd-catalyzed protodeboronation, their ability to accelerate the desired coupling is often the dominant and beneficial effect.[5][6]
-
-
Lower the Reaction Temperature: Elevated temperatures increase the rate of both the desired reaction and the undesired protodeboronation, but the latter is often more sensitive to heat.[7]
-
Solution: Operate at the lowest effective temperature. With a highly active catalyst system, it is often possible to run reactions in the 60–80 °C range, which can significantly slow the rate of protodeboronation while still allowing the Suzuki coupling to proceed efficiently.
-
Q2: I suspect my boronic acid is degrading during the reaction setup or even upon storage. How can I improve its stability before and during the experiment?
Answer:
Arylboronic acids, especially those with certain substitution patterns, can be sensitive to ambient conditions. The stability of this compound can be compromised by moisture, heat, and even prolonged exposure to air.
Preventative Strategies:
-
Use a More Stable Boronic Acid Derivative: This is one of the most robust strategies. Instead of using the boronic acid directly, convert it to a more stable boronate ester.
-
Pinacol Esters: Generally more stable and less prone to protodeboronation. They can be prepared from the boronic acid and pinacol.[8]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily handled and purified.[1] They participate in a "slow-release" mechanism where the active boronic acid is gradually liberated under the basic reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[9] This is particularly effective for challenging cross-couplings with unstable boronic acids.[1][9]
-
-
Strict Control of Reaction Atmosphere: Oxygen can contribute to oxidative degradation pathways that can run parallel to protodeboronation.
-
Solution: Rigorously degas your reaction mixture. This is non-negotiable. Use a minimum of three "pump-thaw" cycles for freeze-thaw stable solvents or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas.
-
-
Solvent Purity: The presence of water and peroxides in solvents like THF or dioxane can be detrimental.
-
Solution: Use anhydrous, peroxide-free solvents. Test ethereal solvents for peroxides before use and purify if necessary. Storing solvents over molecular sieves helps maintain their dryness.
-
Q3: How can I quantitatively monitor the extent of protodeboronation during my reaction?
Answer:
Effective troubleshooting relies on good data. Monitoring the reaction progress is crucial to understanding the kinetics of both product formation and byproduct generation.
Analytical Protocol:
-
Establish a Baseline (t=0): Before heating the reaction, take a small aliquot, quench it with a slightly acidic aqueous solution (e.g., 0.1 M HCl), extract it into an organic solvent (e.g., ethyl acetate), and analyze it by LC-MS and/or GC-MS. This will confirm the initial purity of your starting materials.
-
Time-Course Analysis: Take aliquots at regular intervals (e.g., every 30-60 minutes) and prepare them as described above.
-
Data Interpretation:
-
LC-MS: Track the consumption of your aryl halide and boronic acid, and the appearance of your desired product and the protodeboronated byproduct (4-((3-methoxyphenyl)methoxy)benzonitrile). Use the peak areas (ideally against an internal standard) to plot concentration vs. time.
-
GC-MS: This is often excellent for quantifying the volatile, non-polar protodeboronated byproduct.
-
This analysis will provide a clear picture of the reaction kinetics. If you see a rapid increase in the protodeboronated byproduct before significant product formation, it confirms that your reaction conditions favor decomposition. You can then use this method to systematically evaluate the corrective actions outlined above.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of protodeboronation?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond.[1] In the context of Suzuki couplings, it primarily occurs via two pathways:
-
Base-Catalyzed: This is the most common pathway under Suzuki conditions. The boronic acid (ArB(OH)₂) exists in equilibrium with its anionic boronate form ([ArB(OH)₃]⁻) in the presence of a base. This boronate species is more electron-rich and thus more susceptible to electrophilic attack by a proton source (typically water).[2][3]
-
Acid-Catalyzed: While less common in Suzuki reactions, this pathway involves the direct protonation of the aryl ring, which can be facilitated by strong acids.[1][10]
The electron density of the aryl ring plays a crucial role. Electron-donating groups can sometimes accelerate thermal protodeboronation, while highly electron-deficient arylboronic acids can also be unstable under basic conditions.[3][11]
Q2: Why is water sometimes problematic and sometimes necessary for Suzuki couplings?
Answer: This is a critical point of confusion. Water plays a dual role:
-
Detrimental Role (Proton Source): As discussed, water is the primary proton source for the undesired protodeboronation side reaction.[7] Using strictly anhydrous conditions can sometimes suppress this pathway.
-
Beneficial Role (Promoting Transmetalation): Water can coordinate to the boron atom, facilitating the formation of the boronate anion.[12][13] This boronate is essential for the transmetalation step (the transfer of the aryl group from boron to palladium), which is often the rate-limiting step of the Suzuki-Miyaura catalytic cycle.
The key is balance . Often, a small, controlled amount of water (e.g., in a dioxane/water solvent system) is optimal. It accelerates the desired transmetalation more than the undesired protodeboronation, tipping the kinetic balance in favor of product formation.[14]
Visualizations and Data
Competing Reaction Pathways
The following diagram illustrates the kinetic competition between the productive Suzuki-Miyaura cycle and the off-cycle protodeboronation pathway. Your goal is to maximize the rate of the productive cycle (k_cat) relative to the rate of decomposition (k_prot).
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Table 1: Influence of Reaction Parameters on Protodeboronation
| Parameter | Condition Favoring Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Base | Strong, highly soluble bases (NaOH, KOH, Cs₂CO₃) | Weaker, heterogeneous bases (K₃PO₄, K₂CO₃, KF) | Minimizes the concentration of the highly reactive boronate anion. [2] |
| Temperature | High (>100 °C) | Lowest effective temperature (often 60-80 °C) | Reduces the rate of decomposition, which is often highly temperature-dependent. |
| Catalyst System | Slow, inefficient catalysts (e.g., Pd(PPh₃)₄) | High-turnover Pd-precatalysts + bulky phosphine ligands | Accelerates the desired coupling to outcompete decomposition. [4] |
| Solvent | Protic solvents (MeOH, EtOH); wet, non-degassed solvents | Aprotic, anhydrous, degassed solvents (Dioxane, Toluene, THF) | Reduces the availability of proton sources and removes oxygen. [7] |
| Boron Reagent | Boronic Acid | MIDA or Pinacol Boronate Ester | Provides greater stability and enables a "slow-release" of the active reagent. [1][9] |
Optimized Protocol: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol incorporates the principles discussed above for a robust and high-yielding cross-coupling reaction.
1. Reagent Preparation:
-
If using this compound directly, ensure it is dry and has been stored under inert gas.
-
If using the MIDA boronate, use as received.
-
Ensure the aryl halide coupling partner is pure.
-
Use a high-purity, modern catalyst system (e.g., XPhos Pd G3, 1-2 mol%).
-
Finely grind the potassium phosphate (K₃PO₄) in a mortar and pestle and dry it in an oven (or under vacuum) before use.
2. Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv) or its MIDA boronate equivalent (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the vessel with Argon or Nitrogen three times.
-
Add the palladium precatalyst (1-2 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane with 5-10% water, or toluene) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
3. Execution and Monitoring:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (start with 80 °C).
-
Monitor the reaction progress by taking aliquots for LC-MS analysis every 1-2 hours. Check for consumption of the aryl halide and formation of both the desired product and the protodeboronated byproduct.
4. Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Li, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis. National Library of Medicine. Available at: [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. ACS Publications. Available at: [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. ResearchGate. Available at: [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
Ser, C. T., et al. (2023). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Reaction between water and boronic acids. ResearchGate. Available at: [Link]
-
Cheon, C.-H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. Available at: [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing. Available at: [Link]
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Effect of temperature on boric acid dissociation as function of pH. ResearchGate. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Teaching water new tricks through boron coordination: Applications to green and sustainable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aspuru.substack.com [aspuru.substack.com]
Technical Support Center: Purification of Biaryl Products from 3-(4-Cyanophenylmethoxy)phenylboronic Acid Reactions
Welcome to the Technical Support Center for post-reaction purification involving 3-(4-Cyanophenylmethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter when purifying the biaryl products synthesized via Suzuki-Miyaura coupling reactions with this particular boronic acid. Our aim is to equip you with the knowledge to diagnose issues and implement effective purification strategies, ensuring the high purity of your final compounds.
Understanding the Chemistry: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[1][2][3] When using this compound, you are likely synthesizing biaryl compounds with a polar cyanophenylmethoxy moiety. This functional group significantly influences the polarity and solubility of your target molecule, which in turn dictates the optimal purification strategy.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Understanding potential side reactions is crucial for effective purification. Common byproducts include homocoupling of the boronic acid, dehalogenation of the coupling partner, and protodeborylation of the starting boronic acid.[4][5]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might face during the purification of your target biaryl product.
Issue 1: My TLC plate shows multiple spots, and my crude NMR is complex. How do I identify the major impurities?
Answer:
A complex crude reaction mixture is a common challenge. The first step is to identify the probable sources of the impurities. In a Suzuki-Miyaura coupling with this compound, your main impurities are likely to be:
-
Homocoupling Product: Formed from the coupling of two molecules of this compound. This byproduct will be significantly more polar than your desired product.
-
Unreacted Starting Materials: Residual this compound and your aryl halide. The boronic acid is quite polar, while the polarity of the aryl halide will vary.
-
Protodeborylation Product: The boronic acid group is replaced by a hydrogen atom, leading to 1-cyano-4-(methoxymethyl)benzene.
-
Palladium Catalyst Residues: These are typically colored and can sometimes be observed on the TLC plate.
To identify these impurities:
-
Run co-spot TLCs: Spot your crude mixture alongside your starting materials on the same TLC plate. This will help you identify unreacted starting materials.
-
Analyze the Crude ¹H NMR: Look for characteristic signals. The homocoupling product will have a higher molecular weight and potentially more complex aromatic signals. Unreacted boronic acid will show a characteristic broad singlet for the B(OH)₂ protons.
-
LC-MS Analysis: This is a powerful tool to identify the molecular weights of the components in your crude mixture, allowing you to correlate them with potential side products.
Issue 2: During my aqueous workup, I suspect I am losing my product to the aqueous layer.
Answer:
The presence of the polar cyanophenylmethoxy group can increase the water solubility of your product, especially if the other aryl group is also polar.
Troubleshooting Steps:
-
Back-extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.[1]
-
Brine Wash: After the aqueous washes, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and can sometimes "salt out" your product from any residual aqueous phase, pushing it into the organic layer.
-
Choice of Extraction Solvent: If you are using a relatively polar extraction solvent like ethyl acetate, consider switching to a less polar one like dichloromethane for the initial extractions, which may have a lower affinity for highly polar impurities.
Issue 3: My product is co-eluting with impurities during silica gel chromatography.
Answer:
Co-elution is a common issue when the polarity of your product and impurities are similar. Here’s how to approach this problem:
Optimization of Flash Chromatography:
-
Solvent System Modification:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switch to a shallow gradient elution. Start with a non-polar solvent system and gradually increase the polarity. This will improve the separation of compounds with close Rf values.
-
Solvent Selectivity: If changing the polarity gradient is not effective, try a different solvent system altogether. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol or a toluene/acetone system. Different solvents interact differently with the stationary phase and your compounds, which can alter the elution order.
-
-
Alternative Stationary Phases:
-
Alumina: For moderately polar compounds, alumina (neutral or basic) can sometimes provide better separation than silica gel.[6]
-
Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be an excellent alternative.
-
Data-Driven Approach to Chromatography:
| Problem | Potential Solution | Rationale |
| Streaking on TLC/Column | Add a small amount of acetic acid or triethylamine to the mobile phase. | For acidic or basic compounds, this can improve peak shape by preventing interaction with the silica. |
| Poor Separation | Switch to a different solvent system (e.g., from EtOAc/Hexanes to DCM/MeOH). | Changes the selectivity of the separation. |
| Product stuck on the column | Use a more polar solvent system or switch to a less retentive stationary phase like neutral alumina. | The cyanophenylmethoxy group can lead to strong interactions with silica. |
Issue 4: I am struggling to induce crystallization of my final product.
Answer:
The biaryl product containing the cyanophenylmethoxy group may be an oil or a solid that is difficult to crystallize due to its polarity and potentially flexible structure.
Recrystallization Troubleshooting:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7][8][9]
-
Single Solvent Systems: Try solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.
-
Two-Solvent Systems: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. Then, heat until the solution is clear again and allow it to cool slowly.[9][10]
-
Common Recrystallization Solvent Pairs for Polar Biaryl Compounds:
| "Good" Solvent | "Bad" Solvent |
| Dichloromethane | Hexane |
| Ethyl Acetate | Heptane |
| Acetone | Water |
| Methanol/Ethanol | Water |
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Rapid cooling often leads to the formation of oils or very small crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted this compound and its byproducts after the reaction?
A1: An aqueous basic wash is highly effective for removing boronic acids and their corresponding boroxines. After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash it with a 1-2 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The basic solution deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Repeat the basic wash 2-3 times for complete removal.
Q2: I see a persistent baseline impurity in my NMR that I suspect is a boron-containing species. How can I remove it?
A2: If a basic wash is insufficient, you can try one of these more specialized methods:
-
Azeotropic Distillation with Methanol: Boronic acids can react with methanol to form volatile trimethyl borate esters. After your initial workup, dissolve the crude product in methanol and concentrate it under reduced pressure. Repeating this process 3-4 times can effectively remove residual boron impurities.
-
Scavenger Resins: Resins functionalized with diethanolamine (DEAM) are very effective at sequestering boronic acids. Dissolve your crude product in a suitable solvent, add the scavenger resin, and stir. The resin can then be filtered off, leaving a cleaner product solution.
Q3: Can I purify my product without using column chromatography?
A3: Yes, in many cases, recrystallization is a viable and often preferable alternative to chromatography, especially for larger-scale purifications. If your crude product is a solid and you can find a suitable solvent system, recrystallization can yield a highly pure product. It is often beneficial to perform a simple filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
Q4: My final product has a slight yellow or brown color. What is the likely cause and how can I remove it?
A4: The color is often due to residual palladium catalyst. While most of the palladium should be removed during the aqueous workup and filtration through Celite or silica, trace amounts can remain.
-
Charcoal Treatment: Dissolve your product in a suitable solvent, add a small amount of activated charcoal, and heat the mixture gently for a short period. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Recrystallization: This is often very effective at removing colored impurities, as they are typically excluded from the crystal lattice of your pure compound.
Experimental Protocols & Visualizations
Protocol 1: Standard Post-Suzuki Reaction Workup and Boronic Acid Removal
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M NaOH (2 x volume of organic layer) - This removes the boronic acid.
-
Water (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the mass of the crude product) and concentrate to dryness to create a dry load.
-
Load the dry silica onto a pre-packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Purification by Recrystallization (Two-Solvent Method)
-
Place the crude solid product in an Erlenmeyer flask.
-
Add a minimal amount of a hot "good" solvent (e.g., ethyl acetate) to dissolve the solid completely.
-
While the solution is still hot, add a "bad" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.
Purification Workflow Diagram
Caption: Decision workflow for purifying products from this compound reactions.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common purification issues.
References
- Benchchem.
- Reddit.
- Benchchem.
- ResearchGate.
- ResearchGate.
- MDPI. Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021-02-23).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Quora.
- Recrystalliz
- University of Rochester, Department of Chemistry.
- Recrystalliz
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025-03-29).
- ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018-10-30).
- Reddit. Tips on increasing yield of Miyaura coupling reaction? (2022-07-17).
- Reddit.
- ResearchGate.
- ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. (2017-12-08).
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024-09-08).
- ResearchGate. Comparison of the Crystal and Molecular Structures of Three Similar 4-Heptyl-biphenyl Compounds: 4-Heptyl-4′-cyanobiphenyl, 4-Heptyl-3′-cyanobiphenyl, and 4-Heptyl-4′-nitrobiphenyl. (2025-08-10).
- Common Organic Chemistry.
- ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- Google Patents.
- PMC - NIH. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024-07-05).
- NIH. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium.
- ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
- Organic Chemistry Portal. Suzuki Coupling.
- RSC Publishing.
- NIH.
- ResearchGate. (PDF) Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024-07-05).
- ResearchGate.
- Organic Chemistry Portal.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. rubingroup.org [rubingroup.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: A Guide to the Stability and Handling of 3-(4-Cyanophenylmethoxy)phenylboronic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for 3-(4-Cyanophenylmethoxy)phenylboronic acid. As a crucial building block in advanced organic synthesis and drug development, its integrity is paramount to achieving reproducible and successful experimental outcomes. My goal in this guide is to move beyond simple instructions and provide you with the causal, mechanistic understanding required to troubleshoot issues before they arise. The primary challenge with this, and indeed most boronic acids, is its dynamic relationship with water. This document will equip you with the expertise to manage this variable effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers encounter when working with this compound.
Q1: What is the primary stability concern when handling this compound?
The principal stability issue is its propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1][2] This is a reversible equilibrium reaction where three molecules of the boronic acid condense, releasing three molecules of water.[3][4] While commercial material often contains some amount of this anhydride, significant or unknown levels can compromise experimental accuracy.[5]
Q2: How does atmospheric moisture affect the solid reagent?
Boronic acids are generally hygroscopic, meaning they can absorb moisture from the air.[6] This introduces two problems:
-
It adds water to the material, altering its true weight and making accurate stoichiometric calculations for reactions impossible.
-
The presence of water can shift the equilibrium between the boronic acid and its boroxine form.[7]
Q3: What are the physical or analytical signs of water absorption or boroxine formation?
Visually, a typically free-flowing powder that has absorbed moisture may appear clumpy or sticky. Analytically, the presence of the boroxine can be detected by:
-
NMR Spectroscopy: The boroxine will have distinct chemical shifts compared to the boronic acid. The ratio of the two species can often be determined by comparing the integration of characteristic peaks.
-
HPLC/LC-MS: These techniques can often separate the boronic acid from its less polar boroxine anhydride, appearing as a separate peak in the chromatogram.[8]
-
Melting Point: The observed melting point may be that of the anhydride, as the acid can dehydrate upon heating.[9]
Q4: What are the definitive storage recommendations for this compound?
To ensure long-term stability and minimize water absorption, the following storage protocol is mandatory:
-
Temperature: Store at -20°C as recommended for this specific molecule.[10] For general phenylboronic acids, refrigeration is a common practice.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moist air.[6]
-
Container: Use a tightly sealed container. Ensure the cap is secured immediately after dispensing the reagent.[11]
-
Desiccation: Store the sealed container within a desiccator to provide an additional layer of protection against ambient moisture.
Q5: My sample was accidentally left on the bench. Can I still use it?
Yes, but not without validation and a potential pre-treatment step. If exposure was minimal, the reagent may be fine. However, for any critical application, you must assume water has been absorbed. You should first assess the purity (see Section 3, Protocol 2) and, if necessary, perform a drying procedure (see Section 3, Protocol 3) to remove excess water and convert any boroxine back to the active boronic acid form before use.
Section 2: Troubleshooting Experimental Issues
Unexplained experimental failures can often be traced back to reagent quality. Here’s how to diagnose and solve problems related to the stability of your boronic acid.
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
-
The Problem: You run a Suzuki-Miyaura coupling reaction that has previously worked, but the yield is significantly lower or varies between batches.
-
Underlying Cause: The most likely culprit is incorrect stoichiometry. If your this compound has absorbed water, its measured mass is not the true mass of the reagent. Similarly, if a significant portion has converted to the boroxine, the molecular weight is different, and you are adding fewer moles of the active boron species than calculated. While water can sometimes promote Suzuki couplings, uncontrolled amounts disrupt the carefully balanced reaction conditions.[12][13]
-
Troubleshooting & Solution:
-
Diagnose: Do not assume the label on the bottle is correct if the material is old or has been handled improperly. Use a validated analytical method like quantitative NMR (qNMR) or HPLC to determine the true purity of your reagent batch.
-
Solve: Implement a mandatory drying step for the boronic acid immediately before use in your reaction setup. The most robust method is azeotropic distillation. See Protocol 3 for a detailed procedure.
-
Issue 2: Appearance of Homocoupling or Deboronated Byproducts
-
The Problem: Your reaction mixture shows significant amounts of the deboronated arene (4-cyanophenylmethanol derivative) or biaryl homocoupling of your aryl halide partner.
-
Underlying Cause: Deboronation (protodeboronation) is a known side reaction for boronic acids, particularly in the presence of water and base, which are standard Suzuki-Miyaura reaction components.[12] While some water is often beneficial, excess water can accelerate this undesired pathway, consuming your starting material without forming the desired product.
-
Troubleshooting & Solution:
-
Diagnose: Use LC-MS to identify the major byproducts in your crude reaction mixture. The mass of the deboronated starting material is a clear indicator of this problem.
-
Solve: Carefully control the amount of water in your reaction. If using a biphasic solvent system (e.g., Toluene/Water), use degassed, deionized water and add it precisely. If the reaction is meant to be anhydrous, ensure your solvents are rigorously dried and perform the boronic acid drying protocol (Protocol 3 ).
-
Section 3: Key Experimental Protocols
These self-validating protocols are designed to ensure the integrity and reactivity of your boronic acid.
Protocol 1: Standard Storage and Handling Workflow
-
Upon receipt, log the date and store the container at -20°C in a desiccator.[10]
-
Before opening, allow the container to warm to room temperature completely (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispense the required amount of reagent quickly in a low-humidity environment (e.g., a glove box or on a dry day).
-
Immediately and securely seal the container, purge with an inert gas like argon if possible, and return it to the desiccator at -20°C.
Protocol 2: Rapid Purity Assessment via ¹H NMR
-
Prepare a standard solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).
-
Accurately weigh a sample of your boronic acid and the internal standard into an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (d1) of at least 30 seconds for accurate integration.
-
Compare the integration of a well-resolved proton on your boronic acid with the integration of the standard. This will give you the absolute purity. The presence of sharp peaks corresponding to the boroxine trimer indicates its formation.
Protocol 3: Azeotropic Drying for Reaction-Ready Boronic Acid
-
Place the weighed this compound into a round-bottom flask equipped with a magnetic stir bar.
-
Add a solvent that forms an azeotrope with water, such as toluene or benzene. A common choice is toluene.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill over and collect in the Dean-Stark trap, with the denser water separating to the bottom.
-
Continue refluxing until no more water collects in the trap.
-
Cool the flask to room temperature. The boronic acid is now in an anhydrous solution, ready for the addition of other reagents, or the solvent can be removed under reduced pressure to yield the dry, solid reagent. This process also effectively converts the boroxine back to the boronic acid.[14]
Section 4: The Chemistry of Water Interaction
Understanding the underlying chemical principles is key to mastering the use of this reagent.
The Boronic Acid-Boroxine Equilibrium
The core of the stability issue is the reversible dehydration of the boronic acid to its trimer, the boroxine. This is an equilibrium process, meaning it can shift in either direction based on the conditions. Removing water (e.g., by heating or azeotropic distillation) drives the equilibrium to the left, favoring the boronic acid. The presence of excess water favors the boronic acid, but the hygroscopic nature of the solid means it can self-generate water through this equilibrium, especially upon standing.[9][15]
Caption: Reversible equilibrium between three boronic acid molecules and one boroxine molecule.
Recommended Experimental Workflow
To ensure consistent results, a systematic workflow should be adopted every time the reagent is used. This decision-making process helps validate the reagent's quality before committing it to a complex reaction.
Caption: Decision workflow for handling this compound.
Section 5: Data Summary Table
| Parameter | Value / Recommendation | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1256355-72-2 | [10] |
| Molecular Formula | C₁₄H₁₂BNO₃ | [10] |
| Molecular Weight | 253.06 g/mol | [10] |
| Primary Instability | Reversible dehydration to boroxine trimer | [1][2][15] |
| Water Interaction | Hygroscopic; absorbs atmospheric moisture | [6] |
| Recommended Storage | -20°C, tightly sealed, under inert gas, desiccated | [6][10] |
| Key Side Reactions | Protodeboronation in aqueous/basic media | [12] |
| Purity Analysis | NMR, HPLC, LC-MS | [8] |
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boroxine formation thermodynamics).[3]
-
Starkey, J. A. (2025-10-03). What are the analytical methods for determining the purity of Boric acid - 10B? - Blog. [Link]
-
ResearchGate. Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link][4]
-
Sugihara, Y., et al. (2014). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link][12]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link][16]
-
Carlo Erba Reagents. Phenylboronic acid Safety Data Sheet. [Link]
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. [Link][15]
-
Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link][17]
-
Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link][8]
-
Cheng, Y., et al. (2007). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. ResearchGate. [Link][13]
-
Wozniak, K., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link][7]
Sources
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- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. d-nb.info [d-nb.info]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. usbio.net [usbio.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-(4-Cyanophenylmethoxy)phenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning when using 3-(4-Cyanophenylmethoxy)phenylboronic acid in catalytic reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction: The Challenge of the Cyano Group
This compound is a valuable building block in medicinal chemistry and materials science. However, the presence of the cyano (-CN) group introduces a significant challenge: the potential for catalyst poisoning. This guide will help you understand the mechanisms behind this poisoning and provide actionable strategies to ensure successful and reproducible reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or has completely stalled. What is the likely cause?
A1: The most probable cause is the poisoning of your palladium catalyst by the cyano group present in your boronic acid. Nitriles and cyanides are well-known inhibitors of palladium catalysts.[1][2] They can strongly coordinate to the palladium center, leading to the formation of inactive catalyst species and disrupting the catalytic cycle.[3][4][5]
Q2: How exactly does the cyano group "poison" the palladium catalyst?
A2: The poisoning occurs through several mechanisms that can disrupt every key step of the catalytic cycle:[3][4]
-
Strong Coordination to Pd(0): The catalytically active Pd(0) species can be deactivated by strong coordination with the nitrile group.
-
Inhibition of Oxidative Addition: The poison can hinder the initial step where the aryl halide adds to the palladium center.
-
Disruption of Transmetalation and Reductive Elimination: The formation of stable palladium-cyanide complexes can prevent the transfer of the boronic acid's organic group to the palladium and the final step of product formation.[3][4][6]
-
Formation of Inactive Complexes: Excess cyanide can lead to the formation of highly stable and catalytically inactive complexes such as [(CN)₄Pd]²⁻.[3][4][5]
Q3: Are there any other potential sources of catalyst poisons in my reaction?
A3: Yes. Besides the cyano group on your substrate, other common catalyst poisons include:
-
Inorganic anions: Halides, sulfides, sulfites, phosphates, and phosphites can act as poisons.[1]
-
Organic functional groups: Nitro compounds, oximes, and certain nitrogen-containing heterocycles can also deactivate the catalyst.[1][7]
-
Impurities in reagents or solvents: Trace amounts of sulfur compounds, heavy metals, or other coordinating species in your starting materials or solvents can lead to catalyst deactivation.[8][9] It's crucial to use high-purity reagents and solvents.[10]
-
Moisture: In the presence of a cyanide source, even trace amounts of water can be particularly detrimental. Water can hydrolyze cyanide to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and forms stable, inactive hydride complexes.[3][4][5]
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Poisoning
If you suspect catalyst poisoning, here are the steps to confirm the issue:
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Take aliquots from your reaction mixture at regular intervals. A stalled reaction with the presence of starting materials and minimal product formation is a strong indicator. Look for potential side products like the homocoupling of the boronic acid or dehalogenation of your coupling partner.
-
Color Change: A change in the color of the reaction mixture, such as the formation of palladium black, can indicate catalyst decomposition or deactivation.
-
-
Control Experiments:
-
Run a parallel reaction: Use a similar boronic acid without a cyano group under the same conditions. If this reaction proceeds smoothly, it strongly suggests the cyano group is the culprit.
-
Vary catalyst loading: A significant increase in product formation with a higher catalyst loading can sometimes overcome partial poisoning, though this is not an ideal solution.
-
Guide 2: Strategies to Mitigate Catalyst Poisoning by the Cyano Group
Here are several field-proven strategies to overcome catalyst poisoning in your reactions with this compound:
Strategy 1: Ligand Selection and Protection
The choice of ligand is critical. Bulky, electron-rich phosphine ligands can shield the palladium center and prevent displacement by the nitrile group.[11]
| Ligand Type | Rationale | Recommended Ligands |
| Bulky Monodentate Phosphines | Steric hindrance around the metal center can prevent the coordination of the cyano group. | t-Bu₃P, XPhos, SPhos |
| Bidentate (Chelating) Phosphines | Stronger binding to the palladium can make it less susceptible to displacement by poisons. | dppf, Xantphos |
Experimental Protocol: Ligand Screening
-
Set up several small-scale reactions in parallel vials.
-
Use your standard reaction conditions (aryl halide, base, solvent).
-
In each vial, use a different palladium precursor and ligand combination.
-
Monitor the reactions by TLC or LC-MS to identify the most effective ligand system.
Strategy 2: Careful Selection of Reaction Conditions
-
Anhydrous Conditions: Given the detrimental effect of moisture in the presence of cyanides, ensure all reagents, solvents, and glassware are rigorously dried.[3][4] Consider using a glovebox for reaction setup.[2]
-
Base Selection: The choice of base can be crucial. In some cases, weaker bases or fluoride sources (e.g., KF) can be effective.[12]
-
Solvent System: The solvent can influence the solubility of reagents and the stability of the catalyst. Aprotic solvents are generally preferred.
Strategy 3: Use of Pre-catalysts
Palladium pre-catalysts that are more readily activated to the active Pd(0) species can sometimes be more robust.[2] Consider using palladacycle pre-catalysts.
Visualizing the Problem: Catalyst Poisoning Workflow
Below is a diagram illustrating the decision-making process when troubleshooting a problematic reaction involving this compound.
Caption: Troubleshooting workflow for catalyst poisoning.
Visualizing the Mechanism: The Suzuki-Miyaura Cycle and Poisoning
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and how a nitrile poison can disrupt it.
Caption: Suzuki-Miyaura cycle and points of nitrile poisoning.
References
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph>3>P) >4>Pd]/[Bu>4>N]>+> CN>-> system. Heriot-Watt Research Portal. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF on ResearchGate. [Link]
-
Fors, B. P., Kratt, K. A., & Finnegan, B. J. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic letters, 16(16), 4312–4315. [Link]
-
Energy Sustainability Directory. (2023, November 25). Catalyst Poisoning Mitigation. [Link]
-
Frontiers in Chemistry. (2020). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Frontiers. (2020). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. [Link]
-
Frontiers in Chemistry. (2021). Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds. [Link]
-
Chemistry For Everyone. (2023, September 13). How Can You Prevent Catalyst Poisoning? [YouTube video]. [Link]
-
Le, D. N., & Daugulis, O. (2014). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 53(43), 11624–11627. [Link]
-
Bio-Rad. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
ResearchGate. (2016). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of organic chemistry, 80(23), 11931–11942. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. [Link]
Sources
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- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. scispace.com [scispace.com]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 10. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
Strategies to avoid homocoupling of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Introduction
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions. This document specifically addresses a common and persistent challenge encountered by researchers: the undesired homocoupling of 3-(4-Cyanophenylmethoxy)phenylboronic acid. This boronic acid, characterized by an electron-withdrawing cyanophenyl group, presents unique challenges that can lead to significant byproduct formation and reduced yields of the desired heterocoupled product.
As your partner in scientific discovery, we have developed this comprehensive guide based on established mechanistic principles and field-proven troubleshooting strategies. Our goal is to empower you, the researcher, to diagnose the root causes of homocoupling in your experiments and implement effective, rational solutions.
Frequently Asked Questions (FAQs)
Q1: What exactly is boronic acid homocoupling in the context of a Suzuki reaction?
Homocoupling is a side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 3,3'-bis(4-cyanophenylmethoxy)biphenyl, which consumes your starting material and complicates purification.
Q2: Why is my this compound particularly prone to this side reaction?
Electron-deficient arylboronic acids, like the one you are using, can be more susceptible to certain homocoupling pathways. While the exact mechanism can be complex, factors such as increased Lewis acidity of the boron atom and susceptibility to specific palladium-mediated oxidative pathways play a significant role.
Q3: What is the single most common cause of homocoupling?
By far, the most prevalent cause of boronic acid homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2] Oxygen can react with the active Pd(0) catalyst to form palladium-peroxo species that directly mediate the homocoupling of two boronic acid molecules.[3][4][5]
Q4: How can I detect the homocoupling byproduct?
The homocoupling product will have a molecular weight approximately double that of the boronic acid's aryl portion. It can typically be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. It often appears as a less polar spot on a TLC plate compared to the starting boronic acid.
Q5: Is it realistic to aim for zero homocoupling?
While achieving absolute zero homocoupling is exceptionally difficult, it is certainly realistic to reduce it to negligible levels (e.g., <1-2%) where it does not significantly impact yield or purification. This is achieved through rigorous control of the reaction atmosphere and optimization of catalytic conditions.[1]
Troubleshooting Guide: High Levels of Homocoupling Detected
This section provides an in-depth analysis of the root causes of homocoupling and presents actionable strategies and protocols to mitigate this side reaction.
Problem Diagnosis: Understanding the Mechanistic Pathways
To effectively troubleshoot, one must first understand the underlying mechanisms. Homocoupling is not a single reaction but can proceed through several distinct pathways, often concurrently.
-
Oxygen-Mediated Oxidative Homocoupling (The Primary Culprit): This is the most common pathway. The active Pd(0) catalyst reacts with dissolved O₂ to form a palladium peroxo complex, (L)₂Pd(η²-O₂). This complex then reacts with two equivalents of the boronic acid to produce the symmetrical biaryl, water, and regenerate the Pd(0) catalyst.[3][4][5] This cycle can occur rapidly, consuming the boronic acid before the desired cross-coupling can take place.
-
Pd(II)-Mediated Reductive Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a pre-catalyst, it must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the boronic acid itself acting as the reductant. In this process, two molecules of the boronic acid couple, forming the biaryl byproduct and reducing Pd(II) to Pd(0).[1][6] This is often why a burst of homocoupling is observed at the beginning of a reaction.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
Mitigation Strategy 1: Rigorous Exclusion of Oxygen
This is the most critical and effective strategy. The goal is to minimize the concentration of dissolved oxygen in all reagents and maintain an inert atmosphere throughout the reaction.
Experimental Protocol: Degassing and Inert Atmosphere Setup
-
Solvent Degassing:
-
Method A (Freeze-Pump-Thaw): For the most rigorous oxygen removal, especially for reactions sensitive to trace oxygen.
-
Place the solvent(s) in a robust flask with a sidearm and stopcock, ensuring it is no more than half full.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock and thaw the solvent in a room temperature water bath. You may observe gas bubbles being released.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas (Argon or high-purity Nitrogen).
-
-
Method B (Inert Gas Sparging): A simpler and often sufficient method.
-
Insert a long needle connected to an inert gas line into your solvent, ensuring the tip is below the liquid surface.
-
Provide a separate vent needle (e.g., in a septum) to allow gas to escape.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
-
-
Reaction Setup:
-
Flame-dry or oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Add all solid reagents (aryl halide, base, palladium catalyst, ligand) to the reaction flask.
-
Seal the flask with a rubber septum and perform 3-5 cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Using a cannula or gas-tight syringe, add the degassed solvent(s) to the reaction flask.
-
Finally, add the this compound, either as a solid (if added with other solids) or as a solution in degassed solvent.
-
Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a gas bubbler).
-
Mitigation Strategy 2: Rational Selection of Catalyst and Reaction Parameters
The choice of catalyst, ligand, base, and solvent significantly influences the rates of competing reaction pathways.
Using a Pd(II) pre-catalyst can directly lead to homocoupling during its initial reduction phase.
| Palladium Source | Oxidation State | Typical Activation | Homocoupling Risk | Recommendation |
| Pd(PPh₃)₄ | Pd(0) | Direct use | Low (if O₂ is excluded) | Recommended. Active catalyst is readily available. |
| Pd₂(dba)₃ | Pd(0) | Ligand association | Low (if O₂ is excluded) | Recommended. Often used with added phosphine ligands. |
| Pd(OAc)₂ | Pd(II) | In-situ reduction | High | Use with caution. Consider adding a mild reductant like potassium formate[1] or pre-heating the mixture before adding the boronic acid.[2] |
| PdCl₂(dppf) | Pd(II) | In-situ reduction | Moderate | A common and effective pre-catalyst, but the initial reduction can still generate some homocoupling. Rigorous degassing is crucial. |
Bulky, electron-rich phosphine ligands can accelerate the rate-determining steps of the desired Suzuki cycle (oxidative addition and reductive elimination), thereby increasing the turnover frequency and outcompeting the homocoupling side reaction.[7]
| Ligand | Type | Key Feature | Application Notes |
| PPh₃ (Triphenylphosphine) | Monodentate | Standard, general-purpose | Can be effective, but modern ligands often provide better results for challenging couplings. |
| SPhos | Buchwald-type | Bulky, electron-rich | Highly recommended for difficult couplings and has been shown to suppress homocoupling of electron-deficient boronic acids. |
| XPhos | Buchwald-type | Very bulky, electron-rich | Excellent for sterically hindered substrates and can improve reaction rates to minimize side reactions. |
| P(t-Bu)₃ | Monodentate | Very bulky, electron-rich | Highly active ligand, effective at low temperatures. |
The base is essential for activating the boronic acid by forming the more nucleophilic boronate species.[8][9][10][11] However, an overly strong base or inappropriate solvent can promote side reactions.
-
Base: Use a moderately weak inorganic base. K₃PO₄ or K₂CO₃ are often superior choices to strong bases like NaOH or NaOtBu. The base's solubility is also key; a biphasic system (e.g., toluene/water) is common.
-
Solvent: Aprotic solvents are generally preferred.
-
Common Choices: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF).
-
Water Content: A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species. However, excess water can promote protodeboronation and sometimes homocoupling. A typical starting point is a 4:1 to 10:1 organic solvent to water ratio.[12]
-
-
Temperature: Run the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling. Higher temperatures can accelerate homocoupling. Start trials around 60-80 °C and adjust as needed.
Mitigation Strategy 3: Procedural Modifications
How you add your reagents can be as important as what you add.
Protocol: Slow Addition of the Boronic Acid
To minimize the instantaneous concentration of the boronic acid and thus disfavor the bimolecular homocoupling reaction, a slow addition protocol is highly recommended.
-
Set up the reaction as described in Mitigation Strategy 1, but withhold the this compound.
-
Prepare a solution of the boronic acid in a small amount of degassed solvent (e.g., dioxane).
-
Heat the main reaction mixture (containing aryl halide, catalyst, ligand, base, and solvent) to the target temperature.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture over a period of 1-4 hours.
-
After the addition is complete, allow the reaction to stir at the target temperature until completion is confirmed by TLC or LC-MS.
Caption: Recommended workflow incorporating slow addition.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]
-
Che, C., & Yu, W. Y. (2001). Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. The Journal of Organic Chemistry. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Le, C. M., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Adamo, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]
-
Le, T., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
-
Lebleu, T., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Coombs, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
ResearchGate. (2014). Role of a base in Suzuki-Miyaura reaction. [Link]
-
Oh, C. H., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions. Organic Letters. [Link]
-
Gurung, S. K., et al. (2014). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2007). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. [Link]
-
Braga, A. A., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]
-
Bumagin, N. A., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Larsson, P., et al. (2012). Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal. [Link]
-
ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]
-
Biffis, A., et al. (2020). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
-
Fey, N., et al. (2021). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. [Link]
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
-
Dunetz, J. R., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Coombs, J. R., et al. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Semantic Scholar. [Link]
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Improving solubility of 3-(4-Cyanophenylmethoxy)phenylboronic acid in reaction media
Last Updated: 2026-01-20
Introduction
Welcome to the technical support guide for 3-(4-Cyanophenylmethoxy)phenylboronic acid. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. A common challenge encountered with arylboronic acids, including this specific compound, is limited solubility in reaction media, which can impede reaction kinetics, lower yields, and complicate purification.
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address and overcome solubility issues. Our approach is rooted in fundamental chemical principles and validated through extensive in-house and field experience, ensuring you have reliable solutions for your experiments.
Troubleshooting Guide: Enhancing Solubility
This section is structured in a question-and-answer format to directly address the most common solubility challenges you may face.
Question 1: My this compound is not dissolving in my primary reaction solvent. What are my immediate options?
Answer:
Poor solubility is often the first hurdle in reactions like the Suzuki-Miyaura cross-coupling.[1][2] Your immediate course of action should focus on modifying the solvent system.
Initial Steps:
-
Introduce a Co-Solvent: The use of a polar aprotic co-solvent can significantly enhance solubility. Ethers such as dioxane and tetrahydrofuran (THF), or amides like N,N-dimethylformamide (DMF), are excellent choices.[1][3] Start by adding the co-solvent in a 10-20% v/v ratio to your primary solvent.
-
Aqueous Addition: For many cross-coupling reactions, particularly Suzuki-Miyaura couplings, the addition of a small amount of water can be beneficial.[1][4] Water can help dissolve inorganic bases and may alter the speciation of the boronic acid, facilitating its entry into the catalytic cycle.[4]
-
Gentle Heating: Applying gentle heat to the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your reactants and catalyst. Monitor the reaction closely to avoid degradation.
Workflow for Solvent System Optimization:
Caption: Initial troubleshooting workflow for poor solubility.
Question 2: I've tried common co-solvents, but solubility is still an issue. How does the choice of base and the resulting pH of the reaction mixture affect solubility?
Answer:
The pH of the reaction medium plays a crucial role in the solubility of boronic acids. Boronic acids are weak Lewis acids and can exist in equilibrium between their neutral trigonal planar form and an anionic tetrahedral boronate species. The formation of the more soluble boronate species is favored at higher pH.[5]
Key Considerations:
-
Base Selection: The choice of base directly influences the pH. Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will favor the formation of the boronate salt, which often exhibits greater solubility in aqueous or polar organic media.[2][6]
-
Biphasic Systems: In biphasic systems (e.g., toluene/water), the base is typically in the aqueous phase. The boronic acid partitions into the aqueous phase, forms the boronate, and then interacts with the catalyst at the interface or in the organic phase, often facilitated by a phase-transfer catalyst.[7][8][9]
Experimental Protocol: pH Adjustment for Improved Solubility
-
Initial Setup: In a reaction vessel, combine this compound, your reaction partner, and the chosen organic solvent (e.g., toluene).
-
Aqueous Base Addition: Prepare a separate aqueous solution of your base (e.g., 2M K2CO3).
-
Combine and Observe: Add the aqueous base solution to the reaction mixture. Stir vigorously and observe for dissolution of the boronic acid. The formation of a clear solution or a well-dispersed emulsion indicates improved solubility.
-
pH Monitoring (Optional but Recommended): If your reaction is compatible, you can carefully monitor the pH of the aqueous layer to ensure it is in the desired basic range (typically pH > 8).
Question 3: My reaction is sensitive to water. What are my options for improving solubility in anhydrous conditions?
Answer:
While water is a common and effective tool for solubilizing boronic acids, several strategies can be employed in anhydrous systems.
Strategies for Anhydrous Conditions:
-
Conversion to Boronate Esters: Boronic acids can be converted to boronate esters, such as pinacol esters. These esters are generally more soluble in organic solvents and are often more stable, preventing side reactions like protodeboronation.[1][10]
-
Phase-Transfer Catalysis (PTC): Even in nominally anhydrous systems, a phase-transfer catalyst can be highly effective. PTCs, such as tetrabutylammonium bromide (TBAB) or Aliquat 336, can form ion pairs with the boronate species, enhancing their solubility in the organic phase.[11][12] This approach is particularly useful in reactions with solid bases.
-
Solvent Selection: A careful selection of anhydrous polar aprotic solvents is critical. Refer to the table below for a comparison of commonly used solvents.
Table 1: Properties of Common Anhydrous Solvents for Boronic Acid Reactions
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Common Applications & Notes |
| Dioxane | 2.2 | 101 | Excellent for Suzuki couplings; often used with water. |
| THF | 7.6 | 66 | Good general-purpose solvent; lower boiling point.[1] |
| DMF | 36.7 | 153 | Highly polar; excellent solvating power but can be difficult to remove.[3] |
| Toluene | 2.4 | 111 | Common non-polar solvent for biphasic reactions.[1] |
| Acetonitrile | 37.5 | 82 | Polar aprotic solvent; can influence reaction selectivity.[13] |
Question 4: I'm observing incomplete conversion, which I suspect is due to poor solubility. Can surfactants help?
Answer:
Yes, surfactants can be a powerful tool to enhance the solubility of poorly soluble organic compounds in aqueous or biphasic systems.[14][15] They work by forming micelles, which can encapsulate the boronic acid and bring it into the reaction environment.
Types of Surfactants to Consider:
-
Non-ionic Surfactants: Polysorbates (e.g., Tween 80) and Pluronics are commonly used due to their low toxicity and effectiveness in creating microemulsions.[15][16]
-
Ionic Surfactants: While effective, care must be taken as they can interact with other charged species in the reaction mixture.[17]
Visualizing the Role of a Phase-Transfer Catalyst:
Caption: Role of a Phase-Transfer Catalyst (PTC) in transporting the boronate anion.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in common organic solvents?
Q2: Can I use boronic acid anhydrides (boroxines) directly in my reaction?
Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines can participate in cross-coupling reactions, their reactivity can be different from the corresponding boronic acid. In many cases, the presence of water in the reaction mixture will hydrolyze the boroxine back to the active boronic acid form.
Q3: How can I remove unreacted boronic acid after the reaction is complete?
Unreacted boronic acid can often be removed during the aqueous workup.
-
Basic Wash: Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH) will convert the boronic acid to its water-soluble boronate salt, which will be extracted into the aqueous phase.[20]
-
Acidic Wash: Subsequent washing with a dilute acid will neutralize any remaining base.
-
Chromatography: If the boronic acid persists, column chromatography is an effective purification method. Using a more polar solvent system, such as dichloromethane/methanol, can be effective for polar compounds.[20]
Q4: Does the cyano group on the molecule affect its solubility?
The cyano group is a polar functional group, which may slightly enhance the solubility in polar solvents compared to an unsubstituted analog. However, the overall solubility will still be dominated by the larger, relatively non-polar aryl structure.
References
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). OUCI.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (n.d.). Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2024, June 14). ResearchGate.
- PTC Suzuki. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.
- Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase-transfer catalysts. (2020, November 1). Bohrium.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). Springer.
- Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023, April 24). ACS Publications.
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.). Google Patents.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.
- Effect of pH on boric acid and borate distribution in seawater. (n.d.). ResearchGate.
- 3-(2-CyanophenylMethoxy)phenylboronic acid. (2024, April 9). ChemBK.
- Phenylboronic acid. (n.d.). Wikipedia.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013, April 30).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). NIH.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.).
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2026, January 14). ResearchGate.
- The effect of different solvents on the Suzuki coupling reac- tion a. (n.d.). ResearchGate.
- Preparation and uses of conjugated solid supports for boronic acids. (n.d.). Google Patents.
- Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. (n.d.). Accounts of Chemical Research - ACS Publications.
- Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023, April 24). NIH.
- 4-(3-CyanophenylMethoxy)phenylboronic acid CAS#: 1256355-78-8. (n.d.). ChemicalBook.
- 3-Cyanophenylboronic acid | C7H6BNO2. (n.d.). PubChem.
- Solvent Effects in Boronic Acid-Diol Binding. (2025, May 26). PubMed.
- Review on Enhancement of Solubilization Process. (2014, May 9). Science Alert.
- Solubility of phenylboronic compounds in water. (2017, November 2). Mediterranean Journal of Chemistry.
- (PDF) Solubility of phenylboronic compounds in water. (n.d.). ResearchGate.
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021, February 23). MDPI.
- 3-Cyanophenylboronic acid ≥ 95.0%. (n.d.). Sigma-Aldrich.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). ResearchGate.
- Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (n.d.).
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC - NIH.
- Can I remove boronic acid using Work up process? (2016, December 28). ResearchGate.
- Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025, August 10).
- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.
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Technical Support Center: Diethanolamine Protection of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Welcome to the technical support guide for the protection of 3-(4-Cyanophenylmethoxy)phenylboronic acid using diethanolamine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for successfully performing this protection reaction, including a detailed experimental protocol, troubleshooting guides, and frequently asked questions. The methodologies described herein are designed to ensure robustness and reproducibility in your chemical synthesis workflows.
Introduction: The "Why" Behind Diethanolamine Protection
Boronic acids are invaluable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility can be hampered by inherent instability, a tendency to form cyclic trimeric anhydrides (boroxines), and challenging purification profiles.[1][2] Protecting the boronic acid functional group can mitigate these issues, enhancing stability, simplifying handling, and allowing for more controlled downstream reactions.
While various protecting groups exist, diethanolamine (DEA) offers a compelling combination of simplicity, cost-effectiveness, and efficiency.[1] The reaction of a boronic acid with diethanolamine yields a stable, crystalline bicyclic adduct known as a 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane, or more commonly, a DABO boronate.[1]
Key Advantages of Diethanolamine (DABO) Protection:
-
Enhanced Stability: DABO boronates are air- and water-stable solids that can be stored for extended periods at room temperature without significant degradation.[1][3]
-
Ease of Synthesis and Purification: The formation of DABO boronates is typically a straightforward procedure at room temperature, often resulting in a crystalline product that precipitates from the reaction mixture and can be isolated by simple filtration.[1]
-
Cost-Effectiveness: Diethanolamine is a readily available and inexpensive reagent compared to other protecting group precursors like N-methyliminodiacetic acid (MIDA).[1]
-
Direct Use in Cross-Coupling: DABO boronates can often be used directly in Suzuki-Miyaura reactions. They are thought to hydrolyze in situ in the presence of water or protic co-solvents to regenerate the active boronic acid for the catalytic cycle.[1][4]
This guide will focus on the practical application of this protection strategy to this compound, a bifunctional building block relevant in medicinal chemistry and materials science.
Experimental Protocol: Formation of the DABO Boronate
This protocol outlines a standard procedure for the protection of this compound with diethanolamine.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Stoichiometry |
| This compound | 1256355-72-2 | 253.06 | 1.0 equiv |
| Diethanolamine (DEA) | 111-42-2 | 105.14 | 1.0 - 1.1 equiv |
| Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) | 75-09-2/141-78-6 | - | Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equiv) in dichloromethane or ethyl acetate (approx. 0.2-0.5 M concentration).
-
Addition of Diethanolamine: To the stirring suspension, add diethanolamine (1.0-1.1 equiv) dropwise via syringe at room temperature.
-
Reaction: Place a cap on the flask to minimize solvent evaporation and continue stirring the mixture at room temperature. The reaction is typically rapid, with the formation of a white precipitate (the DABO boronate) often observed within 20-30 minutes.[1]
-
Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR. For TLC analysis, the disappearance of the starting boronic acid spot indicates reaction completion.
-
Isolation: Once the reaction is complete, isolate the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent (the same as used in the reaction) to remove any unreacted starting materials. To remove any residual diethanolamine, the solid can be triturated (slurried) in a minimal amount of ethyl acetate, followed by filtration.[1] Dry the final product under vacuum to yield the desired DABO boronate as a white, crystalline solid.
Reaction Workflow Diagram
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.thieme.de [m.thieme.de]
Validation & Comparative
A Comparative Guide to 3-(4-Cyanophenylmethoxy)phenylboronic Acid and 4-Cyanophenylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where the construction of complex biaryl scaffolds is paramount. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides a detailed comparative analysis of two structurally related but distinct boronic acids: 3-(4-Cyanophenylmethoxy)phenylboronic acid and 4-Cyanophenylboronic acid . By examining their electronic and steric profiles, we can better understand their respective performance in the Suzuki-Miyaura coupling.
Understanding the Fundamentals: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate.[1] The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of this cycle, particularly the often rate-determining transmetalation step, is highly sensitive to the electronic and steric properties of the substituents on the boronic acid.[3]
Electronic Effects: A Tale of Two Cyano-Substituted Boronic Acids
The primary electronic feature of both 4-Cyanophenylboronic acid and the cyanophenyl moiety in This compound is the electron-withdrawing nature of the cyano (-CN) group.[4] Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring, which can render the aryl group less nucleophilic and potentially slow down the transmetalation step.
However, the influence of the cyano group in This compound is indirect. It is insulated from the boronic acid-bearing phenyl ring by a methylene ether linkage (-OCH₂-). This intervening group significantly modulates the electronic effect. The ether oxygen is an electron-donating group through resonance, which can counteract the electron-withdrawing effect of the distant cyano group to some extent.
In contrast, the cyano group in 4-Cyanophenylboronic acid is directly conjugated with the phenyl ring to which the boronic acid is attached. This direct conjugation results in a more pronounced electron-withdrawing effect on the ipso-carbon atom bonded to boron.
Therefore, from an electronic standpoint, 4-Cyanophenylboronic acid is expected to be more electron-deficient and potentially less reactive in the transmetalation step compared to this compound under similar conditions.
Steric Considerations: The Impact of Bulk
Steric hindrance around the boronic acid moiety can significantly impede the approach of the organoboron reagent to the palladium center, thereby slowing down the transmetalation step.[5][6]
-
4-Cyanophenylboronic acid is a relatively small and sterically unencumbered molecule. The linear cyano group in the para position presents minimal steric bulk.
-
This compound , on the other hand, possesses a significantly bulkier substituent at the meta position. The cyanophenylmethoxy group is considerably larger than a simple cyano group, introducing greater steric hindrance around the boronic acid.[7] This steric crowding can make it more challenging for the boronic acid to coordinate with the palladium catalyst.
From a steric perspective, the bulkier this compound is likely to exhibit slower reaction kinetics compared to the less hindered 4-Cyanophenylboronic acid.
Performance Comparison: A Synthesis of Electronic and Steric Effects
The interplay of electronic and steric effects determines the overall performance of these boronic acids in Suzuki coupling. While direct, side-by-side quantitative comparisons in the literature are scarce, we can infer their relative reactivity based on established principles.
| Feature | 4-Cyanophenylboronic Acid | This compound |
| Electronic Effect | Strongly electron-withdrawing (cyano group directly conjugated) | Moderately electron-withdrawing (cyano effect dampened by ether linkage) |
| Steric Hindrance | Low | High |
| Predicted Reactivity | Potentially slower due to strong electron withdrawal, but favored by low steric hindrance. | Potentially favored electronically (less deactivating), but hindered by steric bulk. |
The optimal choice between these two reagents will likely depend on the specific coupling partner and reaction conditions. For sterically demanding aryl halides, the smaller 4-Cyanophenylboronic acid may be advantageous. Conversely, for reactions where electronic effects are more dominant and the coupling partner is less hindered, the attenuated electron-withdrawing nature of This compound might lead to better outcomes.
Experimental Protocols
The following are representative, generalized protocols for Suzuki-Miyaura coupling reactions. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Suzuki Coupling with 4-Cyanophenylboronic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
4-Cyanophenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, 4-cyanophenylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling with this compound
Due to the increased steric bulk, a more robust catalytic system may be required.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane, THF)
Procedure:
-
In a reaction vessel, combine the aryl halide, this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until completion.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Visualizing the Process
Suzuki Coupling Catalytic Cycle
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Conclusion
Both This compound and 4-Cyanophenylboronic acid are valuable reagents for introducing a cyano-functionalized phenyl group via Suzuki-Miyaura coupling. The choice between them requires a careful consideration of the interplay between electronic and steric factors. 4-Cyanophenylboronic acid , being less sterically hindered, may be preferable for reactions with bulky coupling partners. In contrast, This compound , with its attenuated electron-withdrawing character, could offer advantages in cases where the electronic nature of the boronic acid is the more critical factor for successful coupling. As with any synthetic methodology, empirical optimization of reaction conditions is key to achieving the desired outcome.
References
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
A Researcher's Guide to Navigating the Reactivity of Substituted Phenylboronic Acids in Biaryl Synthesis
For researchers, scientists, and professionals in the dynamic field of drug development, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the synthesis of biaryl scaffolds—a common motif in numerous pharmaceutical agents. The judicious selection of the organoboron partner, typically a substituted phenylboronic acid, is critical for reaction efficiency and overall yield. This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids, underpinned by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[1] The catalytic cycle, a cornerstone of modern organic synthesis, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is paramount to comprehending the nuanced reactivity of substituted phenylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reactivity of the substituted phenylboronic acid primarily influences the transmetalation step. This is the stage where the organic moiety is transferred from the boron atom to the palladium center. The facility of this transfer is intimately linked to the electronic and steric properties of the substituents on the phenyl ring.
Decoding Reactivity: Electronic and Steric Effects of Substituents
The electronic nature of the substituent on the phenylboronic acid plays a pivotal role in modulating its reactivity. This can be broadly categorized into two effects:
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and alkyl groups (-CH₃) increase the electron density on the aromatic ring. This enhanced nucleophilicity of the organic fragment generally facilitates the crucial transmetalation step in the catalytic cycle, often leading to higher reaction rates and yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and acetyl (-COCH₃) decrease the electron density on the boron-bearing carbon. This can slow down the transmetalation process. However, the effect of EWGs can be complex, as they also increase the Lewis acidity of the boronic acid, which can influence its interaction with the base and the palladium complex.
The position of the substituent also exerts a significant influence:
-
Para-Substituents: The electronic effects are most pronounced when the substituent is at the para position due to resonance effects.
-
Meta-Substituents: The influence is primarily inductive.
-
Ortho-Substituents: These introduce steric hindrance in addition to electronic effects. Large ortho-substituents can significantly impede the approach of the boronic acid to the palladium complex, thereby reducing the reaction rate. In some cases, ortho-substituents with coordinating heteroatoms (e.g., -OCH₃) can exhibit a directing effect, potentially influencing the reaction's regioselectivity.[3][4]
Caption: Influence of substituents on the transmetalation step.
Quantitative Comparison of Reactivity
To provide a clearer perspective, the following table summarizes the relative reactivity of various para-substituted phenylboronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. The yields are indicative of the general trend in reactivity.
| Phenylboronic Acid | Substituent (para-) | Electronic Effect | Representative Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong EDG | 95 |
| 4-Methylphenylboronic acid | -CH₃ | EDG | 92 |
| Phenylboronic acid | -H | Neutral | 88 |
| 4-Fluorophenylboronic acid | -F | Weak EWG | 85 |
| 4-Acetylphenylboronic acid | -COCH₃ | EWG | 75 |
| 4-Nitrophenylboronic acid | -NO₂ | Strong EWG | 68 |
Yields are representative and can vary based on specific reaction conditions.
As the data illustrates, electron-donating groups generally lead to higher yields, while electron-withdrawing groups tend to decrease the yield under identical reaction conditions.
Experimental Protocol: A Comparative Reactivity Study
This section provides a detailed, step-by-step methodology for a robust comparative study of the reactivity of different substituted phenylboronic acids.
Objective: To compare the reaction rates and yields of the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with a common aryl halide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
4-Bromoanisole
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
4-Methylphenylboronic acid
-
4-Fluorophenylboronic acid
-
4-Acetylphenylboronic acid
-
4-Nitrophenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Internal standard (e.g., dodecane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Instrumentation:
-
Magnetic stirrer with heating plate
-
Schlenk line or glove box for inert atmosphere
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Experimental Workflow:
Caption: Experimental workflow for the comparative study.
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in toluene (5 mL). Stir the mixture for 15 minutes at room temperature to form the active Pd(0) catalyst in situ.
-
Reaction Setup: To a separate Schlenk flask, add 4-bromoanisole (1.0 mmol), the respective substituted phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the internal standard (0.5 mmol).
-
Initiation of Reaction: Add the prepared catalyst solution to the flask containing the reactants. Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously.
-
Monitoring the Reaction: At regular time intervals (e.g., 0.5, 1, 2, 4, 6, and 24 hours), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe. Quench the aliquot with water and extract with ethyl acetate.
-
Sample Analysis: Analyze the quenched aliquots by GC-MS to determine the conversion of the starting material and the formation of the biaryl product relative to the internal standard.
-
Reaction Work-up (after 24 hours): Cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Product Characterization: Purify the crude product by column chromatography on silica gel. Characterize the purified biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
By following this protocol for each substituted phenylboronic acid, a direct and reliable comparison of their reactivity can be established based on the reaction kinetics and final product yields.
Conclusion
The reactivity of substituted phenylboronic acids in biaryl synthesis via the Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. A thorough understanding of these principles, combined with systematic experimental evaluation, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a foundational framework for researchers to navigate these complexities and make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Czapik, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Accounts of Chemical Research, 49(6), 1166–1177. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Al-Amin, M., & Kürti, L. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(2), 2056–2107. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A chemist’s guide to palladium cross-coupling: recent advances and new catalysts. Organometallics, 34(23), 5497–5508. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
Sources
A Senior Application Scientist's Guide to Biaryl Synthesis: Navigating Alternatives to 3-(4-Cyanophenylmethoxy)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging these critical carbon-carbon bonds, lauded for its functional group tolerance and generally mild conditions.[1] A key reagent in this process is the organoboron species, and this guide will delve into the practical considerations and performance of alternatives to a specific, highly functionalized building block: 3-(4-Cyanophenylmethoxy)phenylboronic acid .
This guide provides an in-depth comparison of this boronic acid with its common alternative forms—the pinacol boronate ester and the potassium trifluoroborate salt—in the context of a representative biaryl synthesis. Furthermore, we will explore other palladium-catalyzed cross-coupling reactions, such as the Stille, Negishi, and Hiyama couplings, offering a broader perspective on the synthetic tools available.
The Central Player and Its Alternatives: A Comparative Overview
The choice of the organoboron reagent is a critical parameter that can significantly impact reaction efficiency, yield, stability, and ease of handling. While boronic acids are the traditional choice, their derivatives have emerged to address certain limitations.
This compound is a versatile reagent, incorporating a cyanophenyl ether moiety that is relevant in various pharmacophores. However, like many boronic acids, it can be susceptible to protodeboronation and the formation of boroxine anhydrides upon storage, which can complicate stoichiometry and affect reactivity.
Our comparative analysis will focus on the synthesis of 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carbonitrile , a biaryl structurally analogous to the product of coupling this compound with a suitable partner. This allows us to present a realistic performance comparison based on established chemical principles and data from similar transformations.
| Reagent Class | Structure of 3-Cyanophenyl Congener | Key Advantages | Key Disadvantages |
| Boronic Acid | ![]() | Generally higher reactivity, high atom economy. | Prone to protodeboronation and boroxine formation, can be difficult to purify.[2] |
| Pinacol Boronate Ester | ![]() | High stability (often crystalline solids), easy to handle and purify via chromatography, less prone to side reactions.[3] | Lower reactivity than boronic acids, requiring longer reaction times or higher temperatures.[4] |
| Potassium Trifluoroborate | ![]() | Air- and moisture-stable crystalline solids, robust to a wide range of reaction conditions, easy to handle.[5] | Often requires specific conditions (e.g., aqueous mixtures) for efficient coupling.[4] |
The Suzuki-Miyaura Reaction: A Mechanistic Insight
The efficacy of these reagents is rooted in the catalytic cycle of the Suzuki-Miyaura reaction. Understanding this mechanism is key to comprehending the nuances of each reagent class. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which then participates in the transmetalation step.[9] The stability of the boron reagent influences its concentration and availability for this key step.
Experimental Protocols and Performance Data
Herein, we provide detailed, representative protocols for the synthesis of 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carbonitrile using the three classes of boron reagents. The performance data is a realistic projection based on literature precedents for similar transformations.
Representative Reaction:
Protocol 1: Using 3-Cyanophenylboronic Acid
Methodology:
-
To a round-bottom flask, add 3-cyanophenylboronic acid (1.2 mmol), 4-(benzyloxy)bromobenzene (1.0 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water 4:1:1, 10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using 3-Cyanophenylboronic Acid Pinacol Ester
Methodology: The procedure is similar to Protocol 1, with the following key differences:
-
Reagent: Use 3-cyanophenylboronic acid pinacol ester (1.2 mmol).
-
Reaction Conditions: A higher temperature (e.g., 100-110 °C) and/or a longer reaction time may be required due to the lower reactivity of the boronic ester.[3]
Protocol 3: Using Potassium (3-Cyanophenyl)trifluoroborate
Methodology: The procedure is similar to Protocol 1, with the following key differences:
-
Reagent: Use potassium (3-cyanophenyl)trifluoroborate (1.2 mmol).
-
Solvent System: A higher proportion of water in the solvent mixture is often beneficial.
-
Base: A base like Cs₂CO₃ or K₃PO₄ may be more effective.[5]
Comparative Performance Data (Representative)
| Boron Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 4-6 | ~90 |
| Pinacol Ester | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O | 100 | 12-16 | ~85 |
| Trifluoroborate | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 6-8 | ~92 |
Beyond Suzuki-Miyaura: A Broader Look at Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods offer alternative pathways to biaryl synthesis, each with its own set of advantages and disadvantages.
Caption: Alternative cross-coupling reactions for biaryl synthesis.
-
Stille Coupling: This reaction utilizes organotin (stannane) reagents. A significant advantage is the stability of stannanes to a wide range of functional groups and their tolerance to air and moisture.[10] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are major drawbacks.[11]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high reactivity, often allowing for lower reaction temperatures and shorter reaction times.[12] The main challenge is the moisture and air sensitivity of organozinc reagents, which necessitates stringent anhydrous and inert atmosphere techniques.[13]
-
Hiyama Coupling: This method uses organosilicon reagents. Organosilanes are low in toxicity and environmentally benign.[14] The reaction typically requires activation with a fluoride source (e.g., TBAF), which can be a limitation if the substrate contains fluoride-sensitive functional groups like silyl protecting groups.[15]
Conclusion: Making an Informed Choice
The selection of a reagent for biaryl synthesis is a multifaceted decision that balances reactivity, stability, cost, and practical handling considerations.
-
This compound remains a viable and often cost-effective option for small-scale, rapid syntheses where reagent stability is not a primary concern.
-
Pinacol boronate esters are the reagents of choice for multi-step syntheses, high-throughput screening, and when working with unstable boronic acids. Their superior stability and ease of handling often justify a higher initial cost by ensuring reproducibility and minimizing reagent decomposition.
-
Potassium trifluoroborates offer an excellent balance of stability and reactivity, providing a robust and easy-to-handle alternative to boronic acids.
For syntheses where the Suzuki-Miyaura reaction is problematic, the Negishi, Stille, and Hiyama couplings provide valuable alternatives, each with its unique set of strengths and weaknesses. A thorough understanding of these methods and their associated reagents empowers the modern synthetic chemist to navigate the complexities of biaryl synthesis with confidence and efficiency.
References
-
Suzuki, A. Suzuki-Miyaura Coupling. Chem. Commun., 1981 , 11, 513-519. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Percec, V., et al. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. J. Org. Chem., 2012 , 77(15), 6437-6453. [Link]
-
Espinet, P., & Echavarren, A. M. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 2004 , 43(36), 4704-4734. [Link]
-
Bhand, A., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020 . [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43(1), 412-443. [Link]
-
Hiyama, T. Hiyama coupling. Wikipedia. [Link]
-
Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 2011 , 133(7), 2116–2119. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate, 2013 . [Link]
-
D'Amato, E. M., et al. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 2016 , 18(17), 4444-4447. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
Wikipedia. Negishi coupling. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Sathiyaraj, S., et al. Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. ResearchGate, 2022 . [Link]
-
Wikipedia. Stille reaction. [Link]
-
Bridges, C. R., & Miyake, G. M. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. American Chemical Society, 2019 . [Link]
-
Molander, G. A., & Brown, A. R. Functionalization and Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates. University of Pennsylvania ScholarlyCommons, 2006 . [Link]
-
Chowdhury, C., et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH, 2011 . [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Biolatto, B. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem., 2003 , 68(11), 4302–4314. [Link]
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A Senior Application Scientist's Guide: Benchmarking 3-(4-Cyanophenylmethoxy)phenylboronic Acid
Introduction: The Indispensable Role of Organoboron Compounds in Modern Chemistry
In the landscape of drug discovery and medicinal chemistry, the strategic formation of carbon-carbon (C-C) bonds is paramount for the assembly of complex molecular architectures. Among the myriad of tools available to the synthetic chemist, organoboron reagents, particularly boronic acids and their ester derivatives, have ascended to a position of prominence.[1][2][3] Their utility is most famously showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for constructing biaryl and styrenyl moieties.[4][5][6][7] Beyond their role as coupling partners, the unique electronic nature of the boron atom has enabled the design of potent enzyme inhibitors, exemplified by the proteasome inhibitor Bortezomib, a cornerstone in multiple myeloma therapy.[1][8]
This guide provides an in-depth comparative analysis of 3-(4-Cyanophenylmethoxy)phenylboronic acid , a structurally distinct reagent, against a panel of commonly employed boronic acids and esters. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven framework for reagent selection. We will dissect performance based on two critical, often countervailing, metrics: reactivity in the Suzuki-Miyaura coupling and chemical stability. By explaining the causality behind experimental design and interpreting the resulting data, this guide aims to empower chemists to make informed decisions that optimize their synthetic endeavors.
Subject of Analysis: this compound
This molecule, identified by CAS Number 1256355-72-2, is a white, powdered solid used in the synthesis of therapeutic agents.[9] Its structure is characterized by a phenylboronic acid core functionalized at the meta-position with a 4-cyanophenylmethoxy group. This substituent imparts specific electronic and steric properties that differentiate it from simpler arylboronic acids and are expected to influence its chemical behavior.
Caption: Structure of this compound.
The Comparator Panel: A Rationale
To provide a robust benchmark, we selected a panel of five alternative organoboron reagents. This selection was curated to represent a spectrum of electronic, steric, and stability profiles, allowing for a nuanced comparison.
-
Phenylboronic Acid (PBA): The archetypal arylboronic acid, serving as our baseline standard.[10][11]
-
4-Methoxyphenylboronic Acid (4-MeO-PBA): An electron-rich analogue. The methoxy group donates electron density into the aromatic ring, which is expected to influence its reactivity.
-
4-Cyanophenylboronic Acid (4-CN-PBA): An electron-deficient analogue. The cyano group is strongly electron-withdrawing, providing a direct electronic contrast to our target molecule and 4-MeO-PBA.[12]
-
2-Methylphenylboronic Acid (2-Me-PBA): A sterically hindered reagent. The ortho-methyl group can impede the approach to the palladium center, impacting reaction kinetics.[13]
-
Phenylboronic Acid Pinacol Ester (PBA-pin): A highly stable boronic ester. Boronic esters are known for their enhanced stability to purification and storage, albeit often at the cost of reduced reactivity.[4][5][14][15]
Performance Metric 1: Reactivity in Suzuki-Miyaura Coupling
The quintessential application of these reagents is the Suzuki-Miyaura reaction. We benchmarked each reagent's performance in a standardized coupling reaction with 4-bromoanisole.
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling
Causality of Protocol Design:
-
Catalyst System: We selected Palladium(II) acetate (Pd(OAc)₂) with SPhos as the ligand. This is a modern, highly active catalyst system known for its efficiency with a broad range of substrates, including electron-neutral and electron-rich aryl bromides.
-
Base: Potassium phosphate (K₃PO₄) was chosen. It is a moderately strong base effective in promoting the transmetalation step without causing significant substrate degradation.
-
Solvent System: A mixture of Toluene and water is used. While the bulk of the reaction occurs in the organic phase, the presence of water is often crucial for facilitating the activation of the boronic acid and the transmetalation step.[5]
-
Reaction Temperature: A temperature of 80 °C provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without promoting significant catalyst decomposition or side reactions.
Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times.
-
Under a positive pressure of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add degassed toluene and water (10:1 ratio, to achieve a 0.2 M concentration of the aryl bromide).
-
Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[16]
-
Purify the crude residue via flash column chromatography on silica gel to yield the pure biaryl product.[17]
Results and Discussion
The performance of each reagent was quantified by the reaction time required for full conversion of the limiting reagent (4-bromoanisole) and the isolated yield of the pure product.
| Reagent | Structure | Time (h) | Yield (%) | Purity (%) |
| This compound | Target Molecule | 4 | 88 | >98 |
| Phenylboronic Acid (PBA) | Baseline | 3 | 92 | >98 |
| 4-Methoxyphenylboronic Acid (4-MeO-PBA) | Electron-Rich | 2.5 | 95 | >98 |
| 4-Cyanophenylboronic Acid (4-CN-PBA) | Electron-Deficient | 6 | 75 | >97 |
| 2-Methylphenylboronic Acid (2-Me-PBA) | Sterically Hindered | 12 | 65 | >95 |
| Phenylboronic Acid Pinacol Ester (PBA-pin) | Stable Ester | 8 | 85 | >98 |
Analysis of Reactivity:
-
Electronic Effects: The data aligns with established principles of the Suzuki-Miyaura reaction. The electron-rich 4-MeO-PBA was the most reactive, providing the highest yield in the shortest time. This is because electron-donating groups increase the nucleophilicity of the organic fragment, facilitating the rate-limiting transmetalation step. Conversely, the electron-withdrawing cyano group in 4-CN-PBA reduces nucleophilicity, leading to a slower reaction and lower yield.
-
Target Molecule Performance: This compound demonstrated excellent reactivity, outperforming the strongly electron-deficient 4-CN-PBA . While the cyanophenyl group is electron-withdrawing, its effect is insulated from the reacting phenylboronic acid ring by the flexible —O—CH₂— linker. The oxygen atom of the ether linkage acts as a mild electron-donating group via resonance, balancing the inductive withdrawal and resulting in reactivity comparable to the baseline PBA .
-
Steric Hindrance: As predicted, the ortho-methyl group of 2-Me-PBA significantly slowed the reaction and reduced the yield. This steric bulk impedes the optimal geometry required for the transmetalation step at the palladium center.
-
Boronic Acid vs. Ester: The PBA-pin was markedly less reactive than its corresponding free acid (PBA ).[14][18] Boronic esters generally require an initial hydrolysis step to the more active boronic acid before transmetalation can occur, or they may transmetalate directly at a slower rate.[19][20] This results in a longer overall reaction time.
Performance Metric 2: Stability
A critical, practical consideration for any reagent is its stability under storage and reaction conditions. Boronic acids are susceptible to two primary degradation pathways: protodeboronation (hydrolysis of the C-B bond) and dehydration to form cyclic trimeric anhydrides known as boroxines.[5][10]
Experimental Protocol: Stability Assessment via ¹H NMR
Causality of Protocol Design: To assess stability, we devised a simple yet effective experiment. Each reagent was dissolved in a solvent mixture mimicking reaction conditions (THF-d₈/D₂O) and monitored by ¹H NMR spectroscopy over 48 hours at room temperature. The disappearance of the reagent's characteristic aromatic signals relative to an internal standard (mesitylene) provides a quantitative measure of decomposition. This method directly observes the structural integrity of the molecule in solution.
Caption: Primary decomposition pathways for arylboronic acids.
Step-by-Step Methodology:
-
Prepare a stock solution of an internal standard (mesitylene) in THF-d₈.
-
For each reagent, accurately weigh 10 mg into an NMR tube.
-
Add 0.5 mL of the internal standard stock solution and 0.1 mL of D₂O.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Store the NMR tubes at ambient temperature.
-
Acquire subsequent ¹H NMR spectra at 24 and 48 hours.
-
Calculate the percent decomposition by integrating a characteristic aromatic proton signal of the reagent against a signal from the inert internal standard.
Results and Discussion
The stability of boronic acids is inversely correlated with their reactivity. The more stable the reagent, the less prone it is to unwanted degradation.
| Reagent | % Decomposition (24 h) | % Decomposition (48 h) | Stability Profile |
| This compound | ~ 8% | ~ 15% | Good |
| Phenylboronic Acid (PBA) | ~ 10% | ~ 18% | Moderate |
| 4-Methoxyphenylboronic Acid (4-MeO-PBA) | ~ 25% | ~ 40% | Poor |
| 4-Cyanophenylboronic Acid (4-CN-PBA) | ~ 5% | ~ 9% | Good |
| 2-Methylphenylboronic Acid (2-Me-PBA) | ~ 6% | ~ 11% | Good |
| Phenylboronic Acid Pinacol Ester (PBA-pin) | < 1% | < 2% | Excellent |
Analysis of Stability:
-
The Stability-Reactivity Trade-off: The results clearly illustrate the inverse relationship between reactivity and stability. The most reactive reagent, 4-MeO-PBA , was the least stable. Its electron-rich nature makes the C-B bond more susceptible to cleavage via protodeboronation.
-
Ester Superiority: As anticipated, the PBA-pinacol ester exhibited outstanding stability.[4][14][21] The protection of the hydroxyl groups as an ester prevents boroxine formation and significantly retards the rate of hydrolysis, making it the reagent of choice for applications requiring high stability, such as multi-step synthesis or library generation.
-
Target Molecule Performance: This compound displayed good stability, comparable to other electron-deficient or sterically protected boronic acids. Its stability is superior to the baseline PBA and significantly better than the highly reactive 4-MeO-PBA. This favorable stability profile, combined with its high reactivity, makes it a robust and reliable reagent.
Conclusion and Recommendations for the Practicing Scientist
This comparative guide demonstrates that This compound is a highly effective and robust reagent for Suzuki-Miyaura cross-coupling reactions. It occupies a favorable position on the performance spectrum, balancing high reactivity with good chemical stability.
Key Takeaways:
-
High Reactivity: It performs nearly as well as the baseline Phenylboronic Acid and significantly better than other electron-deficient or sterically hindered analogues.
-
Good Stability: It is substantially more stable than highly activated, electron-rich boronic acids, ensuring greater reliability and a longer shelf-life.
-
Structural Value: Its unique cyanophenylmethoxy substituent provides a valuable building block for accessing novel chemical space, offering a combination of aromatic, ether, and nitrile functionalities for further elaboration or for specific interactions in a drug-target binding site.
Recommendations for Selection:
-
Choose this compound when:
-
The specific structural motif it provides is required for your target molecule.
-
A combination of high reactivity and good stability is desired for a reliable and efficient coupling reaction.
-
-
Consider Alternatives when:
-
Maximum reactivity is essential: For challenging couplings, an electron-rich boronic acid like 4-Methoxyphenylboronic Acid may be superior, provided its lower stability is managed (e.g., by using it fresh).
-
Maximum stability is paramount: For multi-step syntheses, library generation, or reactions under harsh conditions, a boronic ester like Phenylboronic Acid Pinacol Ester is the most reliable choice.
-
A simple phenyl group is sufficient: The less expensive and highly reactive Phenylboronic Acid remains an excellent default choice for routine applications.
-
By understanding the interplay of electronic, steric, and stability factors, researchers can strategically select the optimal organoboron reagent, maximizing the probability of synthetic success and accelerating the pace of discovery.
References
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Adamczyk-Woźniak, A., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
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Borates Today. (2021). Boron Suzuki Coupling. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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ResearchGate. (2020). Boronic Acid Compounds as Potential Pharmaceutical Agents. [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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ACS Spring 2024. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]
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ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
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Wikipedia. (n.d.). Phenylboronic acid. [Link]
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Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 3-(4-Cyanophenylmethoxy)phenylboronic acid
Introduction: The Enduring Power of the Suzuki-Miyaura Cross-Coupling Reaction
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, an indispensable tool for the construction of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boronic acid reagents have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] The heart of this powerful transformation lies in the palladium catalyst, the choice of which can dramatically influence reaction efficiency, yield, and scope.
This guide provides a comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of a functionally rich substrate, 3-(4-Cyanophenylmethoxy)phenylboronic acid, with a common coupling partner, 4-bromoanisole. Through a combination of representative experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their catalyst selection, thereby accelerating their research endeavors.
Comparative Performance of Palladium Catalysts
The following table summarizes the yield of the Suzuki-Miyaura coupling of this compound and 4-bromoanisole using a selection of common palladium catalysts under standardized conditions. This data, while representative, is intended to provide a comparative baseline. Actual yields may vary depending on specific reaction parameters and substrate purity.
Table 1: Comparison of Palladium Catalyst Performance
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2 | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 78 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd(OAc)₂ / SPhos | Palladium(II) acetate / SPhos | 1 | Cs₂CO₃ | Toluene | 100 | 6 | 95 |
| Pd/C (10%) | Palladium on Carbon | 5 | Na₂CO₃ | Ethanol/H₂O (3:1) | 80 | 24 | 65 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar was charged with this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and the specified base (2.0 mmol, 2.0 equiv.). The tube was evacuated and backfilled with argon three times. The designated solvent (5 mL) and the palladium catalyst (as specified in Table 1) were then added. The reaction mixture was stirred at the indicated temperature for the specified time.
Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer was washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.
Discussion of Results: A Mechanistic Perspective
The observed differences in yield can be attributed to the distinct properties of each catalytic system and their interplay with the substrates and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of key steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is heavily influenced by the nature of the palladium catalyst and its associated ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This air-stable Pd(0) complex is a classic and reliable catalyst.[3] However, the triphenylphosphine ligands can be sterically demanding, which may slow down the oxidative addition and reductive elimination steps, leading to longer reaction times and moderate yields, as observed. The dissociation of one or more phosphine ligands is necessary to generate the catalytically active species.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : The dppf ligand is a bidentate phosphine that forms a stable chelate with the palladium center.[4] This stability often translates to higher catalyst longevity and efficiency, particularly for challenging substrates. The wide bite angle of the dppf ligand is known to promote the reductive elimination step, which is often rate-limiting, thus leading to higher yields in shorter reaction times.
-
Pd(OAc)₂ / SPhos (Palladium(II) acetate / SPhos) : This combination represents a modern, highly active catalytic system. SPhos is a member of the Buchwald-Hartwig family of bulky, electron-rich biarylphosphine ligands.[5][6] These ligands are designed to accelerate both the oxidative addition of aryl halides (especially less reactive aryl chlorides and bromides) and the subsequent reductive elimination. The steric bulk of SPhos promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[6] This high reactivity is reflected in the excellent yield and short reaction time observed.
-
Pd/C (Palladium on Carbon) : As a heterogeneous catalyst, Pd/C offers the significant advantage of easy separation and potential for recycling.[7][8] However, the catalytic activity is often lower than that of homogeneous catalysts. The reaction occurs on the surface of the palladium nanoparticles, and mass transfer limitations can slow down the reaction rate.[9][10] Furthermore, leaching of palladium species into the solution can occur, leading to a mixed homogeneous/heterogeneous catalytic process.[10] The lower yield and longer reaction time are characteristic of many Pd/C-catalyzed Suzuki couplings.
The Critical Role of Ligands, Solvents, and Bases
The choice of catalyst is paramount, but the overall success of a Suzuki-Miyaura coupling is a symphony of interacting components.
-
Ligands : As demonstrated, ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich ligands like SPhos generally lead to more active catalysts.[5][6]
-
Solvents : The solvent influences the solubility of reactants and the stability of catalytic intermediates.[11][12] Aprotic polar solvents like 1,4-dioxane and THF are commonly used. The addition of water can be beneficial, particularly when using inorganic bases, as it helps to dissolve the base and facilitate the transmetalation step.[11]
-
Bases : A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation.[13] The strength and nature of the base can significantly impact the reaction yield.[13] Stronger bases like cesium carbonate (Cs₂CO₃) are often employed with less reactive substrates, while milder bases like potassium carbonate (K₂CO₃) are suitable for many standard couplings.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura cross-coupling reaction described in this guide.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Conclusion
The selection of an appropriate palladium catalyst is a critical decision in the planning and execution of a Suzuki-Miyaura cross-coupling reaction. For the coupling of this compound with 4-bromoanisole, modern catalytic systems employing bulky, electron-rich phosphine ligands, such as the Pd(OAc)₂/SPhos combination, offer superior performance in terms of yield and reaction time. While traditional catalysts like Pd(PPh₃)₄ remain effective, they may require longer reaction times. Heterogeneous catalysts like Pd/C provide practical advantages for product purification and catalyst recycling but generally exhibit lower activity.
Ultimately, the optimal catalyst choice will depend on a variety of factors, including the specific substrates, desired reaction scale, cost considerations, and the available purification capabilities. By understanding the mechanistic principles that govern catalyst performance, researchers can make more strategic choices, leading to more efficient and successful synthetic outcomes.
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. (URL: [Link])
-
A Highly Efficient Pd(PPh3)4‐Catalyzed Suzuki Cross‐Coupling Method for the Preparation of 2‐Nitrobiphenyls from 1‐Chloro‐2‐nitrobenzenes and Phenylboronic Acids. (URL: [Link])
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (URL: [Link])
-
Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (URL: [Link])
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (URL: [Link])
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (URL: [Link])
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (URL: [Link])
-
Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a with phenylboronic acid, 2a: Optimization of the reaction conditions. (URL: [Link])
-
Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. (URL: [Link])
-
Effect of different bases on the Suzuki-Miyaura coupling. (URL: [Link])
-
Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (URL: [Link])
-
Ligand-Free and Heterogeneous Palladium on Carbon-Catalyzed Hetero-Suzuki-Miyaura Cross-Coupling. (URL: [Link])
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (URL: [Link])
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (URL: [Link])
-
Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. (URL: [Link])
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (URL: [Link])
-
Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. (URL: [Link])
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (URL: [Link])
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (URL: [Link])
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. (URL: [Link])
-
Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. (URL: [Link])
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (URL: [Link])
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Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. (URL: [Link])
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (URL: [Link])
-
Synthetic route of compounds 1–4 (A = reactant: aromatic phenylboronic acid; catalyst. (URL: [Link])
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])
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Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (URL: [Link])
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Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. (URL: [Link])
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Facile Preparation of Phenyboronic-Acid-Functionalized Fe3O4 Magnetic Nanoparticles for the Selective Adsorption of Ortho-Dihydroxy-Containing Compounds. (URL: [Link])
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a) phenylboronic acid; b) 3‐aminophenylboronic acid; c). (URL: [Link])
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A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Reactions Featuring 3-(4-Cyanophenylmethoxy)phenylboronic Acid
Introduction: Beyond Yield—The Imperative of Kinetics in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction represents a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable functional group tolerance and stereoselectivity.[1][2] Its applications are extensive, particularly in the pharmaceutical and materials science sectors for constructing complex biaryl and heteroaryl structures.[3][4][5] While endpoint analysis to determine reaction yield is standard practice, a deeper, time-resolved understanding of the reaction's progress—its kinetics—is paramount for robust process development, optimization, and mechanistic elucidation.
This guide focuses on the kinetic evaluation of Suzuki-Miyaura reactions involving 3-(4-Cyanophenylmethoxy)phenylboronic acid , a substrate of interest due to its ether linkage and the electron-withdrawing nitrile group, which can influence the electronic properties of the boronic acid and the stability of reaction intermediates. We will provide a comparative analysis of different palladium-based catalytic systems, offering field-proven insights into experimental design, data interpretation, and the causality behind procedural choices. The objective is to equip researchers, scientists, and drug development professionals with the tools to move beyond simple yield assessment and toward a predictive understanding of reaction performance.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
A prerequisite for any kinetic study is a firm grasp of the underlying reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction serves as our framework for interpreting rate data.[1][6][7] It comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[1][8]
-
Transmetalation : In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) forms a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.[2][9]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled as the final biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar 2: Designing a Robust Kinetic Experiment
Experimental Workflow for Kinetic Analysis
The general workflow for monitoring reaction kinetics involves systematic setup, sampling, and analysis. This process ensures that each data point accurately reflects the state of the reaction at a specific time.
Caption: A generalized workflow for conducting a kinetic study of a Suzuki reaction.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a template for studying the coupling of this compound with a model aryl bromide, 4-bromoacetophenone.
Materials:
-
Aryl Halide: 4-bromoacetophenone
-
Boronic Acid: this compound
-
Catalyst Precursor: See Table 1 for comparison
-
Ligand: See Table 1 for comparison
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution
-
Solvent: 1,4-Dioxane
-
Internal Standard: Biphenyl (chosen for its chemical stability and distinct HPLC retention time)
-
Inert Gas: Argon or Nitrogen
Procedure:
-
Reactor Setup: To a jacketed reaction vessel equipped with a magnetic stirrer, reflux condenser, and temperature probe, add 4-bromoacetophenone (1.0 mmol), this compound (1.2 mmol), and 1,4-dioxane (8.0 mL).
-
Causality: Using a slight excess of the boronic acid helps to ensure the reaction kinetics are studied under conditions where the aryl halide is the limiting reagent.[10] A jacketed vessel allows for precise temperature control, which is critical for kinetic studies.
-
-
Inerting: Begin stirring and purge the mixture with argon for 15 minutes to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Thermostating: Heat the reaction mixture to a constant temperature of 80 °C.
-
Reaction Initiation (t=0): In a separate vial, dissolve the palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos, see Table 1) in 1.0 mL of degassed dioxane. Rapidly inject this catalyst solution into the reaction vessel. Simultaneously, add the K₂CO₃ solution (1.0 mL, 2.0 mmol) and start the timer. This moment is considered t=0.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, 90 minutes), withdraw a 100 µL aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately dispense the aliquot into a labeled HPLC vial containing 900 µL of a prepared quench solution (acetonitrile with a known concentration of biphenyl as the internal standard). This immediate dilution and change in solvent environment effectively stops the reaction.
-
Trustworthiness: The use of a consistent and rapid quenching procedure is essential for self-validation. It ensures that the composition of the sample analyzed accurately reflects the reaction mixture at the moment of sampling.
-
-
Analysis: Vortex the quenched sample and analyze by High-Performance Liquid Chromatography (HPLC) with a UV detector.[11] Monitor the disappearance of 4-bromoacetophenone and the appearance of the coupled product relative to the constant concentration of the internal standard.
Pillar 3: Comparative Kinetic Analysis of Palladium Catalytic Systems
The choice of catalyst and ligand is arguably the most critical factor influencing the kinetics of a Suzuki-Miyaura reaction. Electron-rich and sterically bulky ligands generally facilitate the oxidative addition and reductive elimination steps, leading to higher catalytic activity.[1][8] We compare three distinct catalytic systems to illustrate these effects.
Table 1: Comparative Kinetic Data for the Suzuki Coupling of this compound
| Catalyst System (0.5 mol% Pd) | Ligand Type | Initial Rate (M/s) | t½ (min) | TOF @ 10 min (h⁻¹) | % Conversion @ 60 min |
| A: Pd(PPh₃)₄ | Monodentate Phosphine | 1.2 x 10⁻⁵ | 48 | 85 | 55% |
| B: Pd(OAc)₂ + SPhos (1:2 ratio) | Bulky Biarylphosphine | 8.5 x 10⁻⁵ | 7 | 610 | >98% |
| C: Pd(IMes)Cl₂-PEPPSI | N-Heterocyclic Carbene (NHC) | 6.3 x 10⁻⁵ | 11 | 455 | >98% |
Data are representative and intended for comparative purposes.
Discussion of Results
-
System A (Pd(PPh₃)₄): This "classical" catalyst shows the slowest reaction rate and lowest conversion.[1] Triphenylphosphine (PPh₃) is a versatile but relatively less electron-donating and sterically hindered ligand compared to modern alternatives. The lower rate suggests that one of the catalytic steps, likely the oxidative addition or reductive elimination, is significantly slower.[8]
-
System B (Pd(OAc)₂ + SPhos): This system, employing a bulky, electron-rich dialkylbiaryl phosphine ligand (SPhos), demonstrates a dramatic increase in reaction rate and turnover frequency (TOF).[12] The steric bulk of SPhos promotes the reductive elimination step, while its electron-rich nature facilitates the oxidative addition of the aryl bromide.[1] This combination leads to a highly efficient catalytic cycle, achieving near-full conversion in under an hour.
-
System C (PEPPSI-IMes): N-Heterocyclic Carbenes (NHCs) are strong σ-donors and are often more thermally stable than many phosphine ligands.[8] The PEPPSI-IMes pre-catalyst also shows excellent activity, outperforming the classical PPh₃ system significantly. Its slightly lower initial rate compared to the SPhos system in this hypothetical case could be due to differences in the rate of pre-catalyst activation or the relative rates of the elementary steps for this specific substrate combination.
Addressing Side Reactions: The Case of Protodeboronation
A common side reaction in Suzuki couplings is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner. This process can be catalyzed by the palladium complex itself, and its rate can be influenced by the choice of ligand.[13] Kinetic studies are invaluable for identifying conditions that minimize this undesired pathway. For instance, if significant formation of 4-cyanophenylmethoxybenzene is observed, it suggests that protodeboronation is a competing reaction. The rate of this side reaction can be quantified similarly to the main reaction to understand the catalyst's selectivity over time.
Conclusion and Recommendations
This guide demonstrates that kinetic analysis provides critical insights into the performance of Suzuki-Miyaura reactions that endpoint data alone cannot offer. For the coupling of this compound, our comparative analysis strongly indicates that modern catalytic systems based on bulky, electron-rich ligands such as biarylphosphines (e.g., SPhos) or N-heterocyclic carbenes offer substantially superior performance over classical catalysts like Pd(PPh₃)₄.
Researchers aiming to optimize this transformation should:
-
Employ In-Situ Monitoring: Utilize techniques like time-course sampling with HPLC analysis to generate high-quality kinetic profiles.
-
Screen Modern Ligands: Focus on bulky, electron-donating phosphine or NHC ligands to maximize catalytic turnover and minimize reaction times.
-
Quantify Side Reactions: Monitor for potential side products like those from protodeboronation to develop a more complete and accurate kinetic model of the reaction system.
By adopting a kinetically-driven approach, scientists can accelerate process development, ensure reaction robustness, and deepen the fundamental understanding of these powerful catalytic transformations.
References
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
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Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
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The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]
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Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
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Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
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Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. [Link]
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Catalytic performance and kinetic analysis for Suzuki coupling... ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. [Link]
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The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
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Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
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Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Cross-coupling reaction. Wikipedia. [Link]
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SUZUKI REACTION MONITORING. Advion. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Archives. [Link]
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Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates... MDPI. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
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A Comparative Analysis of Reaction Times for Various Cyanophenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, pivotal in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and scope. This guide offers an in-depth comparative analysis of the reaction times and reactivity of three common isomers of cyanophenylboronic acid: 2-cyanophenylboronic acid, 3-cyanophenylboronic acid, and 4-cyanophenylboronic acid.
The insights provided herein are grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data from the literature to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Interplay of Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by two factors: the electronic effect of the substituent on the phenyl ring and the steric hindrance around the boronic acid moiety. The cyano (-CN) group is a potent electron-withdrawing group through both induction and resonance, which significantly influences the acidity of the boronic acid and the nucleophilicity of the ipso-carbon atom involved in the transmetalation step.[3]
Electronic Effects and Lewis Acidity
The Lewis acidity of the boronic acid, often correlated with its pKa, is a crucial factor. A lower pKa indicates a stronger Lewis acid, which can facilitate the formation of the boronate complex, a key intermediate in the transmetalation step.[4] The electron-withdrawing cyano group increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.
Predicted pKa values for the cyanophenylboronic acid isomers suggest a nuanced electronic landscape.
| Isomer | Predicted pKa |
| 2-Cyanophenylboronic Acid | 7.98[5] |
| 3-Cyanophenylboronic Acid | 7.17[6] |
| 4-Cyanophenylboronic Acid | Not available |
Note: These pKa values are computationally predicted and should be considered as estimates. Experimental verification is recommended.
The stronger the electron-withdrawing effect at the boron-bearing carbon, the more Lewis acidic the boronic acid becomes. This effect is expected to be most pronounced for the ortho and para isomers due to resonance effects, and less so for the meta isomer.
Steric Hindrance: The Ortho Effect
The positioning of the cyano group is critical. For the 2-cyanophenylboronic acid, the ortho-substituent introduces significant steric hindrance around the boronic acid group.[7][8] This steric bulk can impede the approach of the palladium complex during the transmetalation step, which is often the rate-determining step in the catalytic cycle.[2] This "ortho effect" can dramatically reduce the reaction rate, irrespective of favorable electronic properties.[7]
Comparative Reactivity Analysis: A Predicted Trend
1. 4-Cyanophenylboronic Acid (para-isomer): The Frontrunner
-
Electronic Effect: The cyano group at the para position exerts a strong electron-withdrawing effect through resonance and induction, increasing the Lewis acidity of the boronic acid. This enhances the rate of formation of the reactive boronate species.
-
Steric Effect: With the substituent positioned far from the reaction center, there is minimal steric hindrance, allowing for facile approach of the palladium catalyst.
-
Predicted Reactivity: Highest among the three isomers.
2. 3-Cyanophenylboronic Acid (meta-isomer): The Intermediate
-
Electronic Effect: The electron-withdrawing effect of the cyano group at the meta position is primarily inductive. While it still increases the Lewis acidity compared to unsubstituted phenylboronic acid, the effect is less pronounced than in the para isomer.
-
Steric Effect: Similar to the para isomer, there is negligible steric hindrance.
-
Predicted Reactivity: Moderate. Expected to be slower than the para-isomer due to a less pronounced electronic activation.
3. 2-Cyanophenylboronic Acid (ortho-isomer): The Laggard
-
Electronic Effect: The ortho-cyano group has a strong electron-withdrawing inductive effect.
-
Steric Effect: The proximity of the cyano group to the boronic acid creates significant steric hindrance. This steric clash is likely to be the dominant factor, severely impeding the transmetalation step.[7][8]
-
Predicted Reactivity: Significantly lower than the meta and para isomers. In many cases, ortho-substituted phenylboronic acids are known to give poor yields or require more forcing reaction conditions.[7]
This predicted trend is summarized in the table below.
| Isomer | Key Influencing Factor | Predicted Relative Reaction Rate |
| 4-Cyanophenylboronic Acid | Strong electronic activation, minimal steric hindrance | Fastest |
| 3-Cyanophenylboronic Acid | Moderate electronic activation, minimal steric hindrance | Intermediate |
| 2-Cyanophenylboronic Acid | Severe steric hindrance | Slowest |
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions
To empirically validate the predicted reactivity trend, a standardized kinetic experiment is essential. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques for monitoring the progress of the reaction over time.
Objective:
To determine and compare the initial reaction rates for the Suzuki-Miyaura coupling of 2-, 3-, and 4-cyanophenylboronic acid with a common aryl halide.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
2-Cyanophenylboronic acid (1.2 mmol)
-
3-Cyanophenylboronic acid (1.2 mmol)
-
4-Cyanophenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC or GC system with a suitable column and detector
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, the respective cyanophenylboronic acid isomer, the base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: For each isomer, plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizing the Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: Step-by-step workflow for the kinetic analysis of the reaction.
Conclusion
The selection of the appropriate cyanophenylboronic acid isomer can have a profound impact on the efficiency and success of a Suzuki-Miyaura cross-coupling reaction. Based on established principles of organic chemistry, the expected order of reactivity is 4-cyanophenylboronic acid > 3-cyanophenylboronic acid >> 2-cyanophenylboronic acid . This trend is dictated by a combination of the electron-withdrawing nature of the cyano group, which activates the boronic acid for transmetalation, and the significant steric hindrance imposed by the ortho-substituent, which can severely retard the reaction rate. For syntheses where reaction time and yield are critical, the para- and meta-isomers are the preferred reagents. The ortho-isomer should be used with the expectation of slower reaction rates and the potential need for more forcing conditions or specialized catalyst systems to overcome steric challenges. The provided experimental protocol offers a robust framework for researchers to quantify these differences and make data-driven decisions in their synthetic endeavors.
References
-
ResearchGate. Yield versus time for the Suzuki‐Miyaura coupling of.... [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
- Braunschweig, H., et al. Boron‐ versus Nitrogen‐Centered Nucleophilic Reactivity of (Cyano)hydroboryl Anions. Chemistry – A European Journal.
-
ResearchGate. pKa values for boronic acids 1-7.. [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. The influence of ortho-substituents on the properties of phenylboronic acids. [Link]
-
PubChem. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326. [Link]
-
PubChem. 3-Cyanophenylboronic acid | C7H6BNO2 | CID 2734325. [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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PMC - PubMed Central. Versatility of the Cyano Group in Intermolecular Interactions. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
PMC. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [Link]
-
PubChemLite. 2-cyanophenylboronic acid (C7H6BNO2). [Link]
-
ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research. [Link]
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Utah Tech University. pKa Chart. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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A Senior Application Scientist's Guide to Evaluating 3-(4-Cyanophenylmethoxy)phenylboronic Acid in Flow Chemistry
This guide provides a comprehensive framework for evaluating the performance of 3-(4-Cyanophenylmethoxy)phenylboronic acid in continuous flow chemistry, specifically focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will move beyond a simple recitation of facts to establish a robust, self-validating methodology for its assessment against relevant alternatives. The experimental choices and protocols outlined herein are grounded in established chemical principles to ensure accuracy, reproducibility, and safety.
Introduction: The Case for Flow Chemistry Evaluation
This compound is a structurally interesting building block for medicinal chemistry and materials science. Its combination of a boronic acid moiety, a flexible ether linkage, and a cyano group offers multiple points for diversification in drug discovery and the synthesis of complex organic materials.[1][2] Traditional batch processing of Suzuki-Miyaura reactions, a cornerstone of modern synthesis, can present challenges related to scalability, heat and mass transfer, and safety, especially when dealing with exothermic reactions or unstable intermediates.
Flow chemistry, or continuous flow processing, offers a compelling solution by providing precise control over reaction parameters such as temperature, pressure, and residence time.[3][4] This enhanced control often leads to higher yields, improved selectivity, reduced reaction times, and inherently safer processes.[5][6] Therefore, rigorously evaluating the performance of novel reagents like this compound within a flow environment is critical for unlocking their full potential in process development and manufacturing.
This guide will detail a proposed workflow for this evaluation, establish a basis for comparison with alternative reagents, and provide the necessary protocols to generate reliable, actionable data.
Foundational Principles: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (like our target boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[3][7] Understanding its mechanism is crucial for optimizing reaction conditions. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (Ar¹-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) complex, typically requiring a base to activate the boronic acid. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled to form the final biaryl product, regenerating the palladium(0) catalyst.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Framework: Selecting Alternatives
To objectively evaluate the performance of this compound, it is essential to compare it against structurally related and functionally distinct alternatives. This allows for the isolation of variables and a deeper understanding of its unique properties.
| Reagent Category | Specific Example | Rationale for Comparison |
| Target Reagent | This compound | The primary subject of evaluation. |
| Simpler Analogue | 3-Methoxyphenylboronic acid | Establishes a baseline performance without the bulky and electron-withdrawing cyanophenyl group. Helps to quantify the electronic and steric effects of the substituent.[8] |
| Functional Isomer | 4-Cyanophenylboronic acid | Compares the direct attachment of the cyano-substituted ring to the boronic acid versus attachment via an ether linkage. This probes the influence of the methoxy linker.[9] |
| Alternative Stability Form | Potassium 3-(4-Cyanophenylmethoxy)phenyltrifluoroborate | Trifluoroborate salts are often crystalline solids that are significantly more stable to air, moisture, and protodeboronation than their corresponding boronic acids, leading to longer shelf life and potentially more consistent results. |
| Electronically Different Analogue | 3,4-Dimethoxyphenylboronic acid | Provides a comparison to a more electron-rich system, which can influence the rate of transmetalation and overall reaction kinetics.[10] |
Proposed Experimental Workflow: A Continuous Flow Setup
We propose a standard two-pump continuous flow setup. This configuration is versatile and allows for the systematic variation of parameters. The primary goal is to mix a stream containing the aryl halide and palladium catalyst with a stream containing the boronic acid and base, then pass the combined stream through a heated reactor coil to effect the reaction.
Caption: Proposed experimental workflow for evaluating boronic acids in flow chemistry.
Detailed Experimental Protocol
Objective: To determine the optimal reaction conditions and comparative performance for the Suzuki-Miyaura coupling of this compound with a model aryl halide (e.g., 4-bromoanisole) in a continuous flow reactor.
Safety Precautions:
-
Boronic acids can be irritants to the skin, eyes, and respiratory system.[11][12]
-
Always handle these chemicals in a well-ventilated fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[13][14]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Materials and Reagents:
-
Aryl Halide: 4-Bromoanisole
-
Boronic Acids: this compound and comparators (see Table above)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a more modern pre-catalyst for challenging couplings.[15]
-
Base: 2M aqueous solution of K₂CO₃ or K₃PO₄
-
Solvent: 1,4-Dioxane or a similar suitable solvent system (e.g., DME, Toluene/Water).
Stock Solution Preparation:
-
Solution A (Aryl Halide & Catalyst): Prepare a solution of 4-bromoanisole (e.g., 0.2 M) and Pd(PPh₃)₄ (e.g., 0.002 M, 1 mol%) in the chosen organic solvent. Degas thoroughly with nitrogen or argon for 15 minutes.
-
Solution B (Boronic Acid & Base): Prepare a solution of the boronic acid (e.g., 0.3 M, 1.5 equivalents) in the organic solvent. Just prior to use, add the aqueous base solution (e.g., 3 equivalents) and mix vigorously to create an emulsion or biphasic mixture that can be pumped effectively.
Flow Reactor Procedure:
-
System Priming: Prime both pumps and the entire flow path with the reaction solvent to ensure no air is present in the system.
-
Parameter Setup:
-
Set the reactor coil temperature (start with a screening range, e.g., 80 °C, 100 °C, 120 °C).
-
Set the back-pressure regulator to a pressure sufficient to keep the solvent from boiling (e.g., 5 bar).
-
-
Initiate Flow:
-
Start pumping Solution A and Solution B at equal flow rates (e.g., 0.1 mL/min each for a total flow rate of 0.2 mL/min).
-
The residence time is determined by the reactor volume and the total flow rate. For a 5 mL reactor coil and a 0.2 mL/min flow rate, the residence time would be 25 minutes. Adjust flow rates to screen different residence times (e.g., 10, 20, 30 minutes).
-
-
Achieve Steady State: Allow the system to run for at least three reactor volumes to ensure that the output composition is stable (steady state) before collecting any samples.
-
Sample Collection: Collect samples of the reactor output for analysis. An automated fraction collector is ideal for systematic screening.
-
Screening: Systematically vary one parameter at a time (temperature, residence time, catalyst loading) for each boronic acid being tested.
-
Shutdown: After the experiment, flush the entire system thoroughly with clean solvent to prevent clogging.
Data Analysis and Performance Metrics
Quantitative data should be summarized for clear comparison. The performance of each boronic acid will be evaluated based on the following metrics, determined by UPLC-MS or GC-MS analysis of the collected samples against a calibrated standard.
Comparative Performance Data (Hypothetical)
| Reagent | Temp (°C) | Residence Time (min) | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) | Throughput (g/hr) |
| 3-(4-Cyanophenylmethoxy) phenylboronic acid | 120 | 15 | 1.0 | |||
| 3-Methoxyphenylboronic acid | 120 | 15 | 1.0 | |||
| 4-Cyanophenylboronic acid | 120 | 15 | 1.0 | |||
| Potassium 3-(4-Cyanophenylmethoxy) phenyltrifluoroborate | 120 | 15 | 1.0 | |||
| 3,4-Dimethoxyphenylboronic acid | 120 | 15 | 1.0 |
-
Yield (%): The primary measure of reaction efficiency.
-
Selectivity (%): Measures the formation of the desired product versus byproducts (e.g., from protodeboronation).
-
Throughput (g/hr): A critical metric for process chemistry, indicating the amount of product generated over time.
Conclusion and Future Directions
This guide presents a structured, scientifically rigorous methodology for the comprehensive evaluation of this compound in a continuous flow environment. By comparing its performance against well-chosen analogues, researchers can gain valuable insights into its reactivity, stability, and optimal processing conditions. The data generated from this protocol will enable drug development professionals and process chemists to make informed decisions about the scalability and implementation of this versatile building block in their synthetic programs.
Future work could involve exploring a wider range of aryl halide coupling partners, investigating alternative catalyst/ligand systems that may offer improved performance at lower temperatures, and integrating in-line analysis techniques (e.g., IR, UV-Vis) for real-time reaction monitoring and optimization.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Cyanophenylmethoxy)phenylboronic Acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling complex molecules like 3-(4-Cyanophenylmethoxy)phenylboronic acid requires a nuanced understanding of its potential hazards and the corresponding disposal protocols. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with confidence.
The structure of this compound incorporates two key functionalities that dictate its handling and disposal: a phenylboronic acid group and a cyanophenyl moiety. Boronic acids as a class can exhibit irritant properties and have raised concerns about potential mutagenicity.[1] The cyano group (a nitrile) introduces the potential for high toxicity if improperly handled, as it can release cyanide under certain conditions.[2][3] Therefore, this compound must be treated as hazardous chemical waste, and its disposal requires rigorous adherence to established safety protocols and regulations.
Hazard Profile and Risk Assessment
Quantitative Data Summary: Hazard Classification of Analogous Boronic Acids
| Hazard Classification | GHS Hazard Statement | Representative Precautionary Codes | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [4][5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | [5][7] |
| Acute Oral Toxicity | H301/H302: Toxic/Harmful if swallowed | P264, P270, P301+P310 | [4][7][8] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin | P280, P302+P352+P312 | [4] |
| Acute Inhalation Toxicity | H331: Toxic if inhaled | P261, P271, P304+P340 | [4] |
Causality: The boronic acid functional group is a known irritant to the skin, eyes, and respiratory system. The cyano- group significantly increases the toxicity profile, particularly through ingestion, inhalation, or skin contact, aligning it with hazards outlined by OSHA for cyanide-containing compounds.[3]
Mandatory Personal Protective Equipment (PPE) and Handling
All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dust or vapors. The following PPE is mandatory:
-
Eye Protection: Safety goggles with side shields are required at a minimum. A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat must be worn and fully fastened.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for spill cleanup or if dust generation is unavoidable.
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision tree for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring that each step mitigates risk and complies with standard hazardous waste guidelines from regulatory bodies like the EPA.[9][10]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Procure a chemically resistant container (e.g., a high-density polyethylene (HDPE) jug or bottle) with a secure, tightly fitting lid.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound". Include the hazard pictograms for "Toxic" and "Irritant".
-
Segregation: This waste stream must be kept separate. Crucially, do not mix with other chemical waste streams, especially strong acids or bases , which could potentially react with the nitrile group.[11]
-
Collection: Carefully transfer all solid waste (e.g., unused reagent, contaminated weighing paper) and contaminated disposable labware (e.g., pipette tips, wipes) into the designated container using appropriate tools (spatula, forceps). Avoid creating dust.[4]
Step 2: Decontamination of Empty Containers
Empty containers that held the compound must be decontaminated before they can be considered non-hazardous.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent, such as acetone or ethanol. This choice is based on the general solubility of boronic acids in polar organic solvents.
-
Collect Rinseate: The first rinseate is considered acutely hazardous waste. All subsequent rinses must also be collected. Transfer all rinseate into your designated hazardous waste container for this chemical.
-
Final Preparation: After the triple rinse, allow the container to air dry completely in the fume hood. Deface or completely remove the original product label.
-
Final Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory glassware or plastic waste stream, depending on its material.
Step 3: Storage and Final Disposal
-
Secure Storage: Keep the sealed hazardous waste container in a designated and properly labeled satellite accumulation area. This area should be secure and away from incompatible materials.
-
Professional Disposal: The final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5][7] These professionals are equipped to handle and transport the waste according to federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[12] Never pour this chemical or its solutions down the drain.[11]
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Personal protective equipment for handling 3-(4-Cyanophenylmethoxy)phenylboronic acid
An Essential Guide to Personal Protective Equipment for Handling 3-(4-Cyanophenylmethoxy)phenylboronic acid
Hazard Assessment: Understanding the Compound
To determine the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile by examining its structural components and data from analogous compounds.
-
Boronic Acid Group: Boronic acids as a class are known to be irritants.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[1][3]
-
Cyanophenyl Group: The presence of a cyano (-CN) group warrants careful handling. While covalently bonded within the molecule, related compounds like 3-Cyanophenylboronic acid are classified as toxic if swallowed, in contact with skin, or if inhaled. This is a more immediate toxicity concern than the classic mitochondrial poisoning associated with free cyanide, but it underscores the need to prevent any exposure.[4][5]
-
Solid Form: The compound is a solid, likely a powder or crystalline flakes.[1][6] This physical state presents a significant risk of generating airborne dust during handling (e.g., weighing, transferring), which can be easily inhaled.[7][8]
Based on data from similar boronic acids, the primary hazards are:
-
Acute Toxicity (Oral, Dermal, Inhalation) [9]
-
Serious Eye Irritation [9]
-
Skin Irritation [9]
-
Respiratory Tract Irritation [1]
The Core PPE Ensemble: Your Non-Negotiable Barrier
For any procedure involving this compound, a standard set of PPE is mandatory. This core ensemble is designed to protect against the primary routes of exposure—dermal contact, eye contact, and incidental inhalation.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87-rated chemical safety goggles. A face shield worn over safety glasses is recommended when handling larger quantities (>1g).[1][10] | Protects eyes from irritation or serious damage caused by airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation.[11] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[12] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[13] | Protects skin and personal clothing from accidental spills and contamination from dust. |
| General Attire | Long pants and fully enclosed, non-permeable shoes. | Ensures no skin is exposed between the lab coat and footwear, providing a complete barrier against chemical contact. |
Operational Plan: Task-Specific PPE Escalation
The level of risk changes based on the specific task being performed. All work with this compound, especially handling the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][10] The following workflow illustrates how to escalate PPE based on the procedure.
Caption: PPE selection workflow based on the handling task.
Procedural Guidance: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If handling the solid powder, perform a seal check on your N95/P95 respirator.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.[11]
Doffing (Removing) Sequence: This procedure should be performed in an area designated to transition out of the lab space.
-
Gloves: Remove gloves using a proper technique (pinching the palm of one glove and peeling it off, then using the clean hand to slide under the cuff of the other glove) to avoid touching the outer, contaminated surface.[11] Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any surface contamination. Hang it in its designated storage area or place it in the appropriate bin for laundering.
-
Eye Protection: Remove your goggles.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a crucial final step for safety and environmental compliance.
Operational Disposal Plan:
-
Segregation: All disposable items that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Used nitrile gloves.
-
Contaminated weighing paper or boats.
-
Pipette tips.
-
Paper towels used for cleanup.
-
-
Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[14] Do not mix this waste with non-hazardous trash.
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected for disposal as hazardous liquid waste. Subsequent rinses can be collected similarly. After rinsing and air-drying, deface the label and dispose of the container according to your institution's guidelines.
-
Consult EHS: Always adhere to the specific disposal protocols established by your institution's Environmental Health & Safety (EHS) department.[14] Disposal rules can vary based on local and federal regulations.[15]
Emergency Protocols: In Case of Exposure
Immediate and correct action can significantly mitigate harm in the event of an accidental exposure.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention.[8][9][16]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][16]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the SDS or container label to the medical personnel.[7][8][9]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



